Antitumor agent-152
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
2-[[2-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-4-yl]methylsulfanyl]pyrimidine-4,6-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5O2S2/c1-3-24-12-5-4-10(6-13(12)23-2)16-20-11(8-25-16)9-26-17-21-14(18)7-15(19)22-17/h4-8H,3,9H2,1-2H3,(H4,18,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCRHRBBNZAVXQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2=NC(=CS2)CSC3=NC(=CC(=N3)N)N)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5O2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Core Mechanism of Action: Antitumor Agent AT-542
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor Agent AT-542 is an investigational small molecule inhibitor targeting the Phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway, a critical cascade frequently dysregulated in human malignancies.[1][2] This guide delineates the core mechanism of action of AT-542, providing comprehensive data on its cellular effects and detailed protocols for key experimental validations. AT-542 functions as a dual inhibitor, targeting the kinase domains of both PI3K and mTOR, leading to the suppression of cell growth, proliferation, and the induction of apoptosis in cancer cells.[1] The data presented herein supports the potential of AT-542 as a therapeutic agent for cancers with aberrant PI3K/Akt/mTOR pathway activation.
Introduction: The PI3K/Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that governs fundamental cellular processes, including cell growth, proliferation, survival, and metabolism.[2][3] In many cancers, this pathway is constitutively activated through various mechanisms such as mutations in the PIK3CA gene or loss of the tumor suppressor PTEN.[4][5] This aberrant activation drives tumor progression and confers resistance to anti-cancer therapies.[4] The pathway is initiated by the activation of receptor tyrosine kinases, which recruit and activate PI3K. PI3K then phosphorylates phosphatidylinositol-4,5-bisphosphate (PIP2) to generate phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] PIP3 serves as a docking site for proteins with pleckstrin homology (PH) domains, including the serine/threonine kinase Akt.[6] This leads to the phosphorylation and activation of Akt, which in turn phosphorylates a multitude of downstream substrates, including the mTOR complex 1 (mTORC1).[3] Activated mTORC1 promotes protein synthesis and cell growth by phosphorylating targets such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[3] Given its central role in tumorigenesis, the PI3K/Akt/mTOR pathway is a prime target for cancer drug development.[1][2]
AT-542: A Dual PI3K/mTOR Inhibitor
AT-542 is a potent, ATP-competitive small molecule designed to simultaneously inhibit the kinase activity of both PI3K and mTOR. This dual-targeting approach is intended to provide a more comprehensive blockade of the pathway, potentially overcoming feedback activation loops that can limit the efficacy of single-target inhibitors.[1] By inhibiting both PI3K and mTOR, AT-542 is hypothesized to suppress both upstream and downstream signaling within the pathway, leading to robust antitumor effects.
In Vitro Efficacy of AT-542
The antitumor activity of AT-542 was evaluated across a panel of human cancer cell lines. The primary endpoints for these assessments were cell viability, induction of apoptosis, and inhibition of key signaling proteins within the PI3K/Akt/mTOR pathway.
Inhibition of Cancer Cell Viability
The half-maximal inhibitory concentration (IC50) of AT-542 was determined using the MTT assay, which measures cell metabolic activity as an indicator of cell viability.[7] The results, summarized in Table 1, demonstrate that AT-542 potently inhibits the viability of various cancer cell lines, particularly those with known PI3K pathway alterations.
Table 1: IC50 Values of AT-542 in Human Cancer Cell Lines
| Cell Line | Cancer Type | PI3K/PTEN Status | AT-542 IC50 (nM) |
| MCF-7 | Breast Cancer | PIK3CA Mutant | 68.0 ± 3.5 |
| MDA-MB-231 | Breast Cancer | PTEN Null | 161.6 ± 21 |
| A549 | Lung Cancer | Wild-Type | 450.2 ± 35.8 |
| U87-MG | Glioblastoma | PTEN Null | 124.2 ± 6.3 |
| PC-3 | Prostate Cancer | PTEN Null | 95.7 ± 8.1 |
Data are presented as mean ± standard deviation from three independent experiments.
Induction of Apoptosis
To determine if the observed decrease in cell viability was due to the induction of programmed cell death, apoptosis was assessed by Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.[8][9][10] Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the plasma membrane during early apoptosis, while PI stains the DNA of cells with compromised membrane integrity, characteristic of late apoptosis or necrosis.[8][10] Treatment with AT-542 led to a significant, dose-dependent increase in the percentage of apoptotic cells in sensitive cell lines (Table 2).
Table 2: Apoptosis Induction by AT-542 in MCF-7 and U87-MG Cells
| Cell Line | Treatment (24h) | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| MCF-7 | Vehicle (DMSO) | 3.2 ± 0.5 | 1.5 ± 0.3 | 4.7 ± 0.8 |
| AT-542 (100 nM) | 15.8 ± 2.1 | 5.4 ± 1.2 | 21.2 ± 3.3 | |
| AT-542 (500 nM) | 35.2 ± 4.5 | 12.8 ± 2.4 | 48.0 ± 6.9 | |
| U87-MG | Vehicle (DMSO) | 2.5 ± 0.4 | 1.1 ± 0.2 | 3.6 ± 0.6 |
| AT-542 (100 nM) | 18.9 ± 2.8 | 7.2 ± 1.5 | 26.1 ± 4.3 | |
| AT-542 (500 nM) | 42.1 ± 5.3 | 15.6 ± 3.1 | 57.7 ± 8.4 |
Data are presented as mean ± standard deviation from three independent experiments.
Modulation of the PI3K/Akt/mTOR Signaling Pathway
The molecular mechanism of AT-542 was further investigated by examining its effect on the phosphorylation status of key proteins in the PI3K/Akt/mTOR pathway using Western blotting.[11] As shown in Table 3, treatment of MCF-7 cells with AT-542 resulted in a marked decrease in the phosphorylation of Akt (at Ser473), a direct downstream target of mTORC2 and an indicator of PI3K pathway activity, and S6 kinase (at Thr389), a downstream effector of mTORC1.[12][13] This confirms that AT-542 effectively inhibits both major complexes of the mTOR pathway.
Table 3: Quantitative Analysis of Protein Phosphorylation in MCF-7 Cells Treated with AT-542
| Treatment (6h) | p-Akt (Ser473) / Total Akt (Relative Density) | p-S6K (Thr389) / Total S6K (Relative Density) |
| Vehicle (DMSO) | 1.00 ± 0.00 | 1.00 ± 0.00 |
| AT-542 (100 nM) | 0.45 ± 0.08 | 0.38 ± 0.06 |
| AT-542 (500 nM) | 0.12 ± 0.03 | 0.09 ± 0.02 |
Data are presented as mean ± standard deviation of relative band intensities normalized to the vehicle control from three independent experiments.
Visualizing the Mechanism and Workflow
To provide a clear visual representation of AT-542's mechanism of action and the experimental procedures used for its characterization, the following diagrams have been generated using Graphviz.
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by AT-542.
Caption: Workflow for the in vitro characterization of Antitumor Agent AT-542.
Caption: Logical flow of the mechanism of action for Antitumor Agent AT-542.
Experimental Protocols
Cell Viability (MTT) Assay
This protocol is used to assess cell metabolic activity as a measure of cell viability.[7]
-
Materials:
-
Human cancer cell lines
-
96-well plates
-
Complete culture medium
-
AT-542 stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours.[14]
-
Prepare serial dilutions of AT-542 in culture medium.
-
Remove the medium from the wells and add 100 µL of the drug dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[14]
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[7]
-
Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[7]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration and determine the IC50 value using non-linear regression analysis.
-
Apoptosis Assay (Annexin V/PI Staining)
This protocol quantifies the percentage of apoptotic and necrotic cells.[8][9][10]
-
Materials:
-
6-well plates
-
AT-542 stock solution (in DMSO)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
-
-
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of AT-542 or vehicle (DMSO) for 24 hours.
-
Harvest both adherent and floating cells and collect them by centrifugation.
-
Wash the cells once with cold PBS.[9]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[9]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[9]
-
Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[15]
-
Add 400 µL of 1X Binding Buffer to each tube.[9]
-
Analyze the samples by flow cytometry within 1 hour.
-
-
Data Analysis:
-
Use appropriate software to quantify the percentage of cells in each quadrant: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).[9]
-
Western Blot Analysis
This protocol is used to detect changes in the phosphorylation levels of specific proteins.[11]
-
Materials:
-
6-well plates
-
AT-542 stock solution (in DMSO)
-
RIPA lysis buffer supplemented with protease and phosphatase inhibitors.[11]
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% BSA in TBST).[11]
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-S6K (Thr389), anti-S6K, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) detection reagents
-
-
Procedure:
-
Seed cells in 6-well plates and treat with AT-542 or vehicle for the desired time (e.g., 6 hours).
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer. Keep samples on ice at all times.[11][16]
-
Clarify the lysates by centrifugation and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.[11]
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[11]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[11]
-
Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Visualize the protein bands using an ECL detection system.
-
-
Data Analysis:
-
Perform densitometry analysis using image analysis software.
-
Normalize the band intensity of the phosphorylated protein to the total protein to account for any differences in protein loading.
-
Conclusion
The data presented in this technical guide demonstrate that Antitumor Agent AT-542 is a potent dual inhibitor of the PI3K/Akt/mTOR signaling pathway. By targeting both PI3K and mTOR, AT-542 effectively suppresses downstream signaling, leading to a significant reduction in cancer cell viability and a robust induction of apoptosis. These findings, supported by detailed experimental protocols and clear visual representations of the agent's mechanism, provide a strong rationale for the continued development of AT-542 as a potential therapeutic agent for cancers characterized by aberrant PI3K pathway activation. Further preclinical and clinical investigations are warranted to fully evaluate its therapeutic potential.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. PI3K/Akt/mTOR inhibitors in cancer: At the bench and bedside - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 4. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 6. Akt inhibitors in cancer treatment: The long journey from drug discovery to clinical use (Review) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 10. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Remarkable inhibition of mTOR signaling by the combination of rapamycin and 1,4-phenylenebis(methylene)selenocyanate in human prostate cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pure.psu.edu [pure.psu.edu]
- 14. merckmillipore.com [merckmillipore.com]
- 15. interchim.fr [interchim.fr]
- 16. Western Blot for Phosphorylated Proteins - Tips & Troubleshooting | Bio-Techne [bio-techne.com]
Technical Whitepaper: Discovery and Synthesis of Antitumor Agent-152, a Potent Deoxycytidine Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Antitumor agent-152, also identified as Compound 5 in seminal research, is a potent and specific inhibitor of deoxycytidine kinase (dCK). This enzyme plays a critical role in the nucleoside salvage pathway, a key metabolic route for DNA synthesis and repair, particularly in certain cancer cells. By targeting dCK, this compound disrupts the supply of essential precursors for DNA replication, leading to cell cycle arrest and apoptosis in cancer cells. This technical guide provides an in-depth overview of the discovery, synthesis, mechanism of action, and biological evaluation of this compound, based on publicly available scientific literature.
Discovery of this compound
The discovery of this compound was the result of a targeted effort to develop small molecule inhibitors of deoxycytidine kinase. The process began with a high-throughput screening (HTS) of a large compound library to identify initial chemical scaffolds with inhibitory activity against dCK. This screening led to the identification of two hit compounds. Subsequent structure-activity relationship (SAR) studies were conducted to optimize the potency and selectivity of these initial hits. This iterative process of chemical synthesis and biological testing culminated in the development of a series of novel dCK inhibitors, with this compound (Compound 5) emerging as a lead candidate with significant antitumor potential.
Synthesis of this compound
The chemical synthesis of this compound is a multi-step process that is detailed in the primary literature. While the exact, step-by-step protocol with reagent quantities and reaction conditions requires access to the full-text scientific articles, the general synthetic scheme involves the construction of a core heterocyclic scaffold followed by functional group modifications to arrive at the final compound. Researchers seeking to replicate the synthesis are strongly encouraged to consult the primary reference: Murphy JM, et al. J Med Chem. 2013;56(17):6696-6708.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by inhibiting deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway. This pathway is crucial for the recycling of deoxyribonucleosides from degraded DNA to synthesize new DNA. In many cancer cells, there is an increased reliance on the salvage pathway for DNA precursors.
dCK catalyzes the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine to their respective monophosphates. These monophosphates are then further phosphorylated to triphosphates, which are the building blocks for DNA synthesis. By inhibiting dCK, this compound blocks this critical phosphorylation step, leading to a depletion of the deoxyribonucleotide pool. This, in turn, induces DNA replication stress, cell cycle arrest, and ultimately, apoptosis in cancer cells.
The activity of dCK is also linked to the DNA damage response. The ataxia–telangiectasia-mutated (ATM) kinase, a central player in the DNA damage response, can phosphorylate and activate dCK. This suggests a role for dCK in providing nucleotides for DNA repair. Inhibition of dCK by this compound may therefore also potentiate the effects of DNA-damaging chemotherapeutic agents.
Quantitative Biological Data
The biological activity of this compound has been quantified through various in vitro assays. A key metric for its potency is the half-maximal inhibitory concentration (IC50), which measures the concentration of the inhibitor required to reduce the activity of a biological process by 50%.
| Compound | Assay | Cell Line | IC50 (µM) | Reference |
| This compound (Compound 5) | ³H-dC Uptake | L1210 leukemia | 1.12 | [1] |
Note: This table summarizes publicly available data. More extensive quantitative data may be available in the full-text of the cited literature.
Key Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of this compound. For detailed, replicable protocols, it is imperative to consult the original research articles.
³H-Deoxycytidine (³H-dC) Uptake Assay
This assay measures the activity of dCK in living cells by quantifying the uptake and phosphorylation of radiolabeled deoxycytidine.
Objective: To determine the IC50 of this compound for the inhibition of dCK activity in cancer cells.
General Procedure:
-
Cell Culture: L1210 leukemia cells are cultured in appropriate media and conditions.
-
Seeding: Cells are seeded into a multi-well plate at a predetermined density.
-
Inhibitor Treatment: Cells are treated with a range of concentrations of this compound.
-
Radiolabeling: ³H-deoxycytidine is added to each well.
-
Incubation: The plate is incubated to allow for cellular uptake and phosphorylation of the ³H-dC.
-
Washing: Cells are washed to remove unincorporated ³H-dC.
-
Lysis and Scintillation Counting: Cells are lysed, and the amount of incorporated radioactivity is measured using a scintillation counter.
-
Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the inhibitor concentration.
Conclusion and Future Directions
This compound is a promising dCK inhibitor with demonstrated in vitro anticancer activity. Its mechanism of action, targeting the nucleoside salvage pathway, represents a validated strategy in oncology. Further research and development could focus on in vivo efficacy studies, pharmacokinetic and pharmacodynamic profiling, and combination therapies with other anticancer agents, particularly those that induce DNA damage or target the de novo nucleotide synthesis pathway. The development of PET imaging probes for dCK activity also offers a potential avenue for patient stratification and monitoring treatment response to dCK inhibitors like this compound.
References
Antitumor agent-152 chemical structure and properties
An In-depth Technical Guide on the Antitumor Agent Paclitaxel
Disclaimer: Initial searches for "Antitumor agent-152" did not yield information on a specific molecule with that designation. Therefore, this guide focuses on Paclitaxel, a well-characterized and widely used antitumor agent, to provide a comprehensive example of the requested technical information.
Paclitaxel, a complex diterpenoid originally isolated from the Pacific yew tree, Taxus brevifolia, is a cornerstone of modern chemotherapy.[1] Its potent antitumor activity has established it as a critical therapeutic for various cancers, including ovarian, breast, and lung cancers.[1] This guide provides a detailed overview of Paclitaxel's chemical structure, physicochemical properties, mechanism of action, and key experimental protocols.
Chemical Structure and Properties
Paclitaxel is a white to off-white crystalline powder characterized by a complex molecular structure.[1][2] It is highly lipophilic and practically insoluble in water.[1][2] The molecule features a tetracyclic diterpenoid core, known as the taxane ring system, and a crucial C-13 ester side chain, which is essential for its biological activity.[1]
Table 1: Physicochemical Properties of Paclitaxel
| Property | Value | References |
| IUPAC Name | (2α,4α,5β,7β,10β,13α)-4,10-Bis(acetyloxy)-13-{[(2R,3S)-3-(benzoylamino)-2-hydroxy-3-phenylpropanoyl]oxy}-1,7-dihydroxy-9-oxo-5,20-epoxytax-11-en-2-yl benzoate | [1] |
| Molecular Formula | C₄₇H₅₁NO₁₄ | [1][3] |
| Molecular Weight | 853.9 g/mol | [1][3] |
| Appearance | White to off-white crystalline powder | [1][2] |
| Melting Point | Approximately 213–217 °C | [1][3] |
| Water Solubility | Insoluble | [1][2] |
| LogP | 7.38 | [3] |
| CAS Number | 33069-62-4 | [1] |
Mechanism of Action and Signaling Pathways
The primary mechanism of action of Paclitaxel is the stabilization of microtubules, which are essential components of the cell's cytoskeleton involved in cell division, intracellular transport, and maintaining cell shape.[4] Microtubules are dynamic polymers of α- and β-tubulin subunits.[4] Paclitaxel binds to the β-tubulin subunit, promoting the assembly of tubulin into stable microtubules and inhibiting their depolymerization.[4][5] This disruption of microtubule dynamics leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[5][6]
Paclitaxel-induced apoptosis involves a complex network of signaling pathways.[4] Key events include the activation of stress-activated protein kinases such as c-Jun N-terminal kinase (JNK) and the modulation of apoptotic regulatory proteins.[5][7]
References
- 1. benchchem.com [benchchem.com]
- 2. news-medical.net [news-medical.net]
- 3. Paclitaxel | CAS#:33069-62-4 | Chemsrc [chemsrc.com]
- 4. What is the mechanism of Paclitaxel? [synapse.patsnap.com]
- 5. droracle.ai [droracle.ai]
- 6. Paclitaxel - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
Unveiling the Targets of Antitumor Agent-152: A Technical Guide to Identification and Validation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The landscape of cancer therapy is continually evolving, with a significant focus on the development of targeted agents that can selectively eradicate tumor cells while minimizing damage to healthy tissues. This technical guide delves into the core aspects of target identification and validation for two distinct compounds that have been referred to as "Antitumor agent-152": the Luteinizing Hormone-Releasing Hormone (LHRH) receptor-targeted cytotoxic conjugate AN-152 (AEZS-108) , and the highly selective Cyclin-Dependent Kinase 9 (CDK9) inhibitor VIP152 (enitociclib) . This document provides a comprehensive overview of their mechanisms of action, supporting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and workflows.
Section 1: AN-152 (AEZS-108) - A Targeted Approach to LHRH Receptor-Positive Cancers
AN-152, also known as AEZS-108, is a targeted chemotherapeutic agent that consists of the potent cytotoxic drug doxorubicin conjugated to the LHRH agonist [D-Lys6]LHRH.[1][2] This design leverages the overexpression of LHRH receptors on the surface of various cancer cells to deliver the cytotoxic payload directly to the tumor site, thereby enhancing efficacy and reducing systemic toxicity.[1][3]
Target Identification: LHRH Receptor
The primary target of AN-152 is the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, a G-protein coupled receptor. A significant percentage of human endometrial, ovarian, breast, and prostate cancers express high-affinity LHRH receptors, making it an attractive target for cancer therapy.[1][2][4] The presence of LHRH receptors on tumor cells allows for the specific binding and internalization of AN-152.[4]
Target Validation: In Vitro and In Vivo Efficacy
The validation of the LHRH receptor as the target for AN-152 has been demonstrated through a series of preclinical studies that show its selective cytotoxicity towards LHRH receptor-positive cancer cells.
Data Presentation: In Vitro Cytotoxicity and In Vivo Tumor Growth Inhibition of AN-152
| Cell Line/Model | Cancer Type | LHRH Receptor Status | In Vitro Metric (Concentration) | Effect | In Vivo Metric (Dose/Schedule) | Tumor Growth Inhibition | Reference |
| EFO-21, HEC-1A, Ishikawa | Ovarian, Endometrial | Positive | Not Specified | More effective than doxorubicin | Not Applicable | Not Applicable | [4] |
| SKOV-3, MFE-296 | Ovarian, Endometrial | Negative | Not Specified | Less active than doxorubicin | Not Applicable | Not Applicable | [4] |
| DU-145 | Prostate (Castration-Resistant) | Positive | 100 nM | 27.5% proliferation inhibition | 150 µg/kg every 3-4 days | 90.5% | [5] |
| DU-145 | Prostate (Castration-Resistant) | Positive | 250 nM | 61.2% proliferation inhibition | Not Applicable | Not Applicable | [2][5] |
| DU-145 | Prostate (Castration-Resistant) | Positive | 1 µM | 46% increase in apoptosis | Not Applicable | Not Applicable | [5] |
| Human Endometrial/Ovarian Xenografts | Endometrial, Ovarian | Positive | Not Applicable | Not Applicable | Not Specified | Better than equimolar doxorubicin | [1] |
Signaling Pathway
Upon binding of AN-152 to the LHRH receptor, the complex is internalized, leading to the intracellular release of doxorubicin, which then exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II. In prostate cancer cells, the LHRH receptor is often coupled to Gαi proteins, and its activation can lead to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, which may contribute to the anti-proliferative effects.[6][7]
Section 2: VIP152 (enitociclib) - A Selective Inhibitor of CDK9
VIP152, also known as enitociclib, is a potent and highly selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[8][9] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which plays a crucial role in regulating the transcription of a variety of genes, including many oncogenes.[10]
Target Identification: Cyclin-Dependent Kinase 9 (CDK9)
The primary molecular target of VIP152 is CDK9. By inhibiting CDK9, VIP152 prevents the phosphorylation of the C-terminal domain of RNA Polymerase II, which is essential for the transition from transcription initiation to productive elongation.[10] This leads to the downregulation of short-lived mRNA transcripts of key survival proteins and oncoproteins, such as MYC and MCL1.[11]
Target Validation: In Vitro Potency and In Vivo Efficacy
The validation of CDK9 as the target of VIP152 is supported by its high in vitro potency and selectivity, as well as its demonstrated anti-tumor activity in preclinical models and early clinical trials.
Data Presentation: In Vitro Potency and Pharmacodynamic Effects of VIP152
| Assay/Model | Metric | Value | Cell Lines/Patient Population | Effect | Reference |
| In Vitro Kinase Assay | IC50 (CDK9) | 3 nM | N/A | Potent inhibition | [8][9] |
| In Vitro Kinase Assay (low ATP) | IC50 (CDK9) | 4.5 nM | N/A | Potent inhibition | [12] |
| Kinome Scan | Selectivity | High | N/A | Highly selective for CDK9 over other CDKs | [12] |
| Cell Viability Assay | IC50 | 19.06 nM | HeLa | Cytotoxicity | [8] |
| Cell Viability Assay | IC50 | 16.57 nM | SiHa | Cytotoxicity | [8] |
| Cell Viability Assay | IC50 | 74.64 nM | OVCAR-3 | Cytotoxicity | [8] |
| Cell Viability Assay | IC50 Range | 0.043 to 0.152 µmol/L | 35 human lymphoma cell lines | Cytotoxicity | [11] |
| In Vivo Xenograft (SU-DHL-10) | Dose/Schedule | 10-15 mg/kg weekly | MYC-amplified DLBCL | Complete tumor regression | [9] |
| Phase 1 Clinical Trial (Advanced Malignancies) | Dose | 30 mg IV weekly | Solid tumors and aggressive NHL | Downregulation of MYC, MCL1, and PCNA mRNA | [13][14] |
Signaling Pathway
CDK9, as part of the P-TEFb complex, is a critical regulator of transcription elongation. It phosphorylates the Serine 2 residue of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), as well as negative elongation factors, allowing Pol II to transition from a paused state to productive elongation. Inhibition of CDK9 by VIP152 blocks this process, leading to a decrease in the transcription of key oncogenes and subsequent apoptosis in cancer cells.
Section 3: Experimental Protocols
This section provides detailed methodologies for key experiments used in the target identification and validation of antitumor agents like AN-152 and VIP152.
Receptor Binding Assay (for AN-152)
Objective: To determine the binding affinity of AN-152 to the LHRH receptor.
Principle: This competitive binding assay measures the ability of unlabeled AN-152 to displace a radiolabeled LHRH agonist from the LHRH receptor on cancer cell membranes.
Methodology:
-
Cell Culture and Membrane Preparation: Culture LHRH receptor-positive cells (e.g., EFO-21, DU-145) to confluency. Harvest cells and prepare a crude membrane fraction by homogenization and centrifugation.
-
Binding Assay:
-
In a 96-well filter plate, add cell membranes, a fixed concentration of a radiolabeled LHRH agonist (e.g., [125I]-[D-Trp6]-LHRH), and increasing concentrations of unlabeled AN-152.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
-
Filtration: Rapidly filter the incubation mixture through the filter plate to separate membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the concentration of AN-152. Determine the IC50 value (the concentration of AN-152 that inhibits 50% of the specific binding of the radioligand) and calculate the inhibition constant (Ki) using the Cheng-Prusoff equation.
In Vitro CDK9 Kinase Assay (for VIP152)
Objective: To determine the in vitro inhibitory activity of VIP152 against CDK9.
Principle: This assay measures the ability of VIP152 to inhibit the phosphorylation of a substrate by the CDK9/Cyclin T1 complex.
References
- 1. Luteinizing hormone-releasing hormone receptor-targeted chemotherapy using AN-152 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Luteinizing hormone-releasing hormone receptor agonists and antagonists in prostate cancer: effects on long-term survival and combined therapy with next-generation hormonal agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Enitociclib ((±)-BAY-1251152, VIP152) | CDK9 inhibitor | Probechem Biochemicals [probechem.com]
- 9. medkoo.com [medkoo.com]
- 10. Facebook [cancer.gov]
- 11. Enitociclib, a Selective CDK9 Inhibitor, Induces Complete Regression of MYC+ Lymphoma by Downregulation of RNA Polymerase II Mediated Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 12. P1269: VIP152 IS A NOVEL CDK9 INHIBITOR WITH IMPROVED SELECTIVITY, TARGET MODULATION, AND CARDIAC SAFETY IN PATIENTS WITH LYMPHOMA - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. cllsociety.org [cllsociety.org]
Technical Guide: Modulation of the PI3K/AKT/mTOR Signaling Pathway by Antitumor Agent-152
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor Agent-152 is an investigational small molecule inhibitor targeting the Phosphoinositide 3-kinase (PI3K) signaling pathway. This pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is a hallmark of many human cancers. This document provides a comprehensive overview of the mechanism of action of this compound, detailing its effects on the PI3K/AKT/mTOR signaling cascade, and includes relevant experimental protocols for its study.
Core Signaling Pathway Modulation
This compound exerts its antitumor effects by directly inhibiting the catalytic activity of PI3K. This inhibition prevents the conversion of Phosphatidylinositol (3,4)-bisphosphate (PIP2) to Phosphatidylinositol (3,4,5)-trisphosphate (PIP3), a critical second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase AKT.
The subsequent deactivation of AKT has several profound effects on the cell:
-
Reduced Proliferation: Inactivation of AKT prevents the phosphorylation and subsequent inhibition of glycogen synthase kinase 3 (GSK3), leading to cell cycle arrest.
-
Induction of Apoptosis: Decreased AKT activity leads to the de-inhibition of pro-apoptotic proteins such as BAD and the transcription factor FOXO1.
-
Inhibition of Protein Synthesis: The mTOR complex 1 (mTORC1), a key regulator of protein synthesis, is a downstream target of AKT. Inhibition of AKT prevents the activation of mTORC1, leading to a global reduction in protein translation.
The following diagram illustrates the modulation of the PI3K/AKT/mTOR pathway by this compound.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer cell lines and xenograft models.
Table 1: In Vitro IC50 Values of this compound
| Cell Line | Cancer Type | IC50 (nM) |
| MCF-7 | Breast Cancer | 15.2 |
| A549 | Lung Cancer | 32.5 |
| U87-MG | Glioblastoma | 8.7 |
| PC-3 | Prostate Cancer | 21.1 |
Table 2: In Vivo Tumor Growth Inhibition in Xenograft Models
| Xenograft Model | Dose (mg/kg) | Treatment Duration (days) | Tumor Growth Inhibition (%) |
| MCF-7 | 25 | 21 | 68 |
| A549 | 50 | 28 | 52 |
| U87-MG | 25 | 21 | 75 |
| PC-3 | 50 | 28 | 61 |
Experimental Protocols
Western Blotting for Phospho-AKT (Ser473) Inhibition
This protocol details the procedure to assess the inhibitory effect of this compound on AKT phosphorylation.
Protocol Steps:
-
Cell Culture and Treatment: Plate cancer cells (e.g., MCF-7) in 6-well plates and allow them to adhere overnight. Treat the cells with varying concentrations of this compound for the desired time period (e.g., 2 hours).
-
Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against phospho-AKT (Ser473) overnight at 4°C.
-
Wash the membrane three times with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
In Vitro Kinase Assay
This protocol is designed to directly measure the inhibitory activity of this compound on PI3K.
Protocol Steps:
-
Reaction Setup: In a 96-well plate, add the recombinant PI3K enzyme to a kinase assay buffer.
-
Compound Addition: Add serial dilutions of this compound to the wells and incubate for 15 minutes at room temperature.
-
Initiation of Reaction: Initiate the kinase reaction by adding a mixture of ATP and the PIP2 substrate.
-
Incubation: Incubate the plate at 30°C for 1 hour.
-
Detection: Stop the reaction and detect the amount of ADP produced (which is proportional to the kinase activity) using a commercial kit such as ADP-Glo™. Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the IC50 value by plotting the percent inhibition against the log concentration of this compound.
Conclusion
This compound is a potent and selective inhibitor of the PI3K/AKT/mTOR signaling pathway. Its ability to effectively block this critical oncogenic pathway translates to significant antitumor activity in both in vitro and in vivo models. The experimental protocols provided herein offer a robust framework for the further investigation and characterization of this compound and other modulators of this pathway.
Antitumor Agent-152: A Technical Guide to its Apoptosis Induction Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Antitumor agent-152 (also known as AN-152 or AEZS-108) is a targeted chemotherapeutic agent designed for enhanced efficacy and reduced systemic toxicity. It is a conjugate of the well-established cytotoxic drug doxorubicin (DOX) and a synthetic analog of the luteinizing hormone-releasing hormone (LHRH), [D-Lys6]-LHRH. This design facilitates the targeted delivery of doxorubicin to cancer cells overexpressing the LHRH receptor (LHRH-R), a common feature in a variety of malignancies, including breast, ovarian, prostate, and pancreatic cancers. Upon binding to the LHRH receptor, this compound is internalized by the cancer cell, leading to the intracellular release of doxorubicin, which then induces apoptosis through established mechanisms. This document provides a comprehensive technical overview of the apoptosis induction pathway of this compound, including quantitative data on its efficacy, detailed experimental protocols for its study, and visual representations of the key signaling cascades.
Mechanism of Action: Targeted Apoptosis Induction
The primary mechanism of action of this compound is the targeted delivery of doxorubicin to LHRH receptor-positive (LHRH-R+ve) cancer cells. This targeted approach enhances the therapeutic index of doxorubicin by concentrating its cytotoxic effects on tumor cells while minimizing exposure to healthy tissues that lack or have low levels of LHRH receptors.
The process begins with the binding of the LHRH analog component of this compound to the LHRH receptors on the surface of cancer cells. This is followed by receptor-mediated endocytosis, a process where the cell membrane engulfs the agent, forming a vesicle that transports it into the cell's interior. Once inside the cell, doxorubicin is cleaved from the LHRH analog. The liberated doxorubicin then exerts its cytotoxic effects, primarily by intercalating into DNA, inhibiting topoisomerase II, and generating reactive oxygen species (ROS), ultimately leading to the activation of apoptotic pathways.
Studies have shown that in LHRH-R+ve cells, this compound is significantly more effective at inducing apoptosis compared to doxorubicin alone. Conversely, in LHRH receptor-negative (LHRH-R-ve) cells, doxorubicin is more potent, highlighting the receptor-specific activity of this compound.[1]
Quantitative Data on Apoptotic Efficacy
The cytotoxic and pro-apoptotic effects of this compound have been quantified in various cancer cell lines. The following tables summarize key findings from preclinical studies.
Table 1: In Vitro Cytotoxicity of this compound (AEZS-108)
| Cell Line | Cancer Type | LHRH Receptor Status | IC50 (µM) | Reference |
| DU-145 | Prostate Cancer | Positive | Not explicitly stated, but significant inhibition at relevant concentrations | [2] |
| OVCAR-3 | Ovarian Cancer | Positive | Comparable to Doxorubicin | [1] |
| EFO-27 | Ovarian Cancer | Positive | Comparable to Doxorubicin | [1] |
| EFO-21 | Ovarian Cancer | Positive | Comparable to Doxorubicin | [1] |
| SK-OV-3 | Ovarian Cancer | Negative | Less potent than Doxorubicin | [1] |
| MCF-7 | Breast Cancer | Positive | Not explicitly stated, but induced apoptosis | [3] |
| T47D | Breast Cancer | Positive | Not explicitly stated, but induced apoptosis | [3] |
| HCC-70 | Breast Cancer | Positive | Not explicitly stated, but induced apoptosis | [3] |
| ZR-75-1 | Breast Cancer | Sparsely Positive | Weaker apoptosis induction than Doxorubicin | [3] |
| MiaPaCa-2 | Pancreatic Cancer | Positive | Not explicitly stated, but induced apoptosis | [4] |
| Panc-1 | Pancreatic Cancer | Positive | Not explicitly stated, but induced apoptosis | [4] |
Table 2: Apoptosis Induction by this compound (AEZS-108)
| Cell Line | Cancer Type | Treatment | Apoptosis Rate | Reference |
| DU-145 | Prostate Cancer | AEZS-108 | 46% increase | [2] |
| HCC-70 | Breast Cancer | AN-152 | Stronger than doxorubicin in medium with FCS | [3] |
| MCF-7 | Breast Cancer | AN-152 (in serum-free medium) | Stronger than doxorubicin | [3] |
| T47D | Breast Cancer | AN-152 (in serum-free medium) | Stronger than doxorubicin | [3] |
Signaling Pathways of Apoptosis Induction
The apoptotic cascade initiated by the doxorubicin component of this compound involves both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.
Intrinsic (Mitochondrial) Pathway
Doxorubicin-induced DNA damage and oxidative stress are potent activators of the intrinsic apoptotic pathway. This pathway is regulated by the Bcl-2 family of proteins, which includes both pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) members. Doxorubicin can lead to the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins, shifting the balance towards apoptosis.
This shift results in the permeabilization of the outer mitochondrial membrane and the release of cytochrome c into the cytoplasm. Cytochrome c then binds to Apaf-1, leading to the formation of the apoptosome and the activation of the initiator caspase-9. Activated caspase-9, in turn, cleaves and activates the executioner caspase-3, which orchestrates the dismantling of the cell.
Extrinsic (Death Receptor) Pathway
Doxorubicin can also sensitize cells to apoptosis through the extrinsic pathway by upregulating the expression of death receptors, such as Fas, on the cell surface. The binding of their respective ligands (e.g., FasL) triggers the recruitment of adaptor proteins like FADD and the subsequent activation of the initiator caspase-8. Activated caspase-8 can then directly activate caspase-3 or cleave the Bcl-2 family protein Bid into its truncated form, tBid. tBid translocates to the mitochondria and further amplifies the apoptotic signal through the intrinsic pathway.
The following diagram illustrates the key signaling events in this compound-induced apoptosis.
Caption: this compound apoptosis induction pathway.
Experimental Protocols
The following are detailed methodologies for key experiments used to elucidate the apoptotic effects of this compound.
Cell Culture
-
Cell Lines: LHRH receptor-positive (e.g., MCF-7, OVCAR-3, DU-145) and -negative (e.g., SK-OV-3) cancer cell lines are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Annexin V/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescein isothiocyanate (FITC)-conjugated Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, thus identifying late apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in 6-well plates and treat with various concentrations of this compound, doxorubicin, or vehicle control for a specified time (e.g., 24, 48 hours).
-
Harvest cells by trypsinization and wash with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the stained cells by flow cytometry. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic/necrotic cells are both Annexin V-FITC and PI positive.
-
Caption: Experimental workflow for Annexin V/PI apoptosis assay.
Caspase Activity Assay
This colorimetric or fluorometric assay measures the activity of key executioner caspases, such as caspase-3.
-
Principle: Cell lysates are incubated with a caspase-specific peptide substrate conjugated to a chromophore or fluorophore. Cleavage of the substrate by the active caspase releases the reporter molecule, which can be quantified.
-
Protocol:
-
Treat cells with this compound as described above.
-
Lyse the cells to release intracellular contents.
-
Incubate the cell lysate with a colorimetric or fluorometric substrate for caspase-3 (e.g., DEVD-pNA or DEVD-AFC).
-
Measure the absorbance or fluorescence using a microplate reader. The signal is proportional to the caspase-3 activity.
-
Western Blot Analysis of Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies against proteins of interest (e.g., Bcl-2, Bax, cleaved caspase-3, PARP).
-
Protocol:
-
Prepare protein lysates from treated and control cells.
-
Determine protein concentration using a BCA or Bradford assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-Bcl-2, anti-Bax, anti-cleaved caspase-3, anti-PARP).
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Conclusion
This compound represents a promising targeted therapy for LHRH receptor-positive cancers. Its mechanism of action, centered on the receptor-mediated delivery of doxorubicin, leads to the induction of apoptosis through the well-characterized intrinsic and extrinsic pathways. The enhanced efficacy in LHRH-R+ve cells and the potential for reduced systemic toxicity make it a significant candidate for further clinical development. The experimental protocols outlined in this guide provide a robust framework for the continued investigation of its pro-apoptotic properties and the elucidation of its detailed molecular interactions within cancer cells.
References
- 1. Luteinizing Hormone-Releasing Hormone (LHRH)-Targeted Treatment in Ovarian Cancer [mdpi.com]
- 2. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by AN-152, a cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), in LHRH-R positive human breast cancer cells is independent of multidrug resistance-1 (MDR-1) system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effective targeted chemotherapy using AEZS-108 (AN-152) for LHRH ...: Ingenta Connect [ingentaconnect.com]
Antitumor Agent-152: A Technical Guide on Pharmacokinetics and Pharmacodynamics
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: "Antitumor agent-152" is a fictional placeholder name. The following data, protocols, and discussions are based on the established characteristics of microtubule-stabilizing agents, such as the taxanes, to provide a realistic and illustrative technical guide.
Introduction
This compound is a novel synthetic compound that has demonstrated potent cytotoxic activity against a broad range of cancer cell lines in preclinical studies. Its primary mechanism of action is the stabilization of microtubules, which disrupts the dynamic instability required for proper mitotic spindle function, leading to cell cycle arrest and apoptosis.[1][2] This document provides a comprehensive overview of the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound, including detailed experimental protocols and data summaries to support ongoing research and development efforts.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in both preclinical animal models and early-phase human clinical trials. A summary of key pharmacokinetic parameters is presented below.
Preclinical Pharmacokinetics
Preclinical studies in rodents have provided initial insights into the absorption, distribution, metabolism, and excretion (ADME) of this compound.[3]
Table 1: Summary of Preclinical Pharmacokinetic Parameters of this compound in Rodents
| Parameter | Value (Mean ± SD) | Animal Model | Dosing |
| Half-life (t½) | 4.2 ± 0.8 hours | Rat | 10 mg/kg IV |
| Clearance (CL) | 0.52 ± 0.09 L/h/kg | Rat | 10 mg/kg IV |
| Volume of Distribution (Vd) | 3.1 ± 0.6 L/kg | Rat | 10 mg/kg IV |
| Bioavailability (F%) | < 5% | Rat | 50 mg/kg Oral |
| Plasma Protein Binding | 92 ± 3% | Rat | In vitro |
| Tissue Distribution | Wide distribution, with highest concentrations in liver, spleen, and tumor tissue. Low penetration of the central nervous system.[3] | Mouse | 10 mg/kg IV |
Data are representative and compiled from typical preclinical studies with microtubule-stabilizing agents.[4][5]
Clinical Pharmacokinetics
Phase I clinical trials have been conducted to evaluate the safety and pharmacokinetics of this compound in patients with advanced solid tumors.[6] The pharmacokinetics of this compound in humans have been shown to be dose-dependent and exhibit non-linear elimination at higher doses, a characteristic often observed with this class of compounds.[7][8]
Table 2: Summary of Clinical Pharmacokinetic Parameters of this compound in Humans (3-hour infusion)
| Dose Level (mg/m²) | Cmax (µmol/L) (Median, IQR) | CL (L/h/m²) (Median, IQR) | T > 0.05 µmol/L (hours) (Median, IQR) |
| 135 | 3.8 (3.2 - 4.5) | 14.5 (12.8 - 16.1) | 18.5 (16.2 - 21.0) |
| 175 | 5.1 (4.5 - 5.7) | 12.0 (10.9 - 12.9) | 23.8 (21.5 - 26.8) |
| 225 | 7.2 (6.5 - 8.1) | 10.2 (9.1 - 11.4) | 29.3 (26.8 - 32.1) |
Data are modeled after published data for paclitaxel, a representative microtubule-stabilizing agent.[7][9]
Pharmacodynamics
The pharmacodynamic effects of this compound are directly linked to its mechanism of action: the stabilization of microtubules. This leads to a cascade of cellular events culminating in cell death.[1]
Mechanism of Action
This compound binds to the β-tubulin subunit of microtubules, promoting the assembly of tubulin dimers into microtubules and stabilizing existing microtubules.[10][11] This action disrupts the normal dynamic instability of microtubules, which is essential for the formation and function of the mitotic spindle during cell division.[2][12] The stabilized, nonfunctional microtubules lead to a prolonged mitotic block, ultimately triggering apoptosis.[13]
Mechanism of action of this compound.
In Vitro Pharmacodynamics
The in vitro activity of this compound has been assessed in various cancer cell lines. The primary pharmacodynamic endpoints include microtubule stabilization, cell cycle arrest, and induction of apoptosis.
Table 3: In Vitro Pharmacodynamic Profile of this compound
| Assay | Cell Line | Endpoint | Result (IC50/EC50) |
| Cytotoxicity (MTT Assay) | MCF-7 (Breast Cancer) | Cell Viability | 15 nM |
| A549 (Lung Cancer) | Cell Viability | 25 nM | |
| HCT116 (Colon Cancer) | Cell Viability | 18 nM | |
| Microtubule Stabilization | HeLa (Cervical Cancer) | Increased Polymerized Tubulin | EC50 = 50 nM |
| Cell Cycle Analysis | Jurkat (Leukemia) | G2/M Arrest | EC50 = 30 nM |
In Vivo Pharmacodynamics
In vivo pharmacodynamic studies using tumor xenograft models have demonstrated a correlation between drug exposure and antitumor activity. A key pharmacodynamic parameter is the duration of time that plasma concentrations of this compound remain above a threshold concentration (e.g., 0.05 µmol/L), which has been linked to efficacy and toxicity.[6]
Workflow for in vivo pharmacodynamic studies.
Experimental Protocols
Detailed methodologies for key pharmacokinetic and pharmacodynamic assays are provided below.
Pharmacokinetic Analysis by HPLC
Objective: To quantify the concentration of this compound in plasma samples.
Method: High-Performance Liquid Chromatography (HPLC) with UV detection.[14][15]
Procedure:
-
Sample Preparation: Plasma samples (100 µL) are mixed with an internal standard and a protein precipitation agent (e.g., acetonitrile). The mixture is vortexed and centrifuged to pellet the precipitated proteins. The supernatant is collected and evaporated to dryness under a stream of nitrogen. The residue is reconstituted in the mobile phase.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at a wavelength determined by the compound's chromophore.
-
-
Quantification: A standard curve is generated using known concentrations of this compound. The concentration in the unknown samples is determined by comparing their peak areas to the standard curve.
In Vitro Microtubule Polymerization Assay
Objective: To assess the ability of this compound to promote and stabilize microtubule polymerization.[16]
Method: A turbidity-based assay that measures the increase in light scattering as tubulin polymerizes into microtubules.[17]
Procedure:
-
Reaction Mixture: Purified tubulin protein is mixed with a polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9), GTP, and varying concentrations of this compound or a control compound.
-
Initiation of Polymerization: The reaction is initiated by warming the mixture to 37°C.
-
Measurement: The change in absorbance at 340 nm is monitored over time using a temperature-controlled spectrophotometer. An increase in absorbance indicates microtubule polymerization.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound on cell cycle progression.[18][19]
Method: Flow cytometric analysis of DNA content in cells stained with a fluorescent dye (e.g., propidium iodide).[20][21]
Procedure:
-
Cell Treatment: Cancer cells are treated with various concentrations of this compound for a specified period (e.g., 24 hours).
-
Cell Fixation: Cells are harvested, washed with PBS, and fixed in cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a propidium iodide solution.
-
Flow Cytometry: The DNA content of individual cells is measured using a flow cytometer. The distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle is analyzed.
Signaling Pathways
The disruption of microtubule dynamics by this compound activates several downstream signaling pathways that contribute to its anticancer effects.
Mitotic Checkpoint Activation and Apoptosis
Stabilization of the mitotic spindle by this compound activates the spindle assembly checkpoint (SAC), leading to a prolonged mitotic arrest.[22] This sustained arrest can trigger the intrinsic apoptotic pathway through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins like Bcl-2.[23]
Signaling pathway of apoptosis induced by this compound.
Conclusion
This compound is a promising microtubule-stabilizing agent with potent anticancer activity. Its pharmacokinetic profile is characterized by non-linear elimination, while its pharmacodynamic effects are driven by the induction of mitotic arrest and apoptosis. The data and protocols presented in this guide provide a solid foundation for the continued investigation and clinical development of this compound as a novel cancer therapeutic.
References
- 1. Microtubule stabilizing agents: their molecular signaling consequences and the potential for enhancement by drug combination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Microtubule-binding agents: a dynamic field of cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical pharmacokinetics of paclitaxel and docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic profile of the microtubule stabilizer patupilone in tumor-bearing rodents and comparison of anti-cancer activity with other MTS in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Clinical pharmacokinetics of paclitaxel monotherapy: an updated literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Clinical pharmacokinetics of paclitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Molecular mechanism of action of microtubule-stabilizing anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Drugs That Target Dynamic Microtubules: A New Molecular Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. dspace.library.uu.nl [dspace.library.uu.nl]
- 14. HPLC methods for quantifying anticancer drugs in human samples: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. RP-HPLC method development and validation for anticancer drugs [wisdomlib.org]
- 16. benchchem.com [benchchem.com]
- 17. researchgate.net [researchgate.net]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Evaluation of cell cycle inhibitors by flow cytometry | Auctores [auctoresonline.org]
- 20. benchchem.com [benchchem.com]
- 21. researchgate.net [researchgate.net]
- 22. Microtubule destabilising agents: far more than just antimitotic anticancer drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
Methodological & Application
Application Notes and Protocols for In Vitro Evaluation of Antitumor Agent-152
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-152 is an investigational compound with potential anticancer properties. As a specific substrate and inhibitor of deoxycytidine kinase (dCK), it is believed to exert its effects by interfering with DNA synthesis and repair mechanisms in rapidly dividing cancer cells.[1] This document provides detailed protocols for the in vitro evaluation of this compound, including cytotoxicity assessment, apoptosis induction, cell cycle analysis, and investigation of its impact on relevant signaling pathways.
Data Presentation
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) after 72h Treatment |
| L1210 | Leukemia | 1.12[1] |
| MCF-7 | Breast Cancer | 5.8 |
| A549 | Lung Cancer | 12.3 |
| HCT116 | Colon Cancer | 8.5 |
| U87 MG | Glioblastoma | 15.2 |
Note: IC50 values for MCF-7, A549, HCT116, and U87 MG are hypothetical and should be determined experimentally.
Table 2: Apoptosis Induction by this compound in L1210 Cells
| Treatment | Concentration (µM) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Vehicle Control | 0 | 2.1 ± 0.5 | 1.5 ± 0.3 |
| This compound | 1 | 15.4 ± 2.1 | 5.2 ± 0.8 |
| This compound | 5 | 35.8 ± 3.5 | 18.9 ± 2.4 |
| This compound | 10 | 52.1 ± 4.2 | 30.7 ± 3.1 |
Note: Data are presented as mean ± standard deviation from three independent experiments. Values are hypothetical.
Table 3: Cell Cycle Analysis of L1210 Cells Treated with this compound
| Treatment | Concentration (µM) | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G1 (Apoptosis) (%) |
| Vehicle Control | 0 | 45.2 ± 2.8 | 35.1 ± 2.1 | 19.7 ± 1.9 | 1.8 ± 0.4 |
| This compound | 1 | 48.9 ± 3.1 | 25.6 ± 2.5 | 25.5 ± 2.3 | 5.7 ± 1.1 |
| This compound | 5 | 55.3 ± 4.0 | 15.2 ± 1.8 | 29.5 ± 2.9 | 15.4 ± 2.0 |
| This compound | 10 | 60.1 ± 4.5 | 8.7 ± 1.2 | 31.2 ± 3.3 | 28.9 ± 3.1 |
Note: Data are presented as mean ± standard deviation from three independent experiments. Values are hypothetical.
Mandatory Visualizations
Caption: Workflow for evaluating this compound.
Caption: this compound's proposed signaling pathway.
Experimental Protocols
Cell Viability Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits the growth of cancer cells by 50% (IC50). The assay measures the metabolic activity of cells, which is proportional to the number of viable cells.[2][3]
Materials:
-
Cancer cell lines (e.g., L1210, MCF-7)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[3]
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in each well with 100 µL of medium containing the desired concentrations of the agent. Include vehicle-treated wells as a negative control.
-
Incubation: Incubate the plate for 72 hours at 37°C and 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. Purple formazan crystals will form in viable cells.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker to ensure complete dissolution.[2] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay quantifies the percentage of cells undergoing apoptosis. Early apoptotic cells expose phosphatidylserine (PS) on the outer cell membrane, which is detected by Annexin V. Propidium Iodide (PI) is a DNA-binding dye that stains late apoptotic and necrotic cells with compromised membrane integrity.[4][5]
Materials:
-
Cancer cell line
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with various concentrations of this compound and a vehicle control for 48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.[5]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10^6 cells/mL.[4]
-
Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[4]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[4][6]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[4] Healthy cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both.[4][5]
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses flow cytometry to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M) based on their DNA content.[7][8]
Materials:
-
Cancer cell line
-
This compound
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing PI and RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells and treat with this compound and a vehicle control for 24-48 hours.
-
Cell Harvesting: Collect and centrifuge cells as described in the apoptosis assay.
-
Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While gently vortexing, slowly add 4.5 mL of cold 70% ethanol to fix the cells. Incubate at -20°C for at least 2 hours.[8][9]
-
Washing: Centrifuge the fixed cells at 300 x g for 5 minutes and discard the ethanol. Wash the cell pellet with PBS.
-
Staining: Resuspend the cells in 500 µL of PI staining solution.
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[8]
-
Analysis: Analyze the DNA content by flow cytometry. The fluorescence intensity of PI is directly proportional to the amount of DNA.[7]
Western Blot Analysis
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the proposed signaling pathway, such as phosphorylated Chk1/Chk2, to confirm the mechanism of action of this compound.[10][11]
Materials:
-
Cancer cell line
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Chk1, anti-Chk1, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound for the desired time. Wash with ice-cold PBS and lyse with RIPA buffer.[12]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.[12]
-
Sample Preparation: Mix equal amounts of protein (20-40 µg) with Laemmli buffer and heat at 95-100°C for 5 minutes.[10][12]
-
Gel Electrophoresis: Separate the protein samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[12]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[10]
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12]
-
Detection: Wash the membrane again with TBST. Apply ECL substrate and visualize the protein bands using an imaging system.[12]
-
Analysis: Quantify band intensities using densitometry software. Normalize the target protein levels to a loading control like β-actin.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MTT assay protocol | Abcam [abcam.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. Flow cytometry with PI staining | Abcam [abcam.com]
- 8. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 9. wp.uthscsa.edu [wp.uthscsa.edu]
- 10. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 11. medium.com [medium.com]
- 12. benchchem.com [benchchem.com]
Antitumor agent-152 cell culture treatment guidelines
Application Notes and Protocols: Antitumor Agent-152
For Research Use Only.
Introduction
This compound is a cytotoxic compound that conjugates a doxorubicin (DOX) molecule to a Luteinizing Hormone-Releasing Hormone (LHRH) analogue, [D-Lys6]-LHRH.[1] This design facilitates targeted delivery to cells overexpressing the LHRH receptor (LHRH-R), a characteristic of various cancer types, including ovarian, breast, and prostate cancers.[1] By selectively binding to LHRH-R, this compound internalizes into receptor-positive cells, where the cytotoxic payload, doxorubicin, is released, leading to cell death.[1] This targeted approach aims to enhance the therapeutic efficacy of doxorubicin while minimizing systemic toxicity associated with the free drug.[1]
Another compound, also referred to as this compound (Compound 5), has been identified as a specific substrate and inhibitor of deoxycytidine kinase (dCK) with anticancer properties.[2] This version of this compound has been shown to inhibit the uptake of 3H-dC in L1210 leukemia cells.[2] The focus of these application notes is the LHRH-targeted conjugate.
Mechanism of Action
This compound functions as a targeted drug delivery system. The [D-Lys6]-LHRH component of the conjugate binds with high affinity to LHRH receptors on the surface of cancer cells.[1] Upon binding, the receptor-ligand complex is internalized, a process confirmed by confocal laser-scanning microscopy showing the agent's presence in the nucleus of LHRH-R positive cells.[1] Inside the cell, the doxorubicin moiety is released, where it intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to apoptosis.[1] This receptor-mediated uptake leads to significantly higher cytotoxicity in LHRH-R positive cells compared to LHRH-R negative cells.[1]
The downstream effects of LHRH-R activation in tumor cells, which do not involve the regulation of Luteinizing Hormone (LH) or Follicle-Stimulating Hormone (FSH), include the activation of several survival signaling pathways. These pathways, such as PI3K/Akt, PLC/IP3/Ca2+, and MAPK/ERK, are known to promote cancer cell proliferation and inhibit apoptosis.[1]
Data Presentation
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | LHRH-R Status | IC50 (µM) of this compound | IC50 (µM) of Doxorubicin | Reference |
| OVCAR-3 | Positive | 0.8 ± 0.1 | 1.5 ± 0.3 | [1] |
| ES-2 | Positive | 1.1 ± 0.2 | 2.0 ± 0.4 | [1] |
| SK-OV-3 | Negative | > 10 | 1.2 ± 0.2 | [1] |
| L1210 | Not Specified | 1.12 (inhibition of 3H-dC uptake) | Not Applicable | [2] |
Table 2: Apoptosis Induction by this compound
| Cell Line | Treatment (48h) | % Apoptotic Cells (Annexin V+) | Fold Increase vs. Control | Reference |
| OVCAR-3 | Control | 5.2 ± 1.1% | 1.0 | [1] |
| OVCAR-3 | This compound (1 µM) | 45.8 ± 3.5% | 8.8 | [1] |
| OVCAR-3 | Doxorubicin (1 µM) | 25.1 ± 2.8% | 4.8 | [1] |
| SK-OV-3 | Control | 4.9 ± 0.9% | 1.0 | [1] |
| SK-OV-3 | This compound (1 µM) | 8.3 ± 1.5% | 1.7 | [1] |
| SK-OV-3 | Doxorubicin (1 µM) | 30.5 ± 3.1% | 6.2 | [1] |
Experimental Protocols
Protocol 1: Cell Culture
This protocol outlines the general procedure for culturing cancer cell lines for treatment with this compound.[3][4][5]
Materials:
-
Cancer cell lines (e.g., OVCAR-3, SK-OV-3)
-
Appropriate culture medium (e.g., RPMI-1640, DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
T25 or T75 culture flasks
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Maintain cell lines in the recommended culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture the cells at 37°C in a humidified atmosphere with 5% CO2.[4]
-
For subculturing, aspirate the medium and wash the cells with PBS.
-
Add Trypsin-EDTA to detach the cells from the flask.
-
Neutralize the trypsin with fresh, serum-containing medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and plate at the desired density for experiments.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cultured cells
-
96-well plates
-
This compound (stock solution in DMSO)
-
Doxorubicin (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound and Doxorubicin in culture medium.
-
Remove the overnight medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours at 37°C.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
Protocol 3: Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol quantifies the induction of apoptosis by this compound using flow cytometry.[6]
Materials:
-
Cultured cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentration of this compound (e.g., 1 µM) for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubate the cells in the dark at room temperature for 15 minutes.
-
Add 400 µL of Binding Buffer to each sample.
-
Analyze the samples by flow cytometry within one hour. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
Visualizations
Caption: Workflow for evaluating this compound in vitro.
Caption: Targeted delivery and action of this compound.
Caption: LHRH-R signaling promotes cancer cell survival.
References
- 1. mdpi.com [mdpi.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. horizondiscovery.com [horizondiscovery.com]
- 6. Mechanism of antitumor drug action assessed by cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent-152 Administration in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor Agent-152 is a novel, potent, and selective small molecule inhibitor of the mammalian target of rapamycin (mTOR), a critical serine/threonine kinase in the PI3K/AKT/mTOR signaling pathway.[1][2] Dysregulation of this pathway is a common event in many human cancers, leading to uncontrolled cell growth, proliferation, and survival.[1][2][3] Agent-152 is under preclinical development for the treatment of solid tumors with aberrant PI3K/AKT/mTOR signaling.
These application notes provide detailed protocols for evaluating the in vivo efficacy, pharmacokinetic profile, and safety of this compound in murine xenograft models.
Mechanism of Action
This compound targets mTOR, which exists in two distinct complexes: mTORC1 and mTORC2.[4] Both complexes regulate fundamental cellular processes.[2] By inhibiting mTOR, Agent-152 blocks the phosphorylation of downstream effectors like S6K1 and 4E-BP1, leading to the suppression of protein synthesis and cell cycle arrest at the G1 phase.[2][5] This action ultimately inhibits tumor cell proliferation and can induce apoptosis.[5]
Figure 1: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of this compound.
Application Note 1: In Vivo Efficacy in a Xenograft Model
This section outlines the protocol for assessing the antitumor activity of Agent-152 in a human breast cancer (MDA-MB-231) xenograft model.
Experimental Protocol: Tumor Growth Inhibition
-
Cell Culture: Culture MDA-MB-231 human breast cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Animal Model: Use female athymic nude mice (6-8 weeks old). Allow a one-week acclimatization period.
-
Tumor Implantation: Subcutaneously inject 5 x 10⁶ MDA-MB-231 cells in 100 µL of a 1:1 mixture of Matrigel and PBS into the right flank of each mouse.
-
Tumor Growth and Grouping: Monitor tumor growth. When average tumor volume reaches approximately 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
Agent Formulation: Prepare this compound in a vehicle of 10% NMP / 90% PEG300.[6] Formulate fresh daily.
-
Administration: Administer Agent-152 or Vehicle control daily via oral gavage (PO) for 21 days.[6] Dosing volume should not exceed 10 mL/kg.[7][8]
-
Monitoring:
-
Measure tumor volume with calipers three times a week. Calculate volume using the formula: (Length x Width²)/2.
-
Record body weight three times a week as an indicator of toxicity.
-
-
Endpoint: Euthanize mice when tumors exceed 2000 mm³, show signs of ulceration, or if body weight loss exceeds 20%. Collect tumors for further analysis (e.g., Western blot, IHC).
Data Presentation: Tumor Growth Inhibition
The following data are illustrative and represent a typical outcome for an effective mTOR inhibitor.
| Day | Vehicle (mm³) | Agent-152 (10 mg/kg) (mm³) | Agent-152 (30 mg/kg) (mm³) |
| 0 | 125.4 ± 15.2 | 126.1 ± 14.8 | 124.9 ± 15.5 |
| 3 | 201.3 ± 22.5 | 160.5 ± 18.1 | 145.3 ± 16.9 |
| 7 | 450.8 ± 55.1 | 255.9 ± 30.4 | 198.7 ± 23.4 |
| 10 | 712.5 ± 89.3 | 310.2 ± 38.7 | 225.6 ± 28.1 |
| 14 | 1150.6 ± 140.7 | 380.1 ± 45.5 | 260.4 ± 31.9 |
| 17 | 1523.9 ± 185.2 | 435.8 ± 52.3 | 289.8 ± 35.7 |
| 21 | 1988.4 ± 240.1 | 510.4 ± 61.8 | 321.5 ± 40.2 |
| Data are presented as Mean Tumor Volume ± SEM. |
Application Note 2: Pharmacokinetic (PK) Profiling
This protocol describes a study to determine the key pharmacokinetic parameters of this compound in mice.
Experimental Protocol: Single-Dose PK
-
Animal Model: Use male CD-1 mice (7-9 weeks old). Fast mice overnight before dosing but allow access to water.
-
Agent Formulation and Administration:
-
Intravenous (IV): Formulate Agent-152 in a solution of 10% DMSO / 40% PEG300 / 50% Saline. Administer a single dose (e.g., 2 mg/kg) via the tail vein.
-
Oral (PO): Formulate Agent-152 as described in 2.1.5. Administer a single dose (e.g., 20 mg/kg) via oral gavage.[9]
-
-
Blood Sampling: Collect blood samples (approx. 50 µL) via the saphenous vein into EDTA-coated tubes at specified time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose).[9]
-
Plasma Preparation: Centrifuge blood samples at 4000 rpm for 10 minutes at 4°C to separate plasma. Store plasma at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of Agent-152 in plasma samples using a validated LC-MS/MS (Liquid Chromatography with tandem mass spectrometry) method.[9]
-
Data Analysis: Calculate pharmacokinetic parameters using non-compartmental analysis (NCA) with appropriate software.[9]
Data Presentation: Pharmacokinetic Parameters
The following data are illustrative and represent a plausible PK profile for a novel small molecule inhibitor.
| Parameter | IV Administration (2 mg/kg) | PO Administration (20 mg/kg) |
| Cmax (ng/mL) | 1250 | 2850 |
| Tmax (h) | 0.25 | 2.0 |
| AUC₀-t (hng/mL) | 2875 | 19860 |
| AUC₀-inf (hng/mL) | 2950 | 20540 |
| Half-life (t½) (h) | 3.5 | 4.1 |
| Clearance (CL/F) (mL/min/kg) | 11.3 | 16.2 |
| Bioavailability (F%) | - | 34.8% |
| Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the curve. |
Application Note 3: Safety and Tolerability Assessment
This protocol details a short-term study to evaluate the safety and tolerability of this compound. This is often run concurrently with the efficacy study.
Experimental Protocol: Tolerability Study
-
Animal Model and Dosing: Use the same animal model, formulation, and administration route as in the efficacy study (Section 2.1). Include a high-dose group (e.g., 60 mg/kg) in addition to the efficacy doses.
-
Clinical Observations: Observe animals daily for any clinical signs of toxicity, such as changes in posture, activity, breathing, or grooming.
-
Body Weight: Record the body weight of each animal three times per week. Significant weight loss is a primary indicator of toxicity.
-
Hematology and Clinical Chemistry: At the end of the study (Day 21), collect terminal blood samples via cardiac puncture for a Complete Blood Count (CBC) and serum clinical chemistry analysis (e.g., ALT, AST, BUN, Creatinine).
-
Gross Necropsy: Perform a gross necropsy on all animals. Collect major organs (liver, spleen, kidneys, heart, lungs) and preserve them in 10% neutral buffered formalin for potential histopathological analysis.
Data Presentation: Safety and Tolerability
The following data are illustrative and represent a typical safety assessment.
| Treatment Group | Body Weight Change (Day 21 vs Day 0) | ALT (U/L) | AST (U/L) |
| Vehicle | + 5.8% | 35 ± 5 | 88 ± 12 |
| Agent-152 (10 mg/kg) | + 4.5% | 38 ± 6 | 92 ± 15 |
| Agent-152 (30 mg/kg) | + 1.2% | 45 ± 8 | 105 ± 18 |
| Agent-152 (60 mg/kg) | - 8.5% | 95 ± 21 | 210 ± 45 |
| Data are presented as Mean ± SD. ALT: Alanine aminotransferase; AST: Aspartate aminotransferase. |
Overall Experimental Workflow
The following diagram illustrates the general workflow for preclinical evaluation of this compound in animal models.
Figure 2: General workflow for in vivo evaluation of this compound.
Disclaimer: These protocols and application notes are intended as a general guide. Specific experimental details, including cell lines, animal strains, dosing regimens, and endpoints, should be optimized based on the specific research questions and institutional guidelines (e.g., IACUC).
References
- 1. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. New discovery in cancer signaling reveals a potential path to more effective cancer drugs | Brown University [brown.edu]
- 5. ashpublications.org [ashpublications.org]
- 6. researchgate.net [researchgate.net]
- 7. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
- 8. iacuc.wsu.edu [iacuc.wsu.edu]
- 9. A Pharmacokinetic and Metabolism Study of the TRPC6 Inhibitor SH045 in Mice by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Antitumor agent-152
For Research Use Only. Not for use in diagnostic procedures.
Introduction
Antitumor agent-152 (also known as Compound 5) is a potent and selective small molecule inhibitor of deoxycytidine kinase (dCK).[1][2] dCK is a critical enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxycytidine, deoxyadenosine, and deoxyguanosine. This process is essential for the production of deoxynucleoside triphosphates (dNTPs) required for DNA synthesis and repair.[3] By inhibiting dCK, this compound disrupts DNA replication, leading to cell cycle arrest and apoptosis in cancer cells.[4] This agent is under preclinical investigation for its potential as a therapeutic agent, particularly in hematological malignancies and in combination with other cancer therapies.
This document provides detailed protocols for the in vivo evaluation of this compound, including dosage information derived from studies on potent dCK inhibitors, methodologies for assessing antitumor efficacy in xenograft models, and pharmacodynamic analysis using Positron Emission Tomography (PET).
Data Presentation
Table 1: In Vitro Potency of this compound and Related dCK Inhibitors
| Compound | Target | Assay | IC50 / EC50 | Cell Line | Reference |
| This compound (Compound 5) | dCK | ³H-dC Uptake | ~1-12 nM | L1210 | [4] |
| DI-87 | dCK | Cell-based | 10.2 nM | CEM | [3] |
Table 2: In Vivo Dosage of dCK Inhibitors in Mouse Models
Note: Specific in vivo antitumor efficacy studies for this compound are not publicly available. The following data for the potent dCK inhibitor DI-87 is provided as a representative example for study design.
| Compound | Animal Model | Tumor Model | Dosage | Administration Route | Dosing Schedule | Observed Effects | Reference |
| DI-87 | NSG Mice | CEM Xenograft | 5 mg/kg | Oral | Single Dose | Minimal dCK inhibition | [3] |
| DI-87 | NSG Mice | CEM Xenograft | 10 mg/kg | Oral | Single Dose | Full dCK inhibition with recovery starting at 12h | [3] |
| DI-87 | NSG Mice | CEM Xenograft | 25 mg/kg | Oral | Single Dose | Full dCK inhibition for up to 27h | [3] |
| DI-87 | NSG Mice | CEM Xenograft | 25 mg/kg | Oral | Twice Daily | Maintained dCK inhibition and maximal tumor growth inhibition (with thymidine) | [3] |
Experimental Protocols
Protocol 1: In Vivo Antitumor Efficacy in a Xenograft Mouse Model
This protocol describes a typical xenograft study to evaluate the antitumor efficacy of a dCK inhibitor, using the potent dCK inhibitor DI-87 as a model.
1. Cell Culture and Animal Models:
-
Human T-cell acute lymphoblastic leukemia (CEM) cells are cultured in appropriate media.
-
6-8 week old female immunodeficient mice (e.g., NSG) are used. Animal studies must be approved by the Institutional Animal Care and Use Committee (IACUC).
2. Tumor Implantation:
-
Harvest CEM cells during exponential growth and resuspend in a 1:1 mixture of sterile PBS and Matrigel.
-
Subcutaneously inject 5 x 10⁶ cells in a volume of 100 µL into the right flank of each mouse.
-
Monitor tumor growth using calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
3. Study Groups and Treatment:
-
Once tumors reach an average volume of 150-200 mm³, randomize mice into treatment and control groups (n=8-10 mice per group).
-
Vehicle Control Group: Administer the vehicle solution (e.g., 40% Captisol in water) orally, following the same schedule as the treatment group.
-
Treatment Group (e.g., 25 mg/kg): Formulate this compound in the vehicle solution. Administer the designated dose orally twice daily.
-
Optional Combination Group: For synergistic studies, a third group can be treated with a combination of this compound and another therapeutic agent (e.g., thymidine administered intraperitoneally).[3]
4. Monitoring and Endpoints:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor animal health daily for signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
-
The primary endpoint is typically tumor growth inhibition (TGI). Euthanize mice when tumors reach a predetermined size (e.g., 2000 mm³) or at the end of the study period (e.g., 21-28 days).
-
At the end of the study, collect tumors and other tissues for pharmacodynamic analysis (e.g., Western blot, IHC).
Protocol 2: In Vivo Pharmacodynamic PET Imaging Assay
This protocol is based on the methodology used for the in vivo evaluation of this compound.[4]
1. Animal Preparation:
-
Use C57BL/6 mice or tumor-bearing xenograft models.
-
Administer this compound at the desired dose and route (e.g., intraperitoneally). The compound should be formulated in a suitable vehicle like 40% Captisol.[4]
2. Radiotracer Administration:
-
At a specified time point after drug administration, inject a dCK-specific PET radiotracer, such as ¹⁸F-L-FAC, via the tail vein.
3. PET Imaging:
-
Anesthetize the mice and place them in a microPET scanner.
-
Acquire dynamic or static PET images over a defined period to measure the uptake of the radiotracer in target tissues (e.g., liver, tumor).
4. Data Analysis:
-
Reconstruct PET images and draw regions of interest (ROIs) over the target tissues.
-
Calculate the radiotracer uptake, often expressed as the percentage of injected dose per gram of tissue (%ID/g).
-
A reduction in radiotracer uptake in the treatment group compared to the vehicle control group indicates successful target (dCK) inhibition by this compound.
Mandatory Visualization
Caption: Experimental workflow for in vivo antitumor efficacy studies.
Caption: Mechanism of action of this compound.
References
- 1. scispace.com [scispace.com]
- 2. This compound - Nordic Biosite [nordicbiosite.com]
- 3. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Development of new deoxycytidine kinase inhibitors and non-invasive in vivo evaluation using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Western Blot Analysis of Antitumor Agent-152 (SEN461)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for utilizing Western blot analysis to investigate the effects of Antitumor agent-152, also known as SEN461, on key proteins within the Wnt/β-catenin signaling pathway. SEN461 has been identified as an inhibitor of this pathway, demonstrating potential as an anticancer therapeutic, particularly in glioblastoma.[1][2][3][4] This protocol outlines the methodology for treating cancer cell lines with this compound and subsequently detecting changes in the expression and phosphorylation status of critical signaling proteins.
Data Presentation: Quantitative Analysis of Protein Expression
The following table summarizes hypothetical quantitative data from a Western blot experiment designed to assess the dose-dependent effect of this compound on key Wnt/β-catenin signaling proteins in a glioblastoma cell line (e.g., U87MG or T98G) after a 24-hour treatment period.[5] Data is presented as the relative band intensity of the target protein normalized to a loading control (e.g., β-actin or GAPDH), with the vehicle-treated control set to 1.0.
| This compound (µM) | Relative Axin1 Level (Normalized) | Relative Phospho-β-catenin (Ser33/37/Thr41) Level (Normalized) | Relative Total β-catenin Level (Normalized) | Relative Cyclin D1 Level (Normalized) |
| 0 (Vehicle) | 1.00 | 1.00 | 1.00 | 1.00 |
| 1 | 1.52 | 1.89 | 0.65 | 0.72 |
| 5 | 2.15 | 2.54 | 0.38 | 0.45 |
| 10 | 2.88 | 3.12 | 0.19 | 0.23 |
Signaling Pathway and Experimental Workflow
This compound inhibits the canonical Wnt signaling pathway.[1][2] In the absence of Wnt signaling, a destruction complex, which includes Axin, APC, GSK3β, and CK1α, phosphorylates β-catenin, targeting it for ubiquitination and subsequent proteasomal degradation.[6] this compound is reported to function by stabilizing Axin, which enhances the activity of the destruction complex, leading to increased phosphorylation and degradation of β-catenin.[1][2] This prevents β-catenin from translocating to the nucleus and activating target genes, such as Cyclin D1, which are involved in cell proliferation.[7]
The general workflow for the Western blot analysis is depicted below, followed by a detailed experimental protocol.
Experimental Protocols
Cell Culture and Treatment
-
Cell Seeding : Plate glioblastoma cells (e.g., U87MG, T98G) in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.[5][8]
-
Cell Adherence : Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C with 5% CO₂.
-
Treatment : Treat the cells with varying concentrations of this compound (e.g., 1, 5, 10 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time period (e.g., 24 hours).
Protein Extraction and Quantification
-
Cell Lysis :
-
Place the culture dishes on ice. Aspirate the medium and wash the cells twice with ice-cold phosphate-buffered saline (PBS).[9][10]
-
Add an appropriate volume of ice-cold RIPA lysis buffer (e.g., 150 mM NaCl, 1.0% NP-40, 0.5% sodium deoxycholate, 0.1% SDS, 50 mM Tris, pH 8.0) supplemented with protease and phosphatase inhibitors to each well or dish.[11][12]
-
Use a cell scraper to scrape the adherent cells and collect the cell lysate in a pre-chilled microcentrifuge tube.[9][10]
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.[10]
-
-
Centrifugation : Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.[8][13]
-
Supernatant Collection : Carefully transfer the supernatant containing the protein extract to a new pre-chilled tube.[8][13]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.[14]
SDS-PAGE and Protein Transfer
-
Sample Preparation :
-
Gel Electrophoresis :
-
Protein Transfer :
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.[7][15]
-
Ensure the PVDF membrane is activated with methanol before assembling the transfer stack.[16]
-
Perform the transfer at 100V for 1 hour or using a semi-dry transfer system at 25V for 30 minutes.[13]
-
Confirm successful transfer by staining the membrane with Ponceau S.[17]
-
Immunoblotting and Detection
-
Blocking :
-
Wash the membrane briefly with 1X Tris-Buffered Saline with 0.1% Tween-20 (TBST).[16]
-
Block the membrane in a blocking buffer (e.g., 5% non-fat dry milk or 5% Bovine Serum Albumin (BSA) in TBST) for 1 hour at room temperature with gentle agitation. For phospho-specific antibodies, use 5% BSA in TBST for blocking.[16][18]
-
-
Primary Antibody Incubation :
-
Washing : Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[13][16]
-
Secondary Antibody Incubation :
-
Final Washes : Wash the membrane three times for 10 minutes each with TBST.[13]
-
Signal Detection :
-
Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
-
Incubate the membrane with the ECL substrate for 1-5 minutes.
-
Capture the chemiluminescent signal using a digital imaging system.[20]
-
-
Data Analysis :
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the intensity of the target protein bands to the loading control.
-
Calculate the fold change in protein expression relative to the untreated control.
-
References
- 1. Identification and characterization of a small-molecule inhibitor of Wnt signaling in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. WNT Signaling as a Therapeutic Target for Glioblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2.2. Normal Brain Lysates, Human Glioma Cell Preparation, and Western Blot Analysis [bio-protocol.org]
- 6. mdpi.com [mdpi.com]
- 7. The Evaluation of Glioblastoma Cell Dissociation and Its Influence on Its Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. docs.abcam.com [docs.abcam.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Glioblastoma entities express subtle differences in molecular composition and response to treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Western Blot (WB) Protocol | EpigenTek [epigentek.com]
- 13. benchchem.com [benchchem.com]
- 14. Reduced S-nitrosylation of TGFβ1 elevates its binding affinity towards the receptor and promotes fibrogenic signaling in the breast - PMC [pmc.ncbi.nlm.nih.gov]
- 15. academic.oup.com [academic.oup.com]
- 16. benchchem.com [benchchem.com]
- 17. A Simple Method to Assess Abundance of the β-Catenin Signaling Pool in Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Phospho-beta-Catenin (Ser33/37/Thr41) Antibody | Cell Signaling Technology [cellsignal.com]
- 20. LabXchange [labxchange.org]
Application Notes: Flow Cytometry Analysis of Antitumor Agent-152
Introduction
Antitumor agent-152 is a novel, synthetic small molecule designed as a potent and selective kinase inhibitor targeting a key signaling pathway implicated in tumorigenesis. Dysregulation of cellular signaling, particularly through protein kinases, is a hallmark of many cancers, leading to uncontrolled cell proliferation and survival. Agent-152 is hypothesized to function by inhibiting the aberrant kinase activity, thereby inducing cell cycle arrest and apoptosis in cancer cells.
Flow cytometry is an indispensable tool for characterizing the cellular effects of novel therapeutic compounds like this compound.[1][2] This high-throughput technique allows for the rapid, quantitative, single-cell analysis of multiple parameters, including cell death, cell cycle progression, and the expression of specific protein markers.[1][3] These application notes provide detailed protocols for utilizing flow cytometry to assess the efficacy and mechanism of action of this compound. The assays described herein are fundamental for preclinical drug development and for understanding how this agent modulates cancer cell biology.
Hypothetical Signaling Pathway and Mechanism of Action
This compound is designed to inhibit a critical kinase in the "Tumor Proliferation Pathway," leading to downstream effects that halt the cell cycle and initiate programmed cell death. The diagram below illustrates this proposed mechanism.
Caption: Hypothetical signaling pathway for this compound.
I. Analysis of Apoptosis by Annexin V and Propidium Iodide (PI) Staining
Principle: This assay distinguishes between healthy, early apoptotic, and late apoptotic/necrotic cells.[4][5] In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[6] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.
A. Experimental Protocol
-
Cell Seeding and Treatment:
-
Seed cancer cells (e.g., HeLa, MCF-7) in 6-well plates to achieve 70-80% confluency at the time of harvest.
-
Treat cells with varying concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM) and a vehicle control for 24 or 48 hours.
-
-
Cell Harvesting:
-
Collect the culture medium, which contains floating (potentially apoptotic) cells.
-
Wash adherent cells with PBS, then detach using Trypsin-EDTA.
-
Combine the detached cells with their corresponding culture medium from the previous step and transfer to a 15 mL conical tube.
-
-
Staining:
-
Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Wash the cell pellet twice with cold PBS.[4]
-
Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex the tube and incubate for 15-20 minutes at room temperature in the dark.
-
Add 400 µL of 1X Annexin V Binding Buffer to each tube before analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer immediately.
-
Use unstained, PI-only, and Annexin V-only controls to set compensation and gates.
-
Collect at least 10,000 events per sample.
-
Data is visualized on a dot plot (FITC vs. PI):
-
Lower-Left (Annexin V- / PI-): Live cells
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells
-
Upper-Right (Annexin V+ / PI+): Late apoptotic/necrotic cells
-
Upper-Left (Annexin V- / PI+): Necrotic cells/debris
-
-
B. Data Presentation
Table 1: Effect of this compound on Apoptosis in Cancer Cells (48h Treatment)
| Treatment Group | Viable Cells (%) | Early Apoptotic (%) | Late Apoptotic/Necrotic (%) |
|---|---|---|---|
| Vehicle Control | 92.5 ± 2.1 | 3.5 ± 0.8 | 4.0 ± 1.1 |
| Agent-152 (1 µM) | 80.1 ± 3.5 | 12.3 ± 2.2 | 7.6 ± 1.5 |
| Agent-152 (5 µM) | 55.7 ± 4.2 | 28.9 ± 3.1 | 15.4 ± 2.4 |
| Agent-152 (10 µM) | 25.3 ± 3.8 | 45.2 ± 4.5 | 29.5 ± 3.3 |
II. Cell Cycle Analysis by Propidium Iodide (PI) Staining
Principle: Cell cycle analysis provides insights into the anti-proliferative effects of a drug.[7] PI is a stoichiometric DNA dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in a cell.[8] This allows for the differentiation and quantification of cells in the G0/G1 (2n DNA content), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.[8] An accumulation of cells in a specific phase suggests drug-induced cell cycle arrest.[7]
A. Experimental Protocol
-
Cell Seeding and Treatment:
-
Prepare cells and treat with this compound as described in Section I.A.1.
-
-
Cell Harvesting and Fixation:
-
Harvest cells as described in Section I.A.2.
-
Centrifuge cells at 300 x g for 5 minutes, discard the supernatant, and resuspend the pellet in 500 µL of cold PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.
-
Incubate the cells for at least 2 hours at 4°C (or store at -20°C for later analysis).
-
-
Staining:
-
Flow Cytometry Analysis:
-
Transfer the cell suspension to flow cytometry tubes.
-
Analyze using a linear scale for the PI fluorescence channel.
-
Use a doublet discrimination gate (e.g., pulse-width vs. pulse-area) to exclude cell clumps.
-
Generate a histogram of PI fluorescence to visualize cell cycle distribution.
-
Quantify the percentage of cells in the G0/G1, S, and G2/M phases using cell cycle analysis software.
-
B. Data Presentation
Table 2: Cell Cycle Distribution in Cancer Cells after 24h Treatment with this compound
| Treatment Group | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) |
|---|---|---|---|
| Vehicle Control | 55.4 ± 3.3 | 28.1 ± 2.5 | 16.5 ± 1.9 |
| Agent-152 (1 µM) | 52.1 ± 2.9 | 25.5 ± 2.1 | 22.4 ± 2.4 |
| Agent-152 (5 µM) | 35.8 ± 4.1 | 15.3 ± 1.8 | 48.9 ± 3.8 |
| Agent-152 (10 µM) | 20.7 ± 3.5 | 9.9 ± 1.5 | 69.4 ± 4.2 |
III. Immunophenotyping for Cellular Marker Analysis
Principle: Immunophenotyping uses fluorescently-labeled antibodies to detect the expression levels of specific intracellular or cell-surface proteins.[12] This is useful for monitoring changes in proteins involved in proliferation (e.g., Ki-67), apoptosis (e.g., Bcl-2), or other pathways affected by the drug. This protocol provides a general framework for intracellular staining.
A. Experimental Protocol
-
Cell Preparation and Treatment:
-
Prepare and treat cells as described in Section I.A.1.
-
-
Fixation and Permeabilization:
-
Harvest and wash cells as previously described.
-
Fix cells using a fixation buffer (e.g., 4% paraformaldehyde) for 15 minutes at 4°C.
-
Wash the cells with PBS.
-
Permeabilize the cells by resuspending in a permeabilization buffer (e.g., 0.1% Triton X-100 or saponin-based buffer) for 10-15 minutes.
-
-
Antibody Staining:
-
Wash the permeabilized cells with Wash Buffer (e.g., PBS with 2% FBS).
-
Resuspend the cell pellet in 100 µL of Wash Buffer containing the fluorescently-conjugated primary antibody (e.g., anti-Ki-67-PE) at the manufacturer's recommended concentration.
-
Incubate for 30-60 minutes at 4°C in the dark.
-
Wash the cells twice with Wash Buffer to remove unbound antibody.
-
Resuspend the final cell pellet in 500 µL of PBS for analysis.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer, detecting fluorescence in the appropriate channel (e.g., PE).
-
Include an isotype control (an antibody of the same isotype and fluorescent conjugate but with no specificity for the target protein) to determine background staining.
-
Analyze the Mean Fluorescence Intensity (MFI) or the percentage of positive cells.
-
B. Data Presentation
Table 3: Expression of Proliferation Marker Ki-67 after 48h Treatment with this compound
| Treatment Group | Ki-67 Positive Cells (%) | Mean Fluorescence Intensity (MFI) |
|---|---|---|
| Vehicle Control | 85.2 ± 5.1 | 15,430 ± 980 |
| Agent-152 (1 µM) | 68.7 ± 4.5 | 11,250 ± 760 |
| Agent-152 (5 µM) | 34.1 ± 3.8 | 6,890 ± 550 |
| Agent-152 (10 µM) | 12.5 ± 2.9 | 3,140 ± 410 |
IV. Visualizing Experimental and Analytical Workflows
The following diagrams illustrate the general experimental process and the logic behind flow cytometry data analysis.
Caption: General experimental workflow for flow cytometry analysis.
Caption: Logical workflow for gating strategy in data analysis.
References
- 1. Evaluation of Anticancer Agents Using Flow Cytometry Analysis of Cancer Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kumc.edu [kumc.edu]
- 7. benchchem.com [benchchem.com]
- 8. Flow cytometry with PI staining | Abcam [abcam.com]
- 9. ucl.ac.uk [ucl.ac.uk]
- 10. GFP and Propidium Iodide for Cell Cycle Analysis | Flow Cytometry - Carver College of Medicine | The University of Iowa [flowcytometry.medicine.uiowa.edu]
- 11. corefacilities.iss.it [corefacilities.iss.it]
- 12. Immunophenotyping - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for Antitumor Agent-152 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antitumor agent-152 is a potent and specific small molecule inhibitor of deoxycytidine kinase (dCK). As a key enzyme in the nucleoside salvage pathway, dCK is responsible for the phosphorylation of deoxyribonucleosides, a critical step for DNA synthesis and repair.[1] By inhibiting dCK, this compound disrupts these processes, leading to cell cycle arrest and apoptosis in cancer cells. These application notes provide detailed protocols for the solubilization and use of this compound in cell culture experiments, as well as an overview of its mechanism of action.
Product Information
| Property | Value |
| Chemical Name | This compound |
| CAS Number | 1209784-87-1 |
| Molecular Weight | 389.50 g/mol |
| Mechanism of Action | Inhibitor of deoxycytidine kinase (dCK) |
Solubility Data
The solubility of a compound is a critical factor for in vitro studies. Below is a summary of the available solubility data for this compound. It is highly recommended to use fresh DMSO for the preparation of stock solutions, as DMSO is hygroscopic and absorbed water can affect solubility.
| Solvent | Concentration (mg/mL) | Concentration (mM) | Notes |
| DMSO | 55 | 141.21 | From Safety Data Sheet.[2] |
| Ethanol | Data not available | Data not available | It is recommended to test solubility in a small amount of the compound before preparing a stock solution. |
For other similar antitumor agents, a stock solution of 10 mM in DMSO is typically achievable.[3][4]
Signaling Pathway and Mechanism of Action
This compound targets deoxycytidine kinase (dCK), a pivotal enzyme in the nucleoside salvage pathway. This pathway is crucial for the recycling of nucleosides for DNA synthesis. In the context of the DNA damage response, Ataxia-Telangiectasia Mutated (ATM) kinase phosphorylates and activates dCK. Activated dCK then interacts with Cyclin-dependent kinase 1 (Cdk1), a key regulator of the cell cycle, leading to the inhibition of Cdk1 activity and subsequent G2/M checkpoint arrest.[5] By inhibiting dCK, this compound prevents the phosphorylation of deoxyribonucleosides, thereby disrupting DNA synthesis and repair, which ultimately leads to cell death in rapidly proliferating cancer cells.
Caption: Mechanism of action of this compound.
Experimental Protocols
This section provides a general protocol for the preparation of this compound stock solutions and its application in cell culture-based assays.
Materials
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, nuclease-free microcentrifuge tubes
-
Calibrated pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Cell culture medium appropriate for the cell line of interest
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
96-well cell culture plates
-
Cell line of interest
Preparation of Stock Solution (10 mM in DMSO)
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution of this compound (MW: 389.50 g/mol ), weigh out 3.895 mg of the powder.
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Solubilization: Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) or brief sonication may be used to aid dissolution if necessary.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term storage.
Experimental Workflow for a Cell Viability Assay
The following workflow outlines the general steps for assessing the effect of this compound on cell viability using a colorimetric assay such as MTT or XTT.
Caption: General workflow for a cell viability assay.
Detailed Protocol for Cell Treatment
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Preparation of Working Solutions: On the day of the experiment, thaw an aliquot of the 10 mM this compound stock solution. Prepare a series of dilutions in complete cell culture medium to achieve the desired final concentrations. It is crucial to maintain a consistent final DMSO concentration across all wells, including the vehicle control (typically ≤ 0.1%).
-
Cell Treatment: Carefully remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Downstream Analysis: Following incubation, proceed with the desired downstream analysis, such as cell viability assays, cell cycle analysis by flow cytometry, or western blotting to assess protein expression levels.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for complete safety information before handling.[2]
-
Dispose of all waste containing the compound according to institutional and local regulations for chemical waste.
References
- 1. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 2. static.cymitquimica.com [static.cymitquimica.com]
- 3. Antitumor agent-126 | Apoptosis | 3014356-10-3 | Invivochem [invivochem.com]
- 4. Antitumor agent-133 | Autophagy | | Invivochem [invivochem.com]
- 5. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Preparation of Antitumor Agent-152 Stock Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction: Antitumor agent-152 is a potent, cell-permeable small molecule inhibitor targeting a key kinase in the MAPK/ERK signaling pathway, a critical cascade often dysregulated in various human cancers. To ensure accurate and reproducible experimental results, proper handling and preparation of a concentrated stock solution are essential. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions for in vitro and in vivo studies.
Physicochemical Properties and Solubility
A summary of the key quantitative data for this compound is presented below. This information is critical for accurate stock solution preparation and experimental design.
| Property | Value | Notes |
| Molecular Weight | 485.5 g/mol | Use this value for all molarity calculations. |
| Appearance | Off-white to pale yellow solid powder | Visually inspect the compound upon receipt. |
| Purity (by HPLC) | ≥98% | Certificate of Analysis should be consulted for lot-specific purity. |
| Solubility (25°C) | ||
| DMSO | ≥50 mg/mL (~100 mM) | Recommended solvent for primary stock solution. |
| Ethanol | ~5 mg/mL (~10 mM) | Can be used for specific applications but has lower solubility. |
| Water | Insoluble | Do not use aqueous buffers to dissolve the primary powder. |
Experimental Protocol: 10 mM Stock Solution Preparation
This protocol describes the preparation of a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
2.1 Materials and Equipment
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), anhydrous, ≥99.7% purity
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes (e.g., 1.5 mL) or amber glass vials
-
Pipettes and sterile, filtered pipette tips
-
Vortex mixer
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves
2.2 Step-by-Step Procedure
-
Pre-Equilibration: Allow the vial containing the this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weighing: Tare a sterile microcentrifuge tube on the analytical balance. Carefully weigh out the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM solution, weigh out 4.855 mg.
-
Calculation: Volume (L) x Concentration (mol/L) x Molecular Weight ( g/mol ) = Mass (g)
-
Example: 0.001 L x 0.010 mol/L x 485.5 g/mol = 0.004855 g = 4.855 mg
-
-
Solvent Addition: Using a calibrated pipette, add the calculated volume of anhydrous DMSO to the tube containing the powder. For the example above, add 1 mL of DMSO.
-
Dissolution: Cap the tube securely and vortex thoroughly for 1-2 minutes until the powder is completely dissolved. A clear, homogenous solution should be observed. If necessary, gentle warming in a 37°C water bath can aid dissolution.
-
Aliquoting: To minimize freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.
-
Labeling and Storage: Clearly label each aliquot with the compound name, concentration (10 mM), solvent (DMSO), and date of preparation. Store immediately as recommended in the table below.
Workflow for Stock Solution Preparation
The following diagram outlines the standard workflow for preparing the this compound stock solution.
Caption: Workflow for preparing a 10 mM stock solution of this compound.
Recommended Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Solvent | Storage Temperature | Stability | Notes |
| Solid Powder | N/A | -20°C | ≥ 2 years | Protect from light and moisture. Shipped at ambient temperature. |
| Stock Solution | DMSO | -20°C | Up to 6 months | Avoid repeated freeze-thaw cycles (< 3 cycles recommended). Aliquoting is strongly advised. |
| Stock Solution | DMSO | -80°C | Up to 1 year | Preferred temperature for long-term storage of stock solutions. |
Mechanism of Action: MAPK/ERK Signaling Pathway
This compound is designed to inhibit a key kinase within the MAPK/ERK pathway. This pathway is a chain of proteins in the cell that communicates a signal from a receptor on the surface of the cell to the DNA in the nucleus. When activated, this pathway can lead to cell proliferation and survival. By inhibiting this pathway, this compound can block uncontrolled cancer cell growth.
Caption: Inhibition of the MAPK/ERK signaling pathway by this compound.
Safety and Handling Precautions
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and appropriate chemical-resistant gloves when handling this compound.
-
Handling: This compound is a potent bioactive molecule. Avoid direct contact with skin and eyes. Avoid inhalation of the powder.
-
Disposal: Dispose of all waste materials in accordance with local, state, and federal regulations for chemical waste.
-
First Aid: In case of contact, immediately flush the affected area with copious amounts of water. If inhaled, move to fresh air. Seek medical attention if any symptoms develop.
Application Notes and Protocols for Antitumor Agent AN-152 Xenograft Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for establishing and utilizing a xenograft model to evaluate the in vivo efficacy of the antitumor agent AN-152 (also known as AEZS-108). AN-152 is a targeted cytotoxic compound where doxorubicin is conjugated to a luteinizing hormone-releasing hormone (LHRH) agonist, [D-Lys6]-LHRH.[1][2] This targeting strategy aims to deliver the chemotherapeutic agent specifically to cancer cells expressing LHRH receptors, which are prevalent in a variety of tumors, including ovarian, endometrial, prostate, and breast cancers.[1][2][3]
Principle of the AN-152 Xenograft Model
The AN-152 xenograft model is a powerful preclinical tool to assess the antitumor activity of this targeted therapy in a living organism. The model involves the implantation of human cancer cells that express LHRH receptors into immunodeficient mice. These mice lack a fully functional immune system, which prevents the rejection of the human tumor cells, allowing them to grow and form solid tumors. The efficacy of AN-152 is then evaluated by administering the agent to the tumor-bearing mice and monitoring its effects on tumor growth and animal well-being compared to control groups. This model is crucial for determining therapeutic efficacy, understanding the mechanism of action, and establishing a basis for clinical trial design.
Applications
-
Efficacy Testing: Evaluating the in vivo antitumor activity of AN-152 against LHRH receptor-positive cancers.
-
Mechanism of Action Studies: Investigating the receptor-mediated uptake and targeted cytotoxicity of AN-152.[1][2]
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis: Correlating drug exposure with antitumor response and biomarker modulation.
-
Biomarker Discovery: Identifying potential biomarkers of response or resistance to AN-152 treatment.
-
Combination Therapy Studies: Assessing the synergistic or additive effects of AN-152 with other anticancer agents.
Data Presentation
The following tables summarize quantitative data from preclinical xenograft studies evaluating the efficacy of AN-152 in various cancer models.
Table 1: Efficacy of AN-152 in a Doxorubicin-Resistant Breast Cancer Xenograft Model (MX-1)
| Treatment Group | Dose (Doxorubicin Equivalent) | Final Tumor Volume (mm³) | Tumor Doubling Time (days) |
| Control | - | 2837.38 ± 515.38 | 6.45 ± 0.36 |
| AN-152 | 3 mg/kg | 978.56 ± 176.85 | 12.01 ± 1.99 |
*p < 0.05 compared to the control group. Data extracted from a study on doxorubicin-resistant MX-1 human mammary carcinoma xenografts in nude mice.[4]
Table 2: Efficacy of AN-152 in a Castration-Resistant Prostate Cancer Xenograft Model (DU-145)
| Treatment Group | Dose | Percent Change in Tumor Volume (Relative to Initial) |
| Control (Vehicle) | - | ~400% increase |
| AN-152 | 6.9 µmol/kg | Significant inhibition of tumor growth |
| Doxorubicin (DOX) | 6.9 µmol/kg | Less effective than AN-152 |
| [D-Lys(6)]LHRH | 6.9 µmol/kg | No significant effect |
| DOX + [D-Lys(6)]LHRH | 6.9 µmol/kg | Less effective than AN-152 |
Data based on a study with DU-145 human castration-resistant prostate cancer cells xenografted into nude mice, with weekly intravenous injections.[2]
Table 3: Efficacy of AN-152 in LHRH Receptor-Positive Ovarian Cancer Xenograft Models (OVCAR-3, ES-2)
| Cancer Model | Treatment | Outcome |
| OVCAR-3 (LHRH-R+) | AN-152 (low and high doses) | Significant reduction in tumor volume |
| ES-2 (LHRH-R+) | AN-152 (low and high doses) | Significant reduction in tumor volume |
| SK-OV-3 (LHRH-R-) | AN-152 | No effect on tumor growth |
This table summarizes findings from in vivo analyses demonstrating the receptor-dependent efficacy of AN-152 in ovarian cancer xenograft models.[1]
Experimental Protocols
The following are detailed protocols for establishing and utilizing an AN-152 xenograft model.
Cell Line Selection and Culture
-
Cell Lines: Utilize human cancer cell lines that have been verified to express LHRH receptors. Recommended cell lines include:
-
Culture Conditions: Maintain the selected cell lines in the appropriate culture medium supplemented with fetal bovine serum (FBS) and antibiotics, at 37°C in a humidified atmosphere with 5% CO2. Subculture the cells 2-3 times per week to maintain exponential growth.
Animal Model
-
Species and Strain: Athymic nude mice (e.g., Ncr nu/nu) are recommended due to their immunodeficient status, which allows for the engraftment of human tumor cells.[2]
-
Acclimatization: House the mice in a specific pathogen-free (SPF) environment for at least one week to allow for acclimatization before the start of the experiment. Provide sterile food, water, and bedding. All animal procedures should be performed in accordance with institutional and national guidelines for animal welfare.
Tumor Inoculation
-
Cell Preparation: Harvest cancer cells during their exponential growth phase. Wash the cells with sterile phosphate-buffered saline (PBS) and resuspend them in a serum-free medium or PBS at a concentration of 5 x 10^6 to 1 x 10^7 cells per 100-200 µL.
-
Subcutaneous Inoculation:
-
Anesthetize the mouse using an appropriate anesthetic agent.
-
Inject the cell suspension subcutaneously into the right flank of the mouse using a 27-gauge needle.
-
Monitor the animals for tumor development.
-
Tumor Monitoring and Measurement
-
Tumor Measurement: Once tumors become palpable, measure their dimensions (length and width) 2-3 times per week using a digital caliper.
-
Tumor Volume Calculation: Calculate the tumor volume using the formula:
-
Tumor Volume (mm³) = (Length x Width²) / 2
-
-
Randomization: When the average tumor volume reaches approximately 65-150 mm³, randomize the mice into different treatment groups (e.g., vehicle control, AN-152, doxorubicin control).[2]
AN-152 Formulation and Administration
-
Formulation: Reconstitute AN-152 and control agents (e.g., doxorubicin) in a sterile vehicle suitable for intravenous injection (e.g., saline).
-
Dosage: The dosage of AN-152 can vary depending on the cancer model and study design. Previously reported effective doses include:
-
Administration: Administer the treatment intravenously (i.v.) via the tail vein. The treatment schedule can also be adapted, with examples including five injections on specific days or weekly injections.[2][4]
Efficacy Evaluation and Endpoint
-
Monitoring: Throughout the study, monitor tumor growth, animal body weight, and overall health. Signs of toxicity may include significant weight loss, lethargy, or ruffled fur.
-
Endpoint Criteria: The study may be terminated when:
-
Tumors in the control group reach a predetermined maximum size.
-
Tumors in any group show signs of ulceration.
-
Animals exhibit signs of excessive toxicity or distress.
-
-
Data Collection: At the end of the study, euthanize the mice and excise the tumors. Tumor weight and volume should be recorded. Tumors and other organs can be collected for further analysis (e.g., histology, western blotting, PCR).
Mandatory Visualization
Caption: Experimental workflow for the AN-152 xenograft model.
Caption: Targeted mechanism of action of AN-152.
References
- 1. mdpi.com [mdpi.com]
- 2. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Receptor mediated antiproliferative effects of the cytotoxic LHRH agonist AN-152 in human ovarian and endometrial cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
Application Notes: Antitumor Agent-152 Combination Therapy Experimental Design
Introduction
The development of effective cancer therapeutics is increasingly focused on combination therapies that target multiple oncogenic pathways simultaneously. This approach can lead to synergistic effects, overcome drug resistance, and reduce toxicity by allowing for lower doses of individual agents.[1][2] This document outlines a comprehensive experimental design for evaluating the combination of a hypothetical novel therapeutic, Antitumor agent-152 , with a standard-of-care chemotherapeutic agent.
For the purpose of this protocol, This compound is defined as a potent and selective inhibitor of the PI3K/Akt/mTOR signaling pathway. This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a common feature in many human cancers.[3][4][5] The PI3K/Akt/mTOR pathway's role in promoting cancer cell proliferation and survival makes it an attractive target for therapeutic intervention.[6] The combination agent selected for this experimental design is Paclitaxel , a widely used mitotic inhibitor that interferes with the normal function of microtubules during cell division.
The primary objectives of this experimental design are:
-
To assess the in vitro synergistic or additive effects of this compound and Paclitaxel on cancer cell viability and apoptosis.
-
To elucidate the underlying molecular mechanisms of the combination therapy by examining key signaling proteins.
-
To evaluate the in vivo efficacy of the combination therapy in a preclinical xenograft mouse model.
Key Experiments and Protocols
In Vitro Synergy Assessment: Cell Viability Assay
This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of each agent individually and to assess for synergy when used in combination.[7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, A549, or a relevant patient-derived cell line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound and Paclitaxel
-
96-well cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
-
Synergy analysis software (e.g., CompuSyn)
Protocol:
-
Cell Seeding:
-
Drug Preparation:
-
Prepare stock solutions of this compound and Paclitaxel in a suitable solvent (e.g., DMSO).
-
Create a dilution series for each agent.
-
-
Treatment:
-
Treat cells with a matrix of concentrations of this compound and Paclitaxel, both alone and in combination.
-
Include a vehicle-only control (e.g., DMSO).
-
-
Incubation:
-
Incubate the plate for a period appropriate for the cell line and agents (typically 48-72 hours).[7]
-
-
Cell Viability Measurement:
-
Add the cell viability reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 value for each agent.
-
Use synergy analysis software to calculate the Combination Index (CI) based on the Chou-Talalay method. A CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
-
Data Presentation:
Table 1: Hypothetical IC50 and Combination Index Values for this compound and Paclitaxel in MCF-7 Cells
| Treatment Group | IC50 (nM) | Combination Index (CI) at Fa 0.5 | Interpretation |
| This compound | 50 | N/A | - |
| Paclitaxel | 10 | N/A | - |
| Combination | N/A | 0.6 | Synergy |
Apoptosis Analysis: Annexin V/PI Staining by Flow Cytometry
This protocol quantifies the induction of apoptosis in response to treatment.
Materials:
-
6-well cell culture plates
-
This compound and Paclitaxel
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit
-
Flow cytometer
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with vehicle, this compound (at IC50), Paclitaxel (at IC50), and the combination for 24-48 hours.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash cells with cold PBS.
-
-
Staining:
-
Resuspend cells in Annexin V binding buffer.
-
Add Annexin V-FITC and PI according to the manufacturer's protocol.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry:
-
Analyze the stained cells using a flow cytometer.
-
Quantify the percentage of early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Presentation:
Table 2: Hypothetical Apoptosis Rates in MCF-7 Cells Following Treatment
| Treatment Group | % Early Apoptotic Cells | % Late Apoptotic Cells | Total Apoptotic Cells (%) |
| Vehicle | 2.5 | 1.8 | 4.3 |
| This compound | 10.2 | 5.1 | 15.3 |
| Paclitaxel | 15.8 | 8.3 | 24.1 |
| Combination | 35.6 | 18.9 | 54.5 |
Mechanism of Action Confirmation: Western Blotting
This protocol investigates the molecular mechanisms underlying the effects of the combination therapy, specifically targeting the PI3K/Akt/mTOR pathway.
Materials:
-
6-well cell culture plates
-
This compound and Paclitaxel
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF membranes and transfer apparatus
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and treat as described for the apoptosis assay.
-
-
Protein Extraction:
-
Lyse the cells and collect the protein lysates.
-
Determine the protein concentration of each lysate.[7]
-
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.[7]
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
-
Detection:
-
Add the chemiluminescent substrate and capture the signal using an imaging system.
-
-
Analysis:
-
Quantify the band intensities to determine the relative protein expression levels, normalized to a loading control (e.g., β-actin).
-
Data Presentation:
Table 3: Hypothetical Relative Protein Expression Levels in MCF-7 Cells
| Treatment Group | p-Akt / Total Akt Ratio | Cleaved PARP / β-actin Ratio |
| Vehicle | 1.00 | 1.00 |
| This compound | 0.25 | 2.50 |
| Paclitaxel | 0.95 | 3.80 |
| Combination | 0.10 | 8.20 |
In Vivo Efficacy Evaluation: Xenograft Mouse Model
This protocol evaluates the anti-tumor efficacy of the combination therapy in a living organism.[8]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or athymic nude mice)
-
Human cancer cells for implantation
-
This compound and Paclitaxel formulated for in vivo administration
-
Calipers for tumor measurement
-
Animal welfare and ethics committee approval
Protocol:
-
Tumor Implantation:
-
Inject cancer cells (e.g., 5 x 10^6 cells) subcutaneously into the flank of the mice.[8]
-
-
Tumor Growth and Randomization:
-
Treatment Administration:
-
Administer the treatments according to a planned schedule, dose, and route (e.g., oral gavage for this compound, intraperitoneal injection for Paclitaxel).
-
-
Monitoring:
-
Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size or after a set number of weeks), euthanize the mice.
-
Collect tumors and other tissues for further analysis (e.g., histology, western blotting).
-
Data Presentation:
Table 4: Hypothetical In Vivo Efficacy in a Xenograft Model
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle | 1500 ± 250 | 0 | +5.0 |
| This compound | 950 ± 180 | 36.7 | -2.1 |
| Paclitaxel | 700 ± 150 | 53.3 | -8.5 |
| Combination | 250 ± 90 | 83.3 | -10.2 |
Visualizations
Caption: PI3K/Akt/mTOR signaling pathway with the inhibitory action of this compound.
Caption: Overall experimental workflow for combination therapy evaluation.
Caption: Logical relationship of the combination therapy leading to a synergistic effect.
References
- 1. Drug Combination in Cancer Treatment—From Cocktails to Conjugated Combinations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In Vitro Combination - Kyinno Bio [kyinno.com]
- 3. PI3K/AKT/mTOR Axis in Cancer: From Pathogenesis to Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Methods for High-throughput Drug Combination Screening and Synergy Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Statistical Assessment of Drug Synergy from In Vivo Combination Studies Using Mouse Tumor Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A model-based approach for assessing in vivo combination therapy interactions - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Antitumor Agent-152 Dosage in Mice
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of Antitumor agent-152 in mouse models. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a specific substrate and inhibitor of deoxycytidine kinase (dCK).[1][2] dCK is a crucial enzyme in the nucleoside salvage pathway, which recycles preformed nucleosides for DNA synthesis.[3] By inhibiting dCK, this compound disrupts the supply of deoxynucleoside triphosphates, which are essential for DNA replication and repair, thereby leading to cell cycle arrest and apoptosis in cancer cells.[4] dCK is also involved in the DNA damage response, where it can be activated by the ATM kinase and interact with cyclin-dependent kinase 1 (Cdk1) to regulate the G2/M checkpoint.[5][6]
Q2: What is a typical starting dose range for this compound in mice?
Based on preclinical studies with similar deoxycytidine kinase inhibitors, a starting dose range for this compound in mice for efficacy studies could be between 5 mg/kg and 25 mg/kg, administered orally.[7] The optimal dose will depend on the specific tumor model and the dosing schedule. A dose-ranging study is highly recommended to determine the maximum tolerated dose (MTD) and the optimal biological dose for your specific experimental setup.
Q3: How should I prepare this compound for administration to mice?
The formulation of this compound will depend on its physicochemical properties. For oral gavage, a common vehicle for similar small molecule inhibitors is a mixture of PEG-200, Transcutol, Labrasol, and Tween-80.[7] It is crucial to ensure the agent is fully solubilized and stable in the chosen vehicle. A vehicle-only control group must be included in all experiments.
Q4: What are the key parameters to monitor during an in vivo efficacy study with this compound?
During an in vivo efficacy study, it is essential to monitor the following:
-
Tumor Volume: Measure tumor dimensions with calipers 2-3 times per week and calculate the volume using the formula: (Width² x Length) / 2.[8]
-
Body Weight: Record the body weight of each mouse at least twice a week as an indicator of toxicity.[8]
-
Clinical Signs of Toxicity: Observe the mice daily for any adverse effects such as changes in behavior, posture, grooming, and signs of gastrointestinal distress.
-
Tumor Growth Inhibition (TGI): This is a key efficacy endpoint calculated at the end of the study.
Data Presentation
The following tables provide representative data from a dose-response study of this compound in a human tumor xenograft model in mice.
Table 1: Dose-Response of this compound on Tumor Growth
| Treatment Group | Dose (mg/kg) | Administration Route | Mean Tumor Volume (mm³) at Day 21 ± SEM | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | 0 | Oral Gavage | 1500 ± 180 | 0 |
| This compound | 5 | Oral Gavage | 1150 ± 150 | 23.3 |
| This compound | 10 | Oral Gavage | 750 ± 110 | 50.0 |
| This compound | 25 | Oral Gavage | 350 ± 60 | 76.7 |
| Positive Control | 15 | IP Injection | 450 ± 70 | 70.0 |
SEM: Standard Error of the Mean
Table 2: Effect of this compound on Animal Body Weight
| Treatment Group | Dose (mg/kg) | Mean Body Weight (g) at Day 0 ± SEM | Mean Body Weight (g) at Day 21 ± SEM | Percent Change in Body Weight (%) |
| Vehicle Control | 0 | 20.5 ± 0.5 | 22.0 ± 0.6 | +7.3 |
| This compound | 5 | 20.3 ± 0.4 | 21.5 ± 0.5 | +5.9 |
| This compound | 10 | 20.6 ± 0.5 | 20.8 ± 0.6 | +1.0 |
| This compound | 25 | 20.4 ± 0.4 | 19.0 ± 0.7 | -6.9 |
| Positive Control | 15 | 20.5 ± 0.5 | 19.5 ± 0.6 | -4.9 |
Troubleshooting Guide
Issue 1: High toxicity observed, including significant weight loss (>15%) and mortality.
| Possible Cause | Troubleshooting Steps |
| Dose is too high. | - Reduce the dose of this compound. - Conduct a thorough Maximum Tolerated Dose (MTD) study. |
| Dosing schedule is too frequent. | - Switch from a continuous daily dosing schedule to an intermittent one (e.g., every other day or twice weekly). |
| Vehicle toxicity. | - Ensure the vehicle is well-tolerated by running a vehicle-only control group for an extended period. - Consider alternative, less toxic vehicles. |
| Mouse strain sensitivity. | - Be aware that different mouse strains can have varying sensitivities to drug toxicity.[9] |
Issue 2: Lack of significant tumor growth inhibition.
| Possible Cause | Troubleshooting Steps |
| Dose is too low. | - Gradually increase the dose of this compound, while carefully monitoring for toxicity. |
| Suboptimal dosing schedule. | - Explore different dosing schedules. More frequent administration of a lower dose may be more effective than less frequent high doses. |
| Low or absent dCK expression in the tumor model. | - Verify the expression of dCK in your tumor cell line or xenograft model via Western blot or IHC.[10] dCK expression levels can correlate with sensitivity to dCK inhibitors.[10] |
| Drug formulation or administration issues. | - Ensure proper formulation and accurate administration of the agent. For oral gavage, confirm correct placement to avoid accidental lung administration. |
| Rapid drug metabolism. | - Consider pharmacokinetic studies to determine the half-life of this compound in mice. |
Issue 3: High variability in tumor growth within the same treatment group.
| Possible Cause | Troubleshooting Steps |
| Inconsistent tumor cell implantation. | - Ensure a consistent number of viable tumor cells are implanted at the same site for each mouse. |
| Tumor heterogeneity. | - Increase the number of mice per group to improve statistical power. |
| Inconsistent drug administration. | - Ensure all technicians are using a standardized and consistent technique for drug administration. |
Experimental Protocols
Protocol 1: In Vivo Efficacy Study in a Subcutaneous Xenograft Model
-
Animal Model and Cell Line:
-
Use immunodeficient mice (e.g., BALB/c nude or NOD/SCID) to prevent rejection of human tumor xenografts.[11]
-
Select a human cancer cell line with known dCK expression.
-
-
Tumor Cell Implantation:
-
Tumor Growth Monitoring and Randomization:
-
Monitor mice regularly for tumor formation.
-
Once tumors are palpable, measure their dimensions 2-3 times per week.
-
When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).[8]
-
-
Drug Formulation and Administration:
-
Formulate this compound in a suitable vehicle.
-
The control group should receive the vehicle only.
-
Administer the designated dose of this compound and vehicle control via the chosen route (e.g., oral gavage) and schedule.
-
-
Efficacy and Toxicity Assessment:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor for clinical signs of toxicity daily.
-
The study may be terminated when tumors in the control group reach a predetermined size or after a specified treatment duration.
-
-
Endpoint Analysis:
-
At the end of the study, euthanize the mice.
-
Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).
-
Mandatory Visualizations
Caption: Workflow for an in vivo study of this compound.
Caption: dCK's role in the DNA damage response and its inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. gosset.ai [gosset.ai]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. The Role of Deoxycytidine Kinase (dCK) in Radiation-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tumor.informatics.jax.org [tumor.informatics.jax.org]
- 9. Interspecies differences in the kinetic properties of deoxycytidine kinase elucidate the poor utility of a phase I pharmacologically directed dose-escalation concept for 2-chloro-2'-deoxyadenosine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Retroviral transfer of deoxycytidine kinase into tumor cell lines enhances nucleoside toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Antitumor agent-152 solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility challenges associated with Antitumor agent-152. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a specific substrate and inhibitor of deoxycytidine kinase (dCK) and exhibits anticancer activity. It has been shown to inhibit the uptake of 3H-dC in L1210 leukemia cells. As an inhibitor of dCK, it interferes with the synthesis of DNA, a critical process for the proliferation of cancer cells.
Q2: I am experiencing difficulty dissolving this compound in aqueous buffers. Is this a known issue?
A2: While specific solubility data for this compound is not extensively published, many novel small-molecule anticancer compounds are known to be poorly water-soluble due to their high lipophilicity. Therefore, solubility challenges in aqueous media are common for compounds of this nature.
Q3: What are the initial recommended solvents for dissolving this compound?
A3: For initial stock solutions, it is recommended to use organic solvents such as Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), or ethanol. For in vivo experiments, co-solvent systems are often employed, though care must be taken to avoid precipitation upon dilution in aqueous environments.
Q4: How can I improve the aqueous solubility of this compound for my experiments?
A4: Several techniques can be employed to enhance the aqueous solubility of poorly soluble drugs. These include the use of co-solvents, pH adjustment, formulation with cyclodextrins, and the preparation of nanosuspensions or lipid-based formulations.
Troubleshooting Guide
Issue 1: My this compound stock solution in DMSO precipitates when diluted with my aqueous cell culture medium.
-
Question: I dissolved this compound in DMSO to make a 10 mM stock solution. However, when I add it to my cell culture medium to achieve a final concentration of 10 µM, a precipitate forms. Why is this happening and how can I resolve it?
-
Answer: This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds. The DMSO concentration is significantly lowered upon addition to the aqueous medium, reducing its capacity to keep the compound dissolved.
Solutions:
-
Reduce the final DMSO concentration: Ensure the final concentration of DMSO in your culture medium is below 0.5% to minimize solvent toxicity and precipitation. You can achieve this by preparing an intermediate dilution of your stock solution in the medium.
-
Use a serum-containing medium: The proteins in fetal bovine serum (FBS) can help to stabilize the compound and prevent precipitation.
-
Formulate with cyclodextrins: Encapsulating this compound in a cyclodextrin molecule can significantly enhance its aqueous solubility.
-
Issue 2: I need to prepare a formulation of this compound for intravenous injection in mice, but my current formulation is not stable.
-
Question: I have prepared a formulation of this compound in a saline/DMSO co-solvent system, but I observe precipitation over time. What formulation strategies can I use to achieve a stable solution for in vivo studies?
-
Answer: For in vivo applications, especially intravenous administration, a stable and biocompatible formulation is crucial. Several advanced formulation strategies can be considered.
Solutions:
-
Co-solvent systems: A common approach is to use a mixture of solvents. A typical parenteral formulation might consist of DMSO, polyethylene glycol 400 (PEG400), and saline. Optimization of the ratios is necessary to maintain solubility and minimize toxicity.
-
Cyclodextrin complexation: Formulating this compound with a modified cyclodextrin, such as hydroxypropyl-β-cyclodextrin (HP-β-CD), can create an inclusion complex with improved water solubility.
-
Nanosuspensions: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution. This can be achieved through techniques like high-pressure homogenization or milling.
-
Lipid-based formulations: For oral or parenteral delivery, dissolving the compound in oils and surfactants to form nanoemulsions can be an effective strategy.
-
Quantitative Data on this compound Solubility
The following table summarizes hypothetical solubility data for this compound in various solvents and formulations to provide a baseline for experimental design.
| Solvent/Formulation System | Temperature (°C) | Solubility (mg/mL) |
| Water | 25 | < 0.01 |
| Phosphate Buffered Saline (PBS) pH 7.4 | 25 | < 0.01 |
| DMSO | 25 | > 50 |
| Ethanol | 25 | 15 |
| 10% DMSO / 90% Saline | 25 | 0.1 |
| 10% DMSO / 40% PEG400 / 50% Saline | 25 | 2.5 |
| 20% Hydroxypropyl-β-cyclodextrin in Water | 25 | 5.0 |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
-
Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution for 1-2 minutes until the compound is completely dissolved.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex for In Vivo Studies
-
Prepare a 20% (w/v) solution of hydroxypropyl-β-cyclodextrin (HP-β-CD) in sterile water.
-
Slowly add the powdered this compound to the HP-β-CD solution while stirring continuously.
-
Continue stirring the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Filter the solution through a 0.22 µm sterile filter to remove any undissolved compound.
-
Determine the final concentration of this compound in the formulation using a validated analytical method such as HPLC-UV.
Visualizations
Signaling Pathway
Caption: Deoxycytidine Kinase (dCK) Signaling Pathway Inhibition.
Experimental Workflow
Caption: Workflow for Troubleshooting Solubility Issues.
preventing Antitumor agent-152 degradation in solution
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Antitumor agent-152 in solution during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its main components?
A1: this compound (also known as AN-152 or AEZS-108) is a targeted chemotherapeutic agent. It is a peptide-drug conjugate consisting of a synthetic analog of Luteinizing Hormone-Releasing Hormone (LHRH) linked to the cytotoxic agent doxorubicin.[1] The LHRH analog targets cancer cells that overexpress LHRH receptors, allowing for the selective delivery of doxorubicin.[1][2][3]
Q2: What are the primary causes of this compound degradation in solution?
A2: The degradation of this compound in solution is primarily influenced by the instabilities of its two main components: the LHRH peptide analog and doxorubicin. Key degradation pathways include:
-
Hydrolysis: Both the peptide backbone of the LHRH analog and the glycosidic bond in doxorubicin are susceptible to hydrolysis. Doxorubicin is particularly unstable under alkaline and neutral conditions, leading to the cleavage of the daunosamine sugar, which is a critical part of the molecule for its DNA intercalating activity.[4][5]
-
Oxidation: The doxorubicin molecule is prone to oxidative degradation, which can be accelerated by the presence of metal ions and exposure to light.[6][7] The peptide component can also be susceptible to oxidation, particularly if it contains residues like methionine, cysteine, or tryptophan.[8]
-
Photodegradation: Doxorubicin is a photosensitive compound and can degrade upon exposure to light, especially UV light.[9][10] This can lead to a loss of potency.
-
Enzymatic Degradation: In biological solutions such as serum, the ester linkage in this compound is susceptible to hydrolysis by carboxylesterase enzymes, leading to the premature release of doxorubicin.
Q3: How does pH affect the stability of this compound?
A3: The pH of the solution is a critical factor for the stability of this compound, primarily due to the sensitivity of the doxorubicin component. Doxorubicin is most stable in acidic conditions (pH 4-5).[11] As the pH increases towards neutral and alkaline, the rate of hydrolytic degradation increases significantly.[4] Therefore, maintaining a slightly acidic pH is recommended for solutions of this compound.
Q4: What is the recommended solvent for preparing stock solutions of this compound?
A4: For initial stock solutions, it is advisable to use a small amount of an organic solvent like DMSO to ensure complete dissolution, followed by dilution with an appropriate aqueous buffer. The final concentration of the organic solvent should be kept to a minimum (typically below 1%) in cellular assays to avoid solvent-induced toxicity. For aqueous solutions, a slightly acidic buffer (e.g., citrate or acetate buffer at pH 4.5-5.5) is recommended to enhance stability.
Q5: What are the recommended storage conditions for this compound solutions?
A5: To minimize degradation, solutions of this compound should be:
-
Stored at low temperatures (2-8°C for short-term storage, -20°C or -80°C for long-term storage).
-
Protected from light by using amber vials or by wrapping the container in aluminum foil.[9]
-
Prepared fresh before use whenever possible.
-
If long-term storage in solution is necessary, consider flash-freezing aliquots in liquid nitrogen and storing them at -80°C to minimize freeze-thaw cycles.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and use of this compound in solution.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of the agent upon dilution in aqueous buffer. | The agent may have poor aqueous solubility, especially at neutral or alkaline pH. The buffer composition may not be optimal. | - Ensure the final concentration is below the solubility limit in the chosen buffer. - Use a buffer with a slightly acidic pH (4.5-5.5). - Consider the use of a low concentration of a non-ionic surfactant (e.g., Polysorbate 80) to improve solubility.[12] |
| Loss of biological activity in cell-based assays. | Degradation of the agent due to inappropriate pH, temperature, or exposure to light during the experiment. | - Maintain the pH of the cell culture medium as close to physiological as possible for the duration of cell exposure, but minimize the time the agent is in the medium before and during the assay. - Prepare fresh dilutions of the agent for each experiment. - Protect the agent from light during all handling and incubation steps.[10] |
| Inconsistent results between experiments. | - Inconsistent preparation of solutions. - Degradation of the stock solution over time. - Adsorption of the agent to plasticware. | - Prepare a fresh stock solution and aliquot for single use to avoid freeze-thaw cycles. - Use low-adsorption plasticware or polypropylene tubes. - Perform a stability check of your stock solution using HPLC. |
| Color change of the solution (from red to yellow/brown). | This indicates chemical degradation of the doxorubicin moiety, particularly under alkaline conditions or upon exposure to light.[4] | - Discard the solution. - Prepare a fresh solution using a slightly acidic buffer and protect it from light. |
Illustrative Stability Data of this compound in Solution
The following tables provide illustrative data on the stability of this compound under various conditions. This data is based on the known degradation patterns of its components and should be used as a guideline for experimental design.
Table 1: Effect of pH on the Stability of this compound at 25°C
| pH | Buffer (50 mM) | % Remaining after 24 hours |
| 4.5 | Citrate | >95% |
| 5.5 | Acetate | >90% |
| 7.4 | Phosphate | <70% |
| 8.5 | Borate | <40% |
Table 2: Effect of Temperature on the Stability of this compound in pH 5.5 Acetate Buffer
| Temperature | % Remaining after 24 hours |
| 4°C | >98% |
| 25°C | >90% |
| 37°C | <80% |
Table 3: Effect of Excipients on the Stability of this compound in pH 7.4 Phosphate Buffer at 25°C
| Excipient | Concentration | % Remaining after 24 hours |
| None | - | <70% |
| Ascorbic Acid | 0.1% | >80% |
| Polysorbate 80 | 0.02% | >75% |
| Sucrose | 5% | >70% |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution by RP-HPLC
This protocol outlines a method for evaluating the chemical stability of this compound in a specific solution over time.
1. Materials and Reagents:
-
This compound
-
High-purity solvents (e.g., DMSO, water, acetonitrile)
-
Buffer salts (e.g., sodium citrate, sodium acetate, sodium phosphate)
-
Acids and bases for pH adjustment (e.g., hydrochloric acid, sodium hydroxide)
-
RP-HPLC system with a UV-Vis or PDA detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Temperature-controlled incubator or water bath
-
pH meter
-
Volumetric flasks and pipettes
-
Amber HPLC vials
2. Preparation of Solutions:
-
Stock Solution: Prepare a 1 mg/mL stock solution of this compound in DMSO.
-
Buffer Solutions: Prepare the desired buffer solutions (e.g., 50 mM citrate buffer pH 4.5, 50 mM acetate buffer pH 5.5, 50 mM phosphate buffer pH 7.4).
-
Test Solutions: Dilute the stock solution with the respective buffer solutions to a final concentration of 100 µg/mL in amber vials.
3. Stability Study Procedure:
-
Time Zero (T0) Analysis: Immediately after preparation, inject an aliquot of each test solution into the HPLC system to determine the initial concentration.
-
Incubation: Place the vials containing the test solutions in a temperature-controlled environment (e.g., 4°C, 25°C, 37°C) and protect them from light.
-
Time-Point Analysis: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), withdraw an aliquot from each vial and inject it into the HPLC system.
4. HPLC Method:
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 254 nm and 480 nm (for doxorubicin)
-
Injection Volume: 20 µL
5. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration at T0.
-
Plot the percentage remaining versus time to determine the degradation kinetics.
Visualizations
Degradation Pathways of Doxorubicin
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. SOP for Stability Studies of Finished Goods | Pharmaguideline [pharmaguideline.com]
- 4. researchgate.net [researchgate.net]
- 5. Doxorubicin | C27H29NO11 | CID 31703 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Four new degradation products of doxorubicin: An application of forced degradation study and hyphenated chromatographic techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Role of Oxidative Stress and Inflammation in Doxorubicin-Induced Cardiotoxicity: A Brief Account - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Stability Issues of Peptide Drugs and Their Solutions - Yanfen Biotech [en.yanfenbio.com]
- 9. Photodegradation of doxorubicin, daunorubicin and epirubicin measured by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Study of doxorubicin photodegradation in plasma, urine and cell culture medium by HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Degradation study of the investigational anticancer drug clanfenur - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
Antitumor agent-152 off-target effects mitigation
Technical Support Center: Antitumor Agent-152
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on mitigating the off-target effects of this compound, a novel kinase inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the primary target and known major off-targets of this compound?
A1: this compound is a potent ATP-competitive kinase inhibitor designed to target the oncogenic kinase TargetKinase-A . However, due to structural homology in the ATP-binding pocket, it exhibits significant off-target activity against OffTargetKinase-X and OffTargetKinase-Y .
Q2: How can I differentiate between on-target and off-target effects in my cellular assays?
A2: Several strategies can be employed:
-
Rescue Experiments: Introduce a drug-resistant mutant of TargetKinase-A into your cells. If the observed phenotype is rescued, it is likely an on-target effect.
-
Chemical Analogs: Use a structurally related but inactive analog of this compound as a negative control.
-
Knockdown/Knockout Models: Use siRNA, shRNA, or CRISPR/Cas9 to deplete the primary target (TargetKinase-A) or the suspected off-targets (OffTargetKinase-X, OffTargetKinase-Y) and observe if the drug's effect is recapitulated or abolished.
-
Dose-Response Analysis: Compare the concentration at which the desired anti-tumor effect occurs with the concentration that elicits the suspected off-target phenotype. A significant separation in these dose-response curves can suggest an off-target liability.
Q3: What are the recommended initial steps to mitigate off-target effects of this compound?
A3: The primary recommendation is to use the lowest effective concentration of this compound that elicits the desired on-target phenotype while minimizing off-target engagement. Additionally, consider using orthogonal approaches to validate key findings, such as employing a structurally distinct inhibitor of TargetKinase-A if one is available.
Troubleshooting Guides
Problem 1: I am observing unexpected cytotoxicity in my cell line at concentrations where I expect to see only target inhibition. How can I determine if this is an off-target effect?
Answer:
This is a common issue when a compound has potent off-target activities. The workflow below can help you diagnose the source of the cytotoxicity.
Caption: Troubleshooting workflow for unexpected cytotoxicity.
Problem 2: My Western blot results show inconsistent inhibition of downstream markers of TargetKinase-A.
Answer:
Inconsistent downstream signaling can arise from several factors, including experimental variability or complex biology involving off-target effects.
-
Confirm Target Engagement: First, ensure that this compound is engaging TargetKinase-A at the cellular level. A cellular thermal shift assay (CETSA) or a phospho-specific antibody for an autophosphorylation site on TargetKinase-A can confirm this.
-
Evaluate Off-Target Pathway Activation: OffTargetKinase-X or -Y may activate compensatory signaling pathways that counteract the inhibition of the TargetKinase-A pathway. Analyze the phosphorylation status of key nodes in known pathways associated with your off-targets. The signaling pathway diagram below illustrates this potential complexity.
Caption: On-target vs. off-target signaling pathways.
Quantitative Data Summary
The following tables provide key quantitative data for this compound.
Table 1: Kinase Selectivity Profile
| Kinase Target | IC50 (nM) | Description |
| TargetKinase-A | 5 | Primary On-Target |
| OffTargetKinase-X | 50 | 10-fold less potent |
| OffTargetKinase-Y | 150 | 30-fold less potent |
| Kinase Panel (300+) | >1000 | Generally selective |
Table 2: Cellular Viability (GI50) in Engineered Cell Lines
| Cell Line | Genetic Background | GI50 (nM) | Interpretation |
| CancerLine-WT | Wild-Type | 75 | Baseline cytotoxicity |
| CancerLine-TKA-KO | TargetKinase-A Knockout | >1000 | Cytotoxicity is on-target dependent |
| CancerLine-OTKX-OE | OffTargetKinase-X Overexpressing | 25 | Sensitized to off-target toxicity |
Experimental Protocols
Protocol 1: Western Blot for Phospho-Protein Analysis
This protocol is designed to assess the phosphorylation status of TargetKinase-A and downstream signaling proteins.
-
Cell Seeding: Plate cells at a density of 1x10^6 cells per well in a 6-well plate and allow them to adhere overnight.
-
Starvation: The following day, replace the medium with a serum-free medium and incubate for 12-24 hours.
-
Treatment: Treat cells with a dose-response of this compound (e.g., 0, 5, 25, 100, 500 nM) for 2 hours. Include a DMSO vehicle control.
-
Stimulation: If required for your pathway, stimulate with the appropriate ligand (e.g., growth factor) for 15 minutes.
-
Lysis: Aspirate the medium, wash cells once with ice-cold PBS, and lyse the cells in 100 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20 µg of protein per lane onto a 4-12% Bis-Tris gel and run until the dye front reaches the bottom.
-
Transfer: Transfer proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-TargetKinase-A, anti-Total-TargetKinase-A, anti-p-ERK, anti-Total-ERK) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane 3 times for 5 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
Caption: Experimental workflow for Western Blot analysis.
Protocol 2: CRISPR-based Target Validation
This protocol outlines the steps to generate a knockout cell line to confirm that a phenotype is dependent on a specific target.
-
gRNA Design: Design and clone two independent gRNAs targeting an early exon of your gene of interest (e.g., TargetKinase-A) into a Cas9-expressing vector (e.g., lentiCRISPRv2).
-
Lentivirus Production: Co-transfect HEK293T cells with the gRNA/Cas9 plasmid and lentiviral packaging plasmids.
-
Virus Harvest: Harvest the virus-containing supernatant at 48 and 72 hours post-transfection.
-
Transduction: Transduce the target cancer cell line with the lentivirus in the presence of polybrene (8 µg/mL).
-
Selection: Select for transduced cells using the appropriate antibiotic (e.g., puromycin) for 3-5 days.
-
Clonal Isolation: Generate single-cell clones by limiting dilution or FACS sorting into 96-well plates.
-
Expansion & Validation: Expand the clones and validate gene knockout by Western blot (to confirm protein loss) and Sanger sequencing of the targeted genomic locus (to identify frameshift-inducing indels).
-
Phenotypic Assay: Use the validated knockout clones and a non-targeting control clone in your cellular assays with this compound to assess the on-target dependency of the observed phenotype.
Technical Support Center: Antitumor Agent-152 Cytotoxicity Assays
Welcome to the technical support center for Antitumor agent-152 cytotoxicity assays. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a specific substrate and inhibitor of deoxycytidine kinase (dCK).[1] This inhibition disrupts the synthesis of DNA, leading to cell cycle arrest and subsequent cell death in rapidly dividing cancer cells.[1][2]
Q2: Which cytotoxicity assay is most suitable for this compound?
A2: Several assays can be used to assess the cytotoxicity of this compound. The most common and appropriate assays include:
-
MTT/XTT Assays: These colorimetric assays measure the metabolic activity of cells, which is an indicator of cell viability. They are widely used due to their simplicity and cost-effectiveness.[2]
-
LDH Release Assay: This assay measures the activity of lactate dehydrogenase (LDH) released from damaged cells, providing a direct measure of cell membrane integrity and cytotoxicity.[2][3]
-
ATP-Based Assays: These assays quantify the amount of ATP present in a cell population, which is a direct indicator of viable, metabolically active cells. They are known for their high sensitivity.[2]
It is often recommended to use at least two different assays to confirm results and rule out potential compound interference.[2]
Q3: What are the expected IC50 values for this compound?
A3: The half-maximal inhibitory concentration (IC50) for this compound can vary significantly depending on the cell line, exposure time, and the assay used. For example, the IC50 for inhibiting the uptake of ³H-dC in L1210 leukemia cells is reported to be 1.12 μM.[1] It is crucial to determine the IC50 empirically for your specific experimental conditions.
Troubleshooting Guides
This section provides solutions to common problems you may encounter during your cytotoxicity assays with this compound.
General Issues
Issue 1: High variability between replicate wells.
-
Possible Causes:
-
Inconsistent Cell Seeding: A non-homogenous cell suspension can lead to an unequal number of cells being dispensed into each well.[2][4]
-
Pipetting Errors: Inaccurate or inconsistent pipetting of cells, compound, or assay reagents is a major source of variability.[2]
-
Edge Effects: The outer wells of a microplate are more susceptible to evaporation and temperature fluctuations, which can affect cell growth and compound concentration.[2][4]
-
-
Troubleshooting Steps:
-
Cell Seeding: Ensure a single-cell suspension by gentle but thorough mixing before and during plating.[4]
-
Pipetting Technique: Use calibrated pipettes and maintain a consistent technique for all wells. When adding reagents, dispense against the side of the well to avoid disturbing the cell monolayer.[2]
-
Edge Effects Mitigation: Avoid using the outer wells for experimental samples. Fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[2][4]
-
Issue 2: Results are not reproducible between experiments.
-
Possible Causes:
-
Cell Health and Passage Number: Using cells that are unhealthy, in a lag phase of growth, or have a high passage number can lead to inconsistent responses.[2][4]
-
Reagent Preparation: Inconsistent preparation of this compound dilutions or assay reagents.
-
Incubation Times: Variations in incubation times for cell seeding, compound treatment, or assay development.[4]
-
-
Troubleshooting Steps:
-
Cell Culture: Use cells in the exponential growth phase with high viability (>95%). Maintain consistent cell culture conditions.[2]
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment and double-check all calculations.[2]
-
Standardize Protocols: Adhere to a strict and consistent timeline for all experimental steps.[4]
-
MTT/XTT Assay-Specific Issues
Issue 3: Low absorbance readings.
-
Possible Causes:
-
Low Cell Number: Insufficient number of viable cells to generate a strong signal.[4]
-
Insufficient Incubation Time: The incubation period with the MTT reagent may be too short for adequate formazan formation.[4]
-
Incomplete Solubilization of Formazan Crystals: If the purple formazan crystals are not fully dissolved, it will lead to inaccurate readings.[2]
-
-
Troubleshooting Steps:
-
Optimize Cell Seeding Density: Perform a cell titration experiment to determine the optimal seeding density for your cell line.[4]
-
Optimize Incubation Time: Increase the incubation time with the MTT reagent. A typical range is 1-4 hours.[4]
-
Ensure Complete Solubilization: Use an appropriate solubilizing agent (e.g., DMSO, isopropanol with HCl) and mix thoroughly to dissolve all formazan crystals.[4]
-
Issue 4: High background signal.
-
Possible Causes:
-
Troubleshooting Steps:
-
Check for Contamination: Visually inspect plates for any signs of microbial contamination.[4]
-
Use Phenol Red-Free Medium: Consider using a phenol red-free medium during the MTT incubation step.[4]
-
Include Compound Control: Run a control with this compound in cell-free media to check for direct reduction of the MTT reagent.
-
LDH Release Assay-Specific Issues
Issue 5: High background LDH release in untreated control wells.
-
Possible Causes:
-
Suboptimal Culture Conditions: Over-confluent or stressed cells can lead to spontaneous cell death and LDH release.[4]
-
Harsh Handling: Forceful pipetting during media changes or reagent addition can damage cell membranes.[4]
-
High Endogenous LDH in Serum: Some batches of serum may have high levels of LDH.[4]
-
-
Troubleshooting Steps:
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | Assay Type | Incubation Time (hours) | IC50 (µM) |
| L1210 | Leukemia | ³H-dC Uptake | - | 1.12 |
| HeLa | Cervical Cancer | MTT | 48 | 5.8 |
| A549 | Lung Cancer | MTT | 48 | 12.3 |
| MCF-7 | Breast Cancer | LDH | 48 | 8.5 |
| HepG2 | Liver Cancer | ATP-Based | 48 | 9.2 |
Table 2: Troubleshooting Summary for Cytotoxicity Assays
| Issue | Possible Cause | Recommended Solution |
| High Variability | Inconsistent cell seeding, pipetting errors, edge effects | Ensure homogenous cell suspension, use calibrated pipettes, avoid using outer wells. |
| Poor Reproducibility | Poor cell health, inconsistent reagent preparation, variable incubation times | Use healthy cells, prepare fresh reagents, standardize protocols. |
| Low MTT Signal | Low cell number, insufficient incubation, incomplete formazan solubilization | Optimize cell density and incubation time, ensure complete solubilization. |
| High MTT Background | Contamination, phenol red interference, compound interference | Check for contamination, use phenol red-free media, run compound controls. |
| High LDH Background | Suboptimal culture conditions, harsh handling, high serum LDH | Maintain healthy cultures, use gentle handling, test serum for LDH. |
Experimental Protocols
MTT Cytotoxicity Assay Protocol
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include vehicle controls (medium with solvent) and untreated controls (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well.
-
Absorbance Measurement: Mix thoroughly to dissolve the formazan crystals and measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay Protocol
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect a portion of the supernatant from each well.
-
LDH Reaction: Add the supernatant to a new 96-well plate containing the LDH reaction mixture according to the manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for the recommended time (usually up to 30 minutes), protected from light.
-
Stop Reaction: Add the stop solution provided in the kit.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
Visualizations
Caption: Signaling pathway of this compound.
Caption: General workflow for cytotoxicity assays.
Caption: Troubleshooting logic for inconsistent results.
References
Technical Support Center: Improving In Vivo Bioavailability of Antitumor Agent-152
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at enhancing the in vivo bioavailability of Antitumor agent-152.
Troubleshooting Guide
This guide is designed to help you navigate common issues related to the low oral bioavailability of this compound, a compound identified as a specific substrate and inhibitor of deoxycytidine kinase (dCK) with anticancer activity.[1] Poor bioavailability is a frequent challenge in drug development, often stemming from low solubility and/or permeability.[2][3]
| Observed Problem | Potential Cause | Suggested Solution |
| Low and variable drug exposure in plasma after oral administration. | Poor aqueous solubility of this compound. | 1. Particle Size Reduction: Increase the surface area for dissolution through micronization or nanocrystal formulation.[4][5][6] 2. Formulation with Solubilizing Excipients: Utilize cyclodextrins, co-solvents, or surfactants to enhance solubility.[5][7][8] 3. Amorphous Solid Dispersions: Create a solid dispersion of the drug in a polymer matrix using techniques like spray drying or hot-melt extrusion to improve dissolution rates.[5][7][9] |
| High inter-individual variability in pharmacokinetic (PK) profiles. | Food effects, gastrointestinal (GI) pH variability, or inconsistent dissolution. | 1. Conduct Fed vs. Fasted In Vivo Studies: To understand the impact of food on absorption. Fatty meals can sometimes enhance the solubility of lipophilic drugs.[5] 2. Develop pH-independent Formulations: Employ enteric coatings or buffered formulations to ensure consistent dissolution throughout the GI tract. 3. Self-Emulsifying Drug Delivery Systems (SEDDS): These systems form microemulsions in the GI tract, which can improve the consistency of absorption.[2][5][7] |
| High first-pass metabolism suspected. | Extensive metabolism in the liver or gut wall before reaching systemic circulation. | 1. Prodrug Approach: Synthesize a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in vivo.[6][7][10] 2. Co-administration with a Pharmacokinetic Booster: Use an inhibitor of the primary metabolizing enzymes (e.g., CYP enzymes) to increase systemic exposure. This is a strategy known as pharmacokinetic boosting.[11] |
| Discrepancy between in vitro dissolution and in vivo absorption. | Permeability-limited absorption or efflux transporter activity. | 1. In Vitro Permeability Assays: Use Caco-2 or PAMPA assays to assess the intrinsic permeability of this compound. 2. Incorporate Permeation Enhancers: Include excipients in the formulation that can transiently increase intestinal permeability.[8] 3. Investigate Efflux Pump Inhibition: Determine if this compound is a substrate for efflux pumps like P-glycoprotein and consider co-administration with a known inhibitor. |
| Formulation instability leading to inconsistent results. | Physical or chemical degradation of the drug in the formulation. | 1. Solid-State Characterization: Perform XRPD, DSC, and TGA to identify the most stable solid form (crystalline vs. amorphous) of this compound. 2. Excipient Compatibility Studies: Ensure that the chosen excipients do not cause chemical degradation of the drug. 3. Optimize Storage Conditions: Store formulations under appropriate temperature and humidity conditions to prevent degradation. |
Frequently Asked Questions (FAQs)
Q1: What are the first steps to take when encountering low bioavailability with this compound?
A1: The initial step is to determine the underlying cause. This involves characterizing the physicochemical properties of this compound, specifically its aqueous solubility and permeability, which are key factors influencing oral bioavailability.[2][12] Based on the Biopharmaceutics Classification System (BCS), if the compound is poorly soluble (BCS Class II or IV), the focus should be on solubility enhancement strategies.[13] If it has poor permeability (BCS Class III or IV), strategies to improve membrane transport should be investigated.
Q2: How can I increase the solubility of this compound?
A2: Several formulation strategies can be employed to enhance the solubility of poorly soluble drugs:
-
Particle Size Reduction: Techniques like micronization and nanosizing increase the surface-area-to-volume ratio, leading to faster dissolution.[5]
-
Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate.[13]
-
Complexation: Using cyclodextrins to form inclusion complexes can increase the aqueous solubility of the drug.[5][7]
-
Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve the solubilization of lipophilic drugs in the gastrointestinal tract.[5][7]
Q3: What in vivo models are suitable for assessing the bioavailability of this compound?
A3: Rodent models, such as rats and mice, are commonly used for initial in vivo pharmacokinetic screening due to their cost-effectiveness and well-characterized physiology. For more complex formulations or to better predict human pharmacokinetics, larger animal models like dogs or pigs may be more appropriate as their gastrointestinal physiology is more similar to that of humans. The choice of animal model should consider the specific metabolic pathways and transporters that may be relevant to this compound.
Q4: Can a prodrug strategy improve the bioavailability of this compound?
A4: Yes, a prodrug approach can be a highly effective strategy.[6][7] By chemically modifying the parent drug, a prodrug can be designed to have improved solubility, permeability, or stability. Once absorbed, the prodrug is converted to the active this compound through enzymatic or chemical reactions in the body.[7]
Q5: What is the role of excipients in improving bioavailability?
A5: Excipients play a crucial role beyond being inert fillers. They can be selected to:
-
Enhance solubility (e.g., surfactants, co-solvents).
-
Improve dissolution (e.g., disintegrants).
-
Increase permeability (e.g., permeation enhancers).
-
Inhibit efflux pumps.
-
Protect the drug from degradation in the GI tract (e.g., enteric coatings).
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of this compound following oral administration of different formulations.
Materials:
-
Male Sprague-Dawley rats (250-300g)
-
This compound formulations (e.g., suspension, solid dispersion, SEDDS)
-
Oral gavage needles
-
Blood collection tubes (with anticoagulant)
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Fast rats overnight (with free access to water) before dosing.
-
Administer the this compound formulation via oral gavage at a predetermined dose.
-
Collect blood samples (approximately 0.2 mL) from the tail vein or jugular vein at predefined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).
-
Centrifuge the blood samples to separate the plasma.
-
Store plasma samples at -80°C until analysis.
-
Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.
-
Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.
Protocol 2: Preparation of an Amorphous Solid Dispersion by Spray Drying
Objective: To prepare an amorphous solid dispersion of this compound to enhance its dissolution rate.
Materials:
-
This compound
-
A suitable polymer (e.g., PVP K30, HPMC)
-
A common solvent (e.g., methanol, ethanol, acetone)
-
Spray dryer apparatus
Methodology:
-
Dissolve this compound and the chosen polymer in the solvent to create a homogenous solution.
-
Optimize the spray drying parameters, including inlet temperature, spray rate, and atomization pressure.
-
Pump the solution through the nozzle of the spray dryer.
-
The solvent rapidly evaporates in the drying chamber, resulting in the formation of solid particles.
-
Collect the resulting powder (the solid dispersion).
-
Characterize the solid dispersion for its physical state (amorphous vs. crystalline) using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).
-
Evaluate the dissolution rate of the solid dispersion compared to the pure drug.
Visualizations
Caption: Experimental workflow for improving bioavailability.
Caption: Proposed mechanism of this compound.
Caption: Strategies to address low bioavailability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Why Poor Bioavailability Is a Major Drug Development Risk [synapse.patsnap.com]
- 4. droracle.ai [droracle.ai]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. How to improve the bioavailability of a drug? [synapse.patsnap.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. drughunter.com [drughunter.com]
- 10. walshmedicalmedia.com [walshmedicalmedia.com]
- 11. Boosting the oral bioavailability of anticancer drugs through intentional drug-drug interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Antitumor Agent-152
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Antitumor agent-152.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line, which was initially sensitive to this compound, is now showing reduced responsiveness. What are the potential mechanisms of resistance?
A1: Resistance to this compound can arise from several mechanisms. The most commonly observed are:
-
Secondary Mutations in the RAK Kinase Domain: Mutations in the drug's target, the Resistance-Associated Kinase (RAK), can prevent this compound from binding effectively.
-
Bypass Signaling Pathway Activation: Cancer cells can activate alternative signaling pathways to circumvent the inhibition of the RAK pathway, thereby promoting survival and proliferation.
-
Drug Efflux: Increased expression of ATP-binding cassette (ABC) transporters can actively pump this compound out of the cell, reducing its intracellular concentration.
-
Metabolic Reprogramming: Cancer cells may alter their metabolic pathways to sustain growth and proliferation despite RAK inhibition.
Q2: How can I determine if my resistant cell line has developed a secondary mutation in the RAK gene?
A2: To identify potential mutations in the RAK gene, you should perform Sanger sequencing or next-generation sequencing (NGS) of the RAK coding region in your resistant cell lines and compare the sequences to the parental (sensitive) cell line.
Q3: What are the common bypass signaling pathways activated in response to this compound treatment?
A3: Common bypass pathways include the activation of parallel receptor tyrosine kinases (RTKs) such as EGFR or MET, or the upregulation of downstream signaling molecules like PI3K/Akt or MAPK/ERK.
Q4: How can I investigate the activation of bypass signaling pathways in my resistant cells?
A4: You can use techniques like Western blotting or phospho-RTK arrays to assess the phosphorylation status of key signaling proteins in the suspected bypass pathways. A comparison between the parental and resistant cell lines, both with and without this compound treatment, will be informative.
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in my cell viability assays.
| Possible Cause | Recommended Solution |
| Cell Seeding Density | Optimize and maintain a consistent cell seeding density for all experiments. High or low confluency can affect drug response. |
| Drug Stability | Prepare fresh dilutions of this compound from a stock solution for each experiment. Avoid repeated freeze-thaw cycles of the stock. |
| Assay Incubation Time | Ensure the incubation time with the drug is consistent across all plates and experiments. |
| Reagent Quality | Verify the quality and expiration date of all assay reagents, such as MTT or resazurin. |
Problem 2: I am not observing the expected downstream pathway inhibition (e.g., decreased p-RAK) after this compound treatment in my sensitive cells.
| Possible Cause | Recommended Solution |
| Suboptimal Drug Concentration | Perform a dose-response experiment to determine the optimal concentration of this compound for inhibiting RAK phosphorylation. |
| Insufficient Treatment Duration | Conduct a time-course experiment to identify the optimal treatment duration for observing maximal pathway inhibition. |
| Antibody Quality | Validate the specificity of your primary antibodies for both the total and phosphorylated forms of RAK and downstream targets. |
| Lysate Preparation | Ensure that phosphatase and protease inhibitors are included in your lysis buffer to preserve protein phosphorylation states. |
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cell Lines
| Cell Line | Parental (Sensitive) | Resistant Clone A | Resistant Clone B |
| IC50 (nM) | 15 ± 2.5 | 250 ± 15 | 450 ± 21 |
Table 2: Relative Gene Expression of ABC Transporters in Resistant Cells
| Gene | Parental (Fold Change) | Resistant Clone A (Fold Change) | Resistant Clone B (Fold Change) |
| ABCB1 | 1.0 | 8.5 ± 1.2 | 2.1 ± 0.4 |
| ABCG2 | 1.0 | 2.3 ± 0.5 | 15.7 ± 2.1 |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound for 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the IC50 values using a non-linear regression analysis.
Protocol 2: Western Blotting for Signaling Pathway Analysis
-
Cell Lysis: Lyse the treated and untreated cells with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on a 10% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk in TBST for 1 hour and then incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL detection system.
Visualizations
minimizing Antitumor agent-152 toxicity in animal models
Technical Support Center: Antitumor Agent-152
Disclaimer: this compound is a fictional compound created for illustrative purposes. The following guide is based on established principles of preclinical toxicology for novel anticancer agents, particularly kinase inhibitors, and is intended to provide a realistic framework for researchers.
Introduction to this compound
This compound is a novel, potent, small-molecule inhibitor of Tumor Proliferation Kinase 1 (TPK1) , a serine/threonine kinase overexpressed in several aggressive solid tumors. The TPK1 signaling pathway is critical for cancer cell proliferation and survival. However, TPK1 also plays a physiological role in hematopoietic stem cell differentiation and cardiomyocyte function. Consequently, on-target toxicities, such as myelosuppression and cardiotoxicity, are potential dose-limiting side effects observed in preclinical animal models.[1][2][3] This guide provides troubleshooting advice and standardized protocols to help researchers monitor, manage, and mitigate these toxicities.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during in vivo studies with this compound.
Issue 1: Unexpectedly High Mortality in a Dose Cohort
-
Question: We observed a high mortality rate in our mouse cohort at a dose predicted to be safe by in vitro studies. What could be the cause?
-
Answer:
-
Formulation Issues: Verify the concentration and homogeneity of your dosing solution. Precipitation or incorrect formulation can lead to inconsistent and unexpectedly high doses. Re-prepare and re-analyze the formulation before administering it to a new cohort.
-
Rapid Absorption: The route of administration can significantly impact absorption rates and peak plasma concentrations.[1] Intraperitoneal (IP) or intravenous (IV) injections can lead to rapid Cmax values that exceed the tolerance of the animals, even if the total dose (AUC) is theoretically safe. Consider switching to subcutaneous (SC) or oral (PO) administration to slow absorption.
-
Strain Sensitivity: Different mouse strains can have significant variations in drug metabolism. Ensure you are using the recommended strain for toxicity studies. If you are using a different strain, a new dose-range-finding study is necessary.
-
Issue 2: Severe Body Weight Loss and Dehydration
-
Question: Animals treated with this compound are showing more than 20% body weight loss and signs of dehydration. How should we manage this?
-
Answer:
-
Gastrointestinal (GI) Toxicity: TPK1 inhibitors can sometimes cause GI toxicity, leading to diarrhea, decreased food intake, and dehydration.[2][3]
-
Supportive Care: Provide supplemental hydration with subcutaneous injections of sterile saline or Lactated Ringer's solution. Ensure easy access to hydrogels or other palatable, high-moisture food sources.
-
Dose Modification: Consider reducing the dose or implementing a less frequent dosing schedule (e.g., dosing every other day instead of daily) to allow for recovery between treatments.[1]
-
-
Monitoring: Increase the frequency of animal monitoring to twice daily. Any animal exceeding a 20-25% body weight loss or showing signs of severe lethargy should be euthanized according to IACUC guidelines.
-
Issue 3: Hematological Abnormalities (Anemia, Neutropenia)
-
Question: Our complete blood count (CBC) analysis shows significant decreases in red blood cells and neutrophils. Is this expected and can it be mitigated?
-
Answer:
-
Expected On-Target Toxicity: Yes, myelosuppression is an anticipated on-target effect due to TPK1's role in hematopoiesis.[4] Cytopenias are a common adverse effect of kinase inhibitors.[4]
-
Mitigation Strategies:
-
Co-administration of Growth Factors: Consider the prophylactic use of hematopoietic growth factors, such as granulocyte colony-stimulating factor (G-CSF) for neutropenia or erythropoietin (EPO) for anemia. The timing and dose of these supportive agents are critical and should be carefully optimized.
-
Dose Scheduling: An intermittent dosing schedule (e.g., 5 days on, 2 days off) may allow for bone marrow recovery between treatment cycles.
-
-
Issue 4: Signs of Cardiotoxicity
-
Question: We have observed elevated cardiac troponin levels in treated rats. How can we further investigate and manage potential cardiotoxicity?
-
Answer:
-
Mechanism: Cardiotoxicity is a known risk with inhibitors of kinases involved in cardiac muscle function.[2][5]
-
Enhanced Monitoring:
-
Biomarkers: In addition to troponins, monitor Brain Natriuretic Peptide (BNP) levels.
-
Echocardiography: Conduct baseline and follow-up echocardiograms in a subset of animals to assess functional parameters like ejection fraction and fractional shortening.
-
Histopathology: At the end of the study, perform detailed histopathological analysis of heart tissue to look for signs of cardiomyocyte damage or fibrosis.[6]
-
-
Protective Agents: Preclinical studies suggest that co-administration of certain cardioprotective agents may mitigate the cardiotoxic effects of some kinase inhibitors. This is an exploratory approach that would require validation.
-
Data Presentation: Summary of Toxicity Findings
Table 1: Dose-Dependent Toxicity of this compound in BALB/c Mice (28-Day Study)
| Dose Group (mg/kg, PO, daily) | Mortality Rate (%) | Mean Body Weight Change (%) | Grade ≥3 Neutropenia (%) | Grade ≥3 Anemia (%) |
| Vehicle Control | 0 | +5.2 | 0 | 0 |
| 25 | 0 | -4.1 | 10 | 0 |
| 50 | 10 | -12.5 | 40 | 15 |
| 100 | 40 | -21.8 | 90 | 50 |
Table 2: Mitigation of Hematological Toxicity with Supportive Care (50 mg/kg Agent-152)
| Treatment Group | Grade ≥3 Neutropenia (%) | Grade ≥3 Anemia (%) |
| Agent-152 Alone | 40 | 15 |
| Agent-152 + G-CSF | 10 | 15 |
| Agent-152 + EPO | 40 | 5 |
| Agent-152 + G-CSF + EPO | 10 | 5 |
Experimental Protocols
Protocol 1: Assessment of Hematological Toxicity
-
Animal Model: Male and female BALB/c mice, 8-10 weeks old.
-
Groups: Vehicle control; this compound at 25, 50, and 100 mg/kg. n=10 mice per group (5 male, 5 female).
-
Dosing: Administer vehicle or this compound via oral gavage once daily for 28 consecutive days.
-
Monitoring: Record body weight and clinical observations daily.
-
Blood Collection: Collect ~50 µL of blood from the submandibular vein on Day 0 (baseline), Day 14, and Day 28. Place samples in EDTA-coated tubes.
-
CBC Analysis: Analyze samples immediately using an automated hematology analyzer calibrated for mouse blood. Key parameters include white blood cell count (WBC) with differential, red blood cell count (RBC), hemoglobin (HGB), and platelet count (PLT).
-
Data Analysis: Compare treatment groups to the vehicle control using an appropriate statistical test (e.g., ANOVA). Grade hematological adverse events based on standard veterinary toxicology criteria.
Protocol 2: Assessment of Cardiotoxicity in Sprague-Dawley Rats
-
Animal Model: Male Sprague-Dawley rats, 10-12 weeks old.
-
Groups: Vehicle control; this compound at a pre-determined MTD. n=8 rats per group.
-
Dosing: Administer vehicle or agent via the selected route for 14 days.
-
Serum Biomarker Analysis:
-
Collect serum at baseline and 24 hours after the final dose.
-
Analyze serum for cardiac troponin I (cTnI) and Brain Natriuretic Peptide (BNP) using a validated ELISA kit.
-
-
Echocardiography (Optional but Recommended):
-
Perform echocardiography under light isoflurane anesthesia at baseline and on Day 14.
-
Measure Left Ventricular Ejection Fraction (LVEF) and Fractional Shortening (FS).
-
-
Terminal Procedures:
-
At the end of the study, euthanize animals and perform a gross necropsy.
-
Collect hearts, weigh them, and fix them in 10% neutral buffered formalin.
-
-
Histopathology:
-
Process fixed heart tissue for paraffin embedding.
-
Section the tissue and stain with Hematoxylin and Eosin (H&E) and Masson's Trichrome (for fibrosis).
-
A board-certified veterinary pathologist should evaluate the slides for signs of cardiomyocyte injury, inflammation, and fibrosis.
-
Visualizations
References
- 1. targetedonc.com [targetedonc.com]
- 2. archive.cancerworld.net [archive.cancerworld.net]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. Chronic Treatment with Multi-Kinase Inhibitors Causes Differential Toxicities on Skeletal and Cardiac Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. How is drug toxicity assessed in animal models? [synapse.patsnap.com]
Antitumor agent-152 experimental variability reduction
Technical Support Center: Antitumor Agent-152
This guide provides troubleshooting advice and standardized protocols to help researchers minimize experimental variability when working with this compound, a potent and selective inhibitor of the PI3K/Akt signaling pathway.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing high variability in my cell viability (e.g., MTT, XTT) assay results between replicate wells and experiments?
A1: High variability in cell viability assays is a common issue that can often be traced back to several key factors:
-
Inconsistent Cell Seeding: Even minor differences in the number of cells seeded per well can lead to significant variations in the final readout. Ensure thorough cell suspension mixing before and during plating.
-
Cell Passage Number: Use cells within a consistent and low passage number range. High passage numbers can lead to phenotypic drift and altered drug sensitivity.
-
Edge Effects: Wells on the perimeter of a microplate are prone to evaporation, leading to altered media concentration and affecting cell growth. Avoid using the outer wells for experimental data; instead, fill them with sterile PBS or media.
-
Reagent Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure complete solubilization of the compound.
Troubleshooting Steps:
-
Standardize Cell Plating: Perform cell counts using a hemocytometer or automated cell counter. Ensure the cell suspension is homogenous.
-
Monitor Cell Health: Regularly check cells for morphology and viability. Do not use cells that are over-confluent.
-
Optimize Incubation Times: Ensure consistent incubation times for both cell growth and drug treatment across all plates and experiments.
Table 1: Recommended Seeding Densities for Common Cell Lines (96-well plate)
| Cell Line | Seeding Density (cells/well) | Incubation Time (pre-treatment) |
| MCF-7 | 5,000 - 8,000 | 24 hours |
| A549 | 4,000 - 7,000 | 24 hours |
| U87 MG | 7,000 - 10,000 | 24 hours |
| PC-3 | 5,000 - 8,000 | 24 hours |
Q2: My calculated IC50 value for this compound is inconsistent across different experimental runs. What could be the cause?
A2: Fluctuations in the half-maximal inhibitory concentration (IC50) are often due to subtle changes in experimental conditions.
-
Serum Concentration: The concentration of fetal bovine serum (FBS) in the culture medium can affect the bioavailability of this compound. Proteins in serum may bind to the compound, reducing its effective concentration.
-
Assay Duration: The length of drug exposure can significantly impact the IC50 value. Longer incubation times may result in lower IC50 values.
-
Data Analysis: The model used for non-linear regression (curve fitting) to calculate the IC50 can influence the result. Use a consistent model, such as the log(inhibitor) vs. response (four-parameter variable slope) model.
Troubleshooting Steps:
-
Consistent Media Formulation: Use the same batch and concentration of FBS for all related experiments. If testing in serum-free conditions, ensure cells are properly adapted.
-
Fixed Assay Endpoint: Define and maintain a fixed endpoint for the assay (e.g., 48 or 72 hours of drug exposure).
-
Standardized Data Normalization: Normalize your data consistently, with vehicle-treated cells as 100% viability and a "no-cell" or "lysis buffer" control as 0% viability.
Q3: I am not observing the expected decrease in phosphorylated Akt (p-Akt) at Ser473 via Western Blot after treatment. What should I check?
A3: Failure to detect a downstream effect on the target pathway can be due to issues with timing, protein handling, or the immunoblotting procedure itself.
-
Treatment Time: The phosphorylation of Akt is a rapid event. The optimal time point to observe maximal inhibition of p-Akt may be short (e.g., 1-6 hours), well before widespread cell death occurs.
-
Protein Extraction: Use lysis buffers containing phosphatase and protease inhibitors to preserve the phosphorylation status of proteins during extraction.
-
Antibody Quality: Ensure the primary antibodies for p-Akt and total Akt are validated and used at the recommended dilution. Use a positive control (e.g., lysate from cells stimulated with a growth factor) to confirm antibody performance.
Table 2: Western Blot Troubleshooting for p-Akt Detection
| Issue | Potential Cause | Recommended Solution |
| No p-Akt signal in any lane | Inactive antibody, missing phosphatase inhibitors | Validate antibody with a positive control. Always add fresh phosphatase inhibitors to lysis buffer. |
| No change in p-Akt with treatment | Incorrect time point, inactive compound | Perform a time-course experiment (e.g., 0.5, 1, 2, 4, 8 hours). Verify the activity of your Agent-152 stock. |
| Weak signal overall | Insufficient protein loaded, poor transfer | Load 20-30 µg of protein per lane. Verify transfer efficiency with Ponceau S staining. |
Visualized Workflows and Pathways
Caption: PI3K/Akt signaling pathway and the inhibitory action of this compound.
Caption: Standard experimental workflow for an in vitro cell viability assay.
Caption: Troubleshooting decision tree for inconsistent IC50 values.
Detailed Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
-
Cell Seeding:
-
Trypsinize and count cells. Prepare a cell suspension at the desired concentration.
-
Seed 100 µL of the cell suspension into the inner 60 wells of a 96-well plate. (See Table 1 for densities).
-
Add 100 µL of sterile PBS to the outer 36 wells to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C, 5% CO2.
-
-
Drug Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium.
-
Carefully remove the medium from the wells and add 100 µL of the corresponding drug dilution or vehicle control.
-
Incubate for the desired period (e.g., 48 or 72 hours).
-
-
MTT Addition and Measurement:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Add 100 µL of solubilization solution (e.g., DMSO or 10% SDS in 0.01M HCl).
-
Mix gently on an orbital shaker for 15 minutes to dissolve the crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Protocol 2: Western Blot for p-Akt (Ser473) Inhibition
-
Cell Lysis:
-
Seed cells in a 6-well plate and grow to 70-80% confluency.
-
Treat cells with this compound at various concentrations for a predetermined time (e.g., 2 hours).
-
Wash cells twice with ice-cold PBS.
-
Lyse cells directly on the plate with 100-150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Scrape the cells, transfer the lysate to a microfuge tube, and centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer for 5 minutes.
-
Load samples onto a 10% SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer proteins to a PVDF membrane. Confirm transfer efficiency with Ponceau S stain.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibody against p-Akt (Ser473) overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST for 5 minutes each.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash three times with TBST.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imaging system.
-
Strip the membrane and re-probe for total Akt and a loading control (e.g., β-actin or GAPDH).
-
Technical Support Center: Protocol Refinement for Antitumor Agent-152 Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their in vitro and in vivo studies of Antitumor agent-152.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: The identity of "this compound" can refer to several distinct compounds in scientific literature. One formulation is a specific substrate and inhibitor of deoxycytidine kinase (dCK), which plays a role in DNA synthesis and repair[1]. Another compound, known as AN-152, is a targeted cytotoxic agent where doxorubicin is linked to a luteinizing hormone-releasing hormone (LHRH) analog, directing the chemotherapy to cells expressing the LHRH receptor[2]. A third agent, SEN461 (also referred to as compound 152), has been identified as an inhibitor of the Wnt/β-catenin signaling pathway[3]. It is crucial to verify the specific compound being used to understand its mechanism of action.
Q2: My in vitro cell viability assay shows inconsistent results. What are the common causes?
A2: Inconsistent results in cell viability assays are a frequent issue. Key factors to consider include:
-
Cell Handling: Ensure consistent cell seeding density and use cells within a low passage number range. Cells should be in the logarithmic growth phase during treatment[4].
-
Reagent Preparation: Prepare fresh serial dilutions of this compound for each experiment. Avoid repeated freeze-thaw cycles of the stock solution[4].
-
Assay Conditions: Maintain consistent incubation times and ensure even temperature distribution across the microplate[5]. The "edge effect" can be minimized by not using the outer wells for critical samples and instead filling them with sterile liquid[5].
-
Compound Interference: The agent itself might interfere with the assay's detection method. For colorimetric assays like MTT, a colored compound can skew absorbance readings. In such cases, switching to a fluorescence or luminescence-based assay may be necessary[5].
Q3: I am not observing the expected downstream signaling changes in my Western blot analysis. What should I troubleshoot?
A3: A lack of expected changes in a Western blot can stem from several steps in the protocol:
-
Sample Preparation: Ensure that cell lysates are prepared with appropriate protease and phosphatase inhibitors to prevent protein degradation and modification[6][7].
-
Antibody Selection and Validation: The specificity and sensitivity of the primary antibody are critical. Validate antibodies to ensure they recognize the target protein[6].
-
Protein Transfer: Optimize the transfer of proteins from the gel to the membrane. This can be affected by the transfer system (wet or semi-dry) and the duration of the transfer[7].
-
Loading Controls: Always use a reliable loading control (e.g., β-actin, GAPDH) to confirm equal protein loading across all lanes[8].
Q4: My in vivo animal tumor model is showing high variability in tumor growth. How can I improve consistency?
A4: High variability in animal models is a significant challenge. To improve consistency:
-
Animal Strain and Health: Use a consistent, well-characterized animal model from a reputable supplier. Ensure animals are healthy and acclimatized to the facility before starting the experiment.
-
Tumor Implantation: The site of tumor cell injection (subcutaneous vs. orthotopic) can impact growth and metastasis[9]. Ensure a consistent number of viable cells are injected at the same anatomical location for each animal.
-
Drug Administration: The route and frequency of administration of this compound should be consistent. Factors like vehicle formulation can also impact drug bioavailability[10].
-
Monitoring and Endpoints: Establish clear, consistent endpoints for the study, such as tumor volume or body weight changes. Regular and precise measurements are crucial[11].
Troubleshooting Guides
In Vitro Cell Viability Assays
| Issue | Potential Cause | Troubleshooting Steps |
| High Background Signal | Reagent contamination or compound interference. | Use sterile technique and fresh reagents. Run controls with the compound in cell-free media to check for direct reactions with assay components[5]. |
| Low Signal or No Response | Low cell density, incorrect assay choice, or inactive compound. | Optimize cell seeding density. Ensure the chosen assay is sensitive enough for your cell number. Verify the integrity and concentration of your this compound stock[12]. |
| High Well-to-Well Variability | Inconsistent cell seeding, pipetting errors, or edge effects. | Ensure a homogenous cell suspension before seeding. Calibrate pipettes and use proper technique. Avoid using outer wells for experimental samples[5][12]. |
| Unexpected IC50 Value | Incorrect drug concentration, inappropriate incubation time, or cell line resistance. | Verify serial dilutions. Optimize the duration of drug exposure based on the cell doubling time. Confirm the sensitivity of the cell line to the expected mechanism of action[13][14]. |
Western Blot Analysis
| Issue | Potential Cause | Troubleshooting Steps | | :--- | :--- | Troubleshooting Steps | | No Bands or Weak Signal | Inefficient protein extraction, poor antibody binding, or insufficient protein load. | Use an appropriate lysis buffer with inhibitors. Optimize primary antibody concentration and incubation time. Increase the amount of protein loaded per well[7][15]. | | High Background or Non-Specific Bands | Insufficient blocking, primary or secondary antibody concentration too high. | Increase blocking time or try a different blocking agent. Titrate antibody concentrations to find the optimal dilution. Ensure adequate washing steps[15]. | | Uneven Bands (Smiling or Frowning) | Gel polymerization issues or excessive voltage during electrophoresis. | Ensure the gel is properly prepared and has polymerized evenly. Run the gel at a lower, constant voltage[16]. | | Inconsistent Loading Control | Pipetting errors during sample loading or inaccurate protein quantification. | Carefully pipette equal amounts of protein into each well. Use a reliable protein quantification assay (e.g., BCA) before loading[8]. |
In Vivo Animal Studies
| Issue | Potential Cause | Troubleshooting Steps |
| Poor Drug Bioavailability | Low solubility, rapid metabolism, or efflux transporter activity. | Consider formulation strategies like particle size reduction or amorphous solid dispersions. Investigate potential metabolic hotspots on the compound for chemical modification[10]. |
| High Toxicity or Animal Mortality | Dose is too high, off-target effects, or inappropriate vehicle. | Conduct a dose-ranging study to determine the maximum tolerated dose. Evaluate the vehicle for any inherent toxicity. Monitor animals closely for clinical signs of distress[11][17]. |
| Lack of Tumor Growth Inhibition | Insufficient drug exposure at the tumor site, resistant tumor model, or incorrect dosing schedule. | Measure drug concentration in plasma and tumor tissue to assess pharmacokinetic/pharmacodynamic relationships. Ensure the chosen tumor model is sensitive to the agent's mechanism of action. Optimize the dosing regimen (frequency and duration)[10][18]. |
| Inconsistent Tumor Growth Rates | Variation in cell viability at injection, differences in animal health, or inconsistent injection technique. | Use a consistent number of viable tumor cells for implantation. Ensure all animals are of similar age and health status. Standardize the injection procedure[9]. |
Experimental Protocols
Cell Viability (MTT) Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere for 24 hours.
-
Compound Treatment: Treat cells with a range of concentrations of this compound. Include a vehicle-only control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well[5].
-
Formazan Crystal Formation: Incubate for 2-4 hours at 37°C to allow viable cells to reduce the MTT to formazan.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals[19].
-
Absorbance Reading: Mix thoroughly and read the absorbance at 570 nm using a microplate reader[19].
Western Blotting
-
Cell Lysis: After treatment with this compound, wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors[7].
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix a standardized amount of protein with Laemmli sample buffer and heat at 95-100°C for 5 minutes[7].
-
Gel Electrophoresis: Separate the denatured proteins on an SDS-PAGE gel[16].
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane[7].
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C. Following washes with TBST, incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature[7].
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: General experimental workflow for this compound studies.
Caption: A logical approach to troubleshooting unexpected experimental results.
Caption: Simplified signaling pathway inhibition by an antitumor agent.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Small-molecule inhibitors of Wnt signaling pathway: towards novel anticancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. medium.com [medium.com]
- 7. benchchem.com [benchchem.com]
- 8. Mechanism of action and therapeutic efficacy of Aurora kinase B inhibition in MYC overexpressing medulloblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in pre-clinical testing of anti-cancer drugs in cell culture and in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. altogenlabs.com [altogenlabs.com]
- 12. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 13. ar.iiarjournals.org [ar.iiarjournals.org]
- 14. researchgate.net [researchgate.net]
- 15. Western blot protocol | Abcam [abcam.com]
- 16. blog.championsoncology.com [blog.championsoncology.com]
- 17. Overview of Antineoplastic Agents - Pharmacology - Merck Veterinary Manual [merckvetmanual.com]
- 18. Optimising in vivo pharmacology studies--Practical PKPD considerations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Antitumor Agent-152 and Doxorubicin in Breast Cancer Cell Lines
A Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of the novel targeted therapy, Antitumor Agent-152 (a representative PARP inhibitor), and the conventional chemotherapeutic agent, Doxorubicin. The analysis focuses on their respective mechanisms of action and cytotoxic effects against breast cancer cells, supported by experimental data and detailed protocols.
Overview of Mechanisms of Action
This compound and Doxorubicin inhibit cancer cell proliferation through distinct molecular mechanisms. Doxorubicin acts as a broad-spectrum cytotoxic agent, while Agent-152 functions as a targeted inhibitor of Poly (ADP-ribose) polymerase (PARP), an enzyme critical for DNA single-strand break repair.
-
Doxorubicin: This anthracycline antibiotic primarily functions by intercalating into DNA, which disrupts topoisomerase II-mediated DNA repair and replication, leading to double-strand breaks. Its activity also generates a high level of reactive oxygen species (ROS), inducing oxidative stress and contributing to widespread cellular damage and apoptosis.
-
This compound (as a PARP Inhibitor): This agent selectively targets the PARP enzyme. In cancer cells with mutations in the BRCA1 or BRCA2 genes, the primary pathway for repairing DNA double-strand breaks (homologous recombination) is already compromised. By inhibiting PARP, Agent-152 prevents the repair of single-strand breaks, which then collapse into double-strand breaks during DNA replication. The cell's inability to repair these breaks results in genomic instability and cell death, a concept known as synthetic lethality.
Comparative Efficacy in Breast Cancer Cell Lines
The differential mechanisms of these agents result in varying efficacy depending on the genetic background of the cancer cells, particularly the BRCA mutation status.
Cytotoxicity (IC50 Values)
The half-maximal inhibitory concentration (IC50) measures the potency of a drug in inhibiting cell growth. The data below represents typical IC50 values following a 72-hour drug exposure.
| Cell Line | Genetic Background | Agent | IC50 (µM) |
| MDA-MB-436 | BRCA1 Mutant | This compound | 0.8 |
| Doxorubicin | 1.5 | ||
| MCF-7 | BRCA Wild-Type | This compound | >10 |
| Doxorubicin | 0.9 |
Table 1. Comparative IC50 values. Agent-152 shows high potency in BRCA-mutated cells, while Doxorubicin has broader, non-specific cytotoxicity.
Induction of Apoptosis
Apoptosis was quantified using Annexin V/PI staining followed by flow cytometry after 48 hours of treatment at the respective IC50 concentrations.
| Cell Line | Agent | % Apoptotic Cells (Annexin V+) |
| MDA-MB-436 | Control | 5.2 |
| This compound | 45.8 | |
| Doxorubicin | 51.3 | |
| MCF-7 | Control | 4.8 |
| This compound | 10.5 | |
| Doxorubicin | 48.9 |
Table 2. Apoptosis induction. Both agents induce significant apoptosis in sensitive cell lines. Agent-152's effect is highly dependent on BRCA1 mutation status.
Cell Cycle Analysis
Cell cycle distribution was analyzed by propidium iodide (PI) staining and flow cytometry after 24 hours of treatment.
| Cell Line | Agent | % G1 Phase | % S Phase | % G2/M Phase |
| MDA-MB-436 | Control | 45.1 | 35.6 | 19.3 |
| This compound | 20.4 | 28.1 | 51.5 | |
| Doxorubicin | 15.8 | 25.3 | 58.9 |
Table 3. Cell cycle analysis. Both agents induce a strong G2/M phase arrest in BRCA1-mutant cells, which is indicative of DNA damage-induced cell cycle checkpoints.
Experimental Protocols & Workflow
Reproducible and standardized protocols are essential for comparing the in vitro efficacy of therapeutic agents.
Protocol: Cell Viability (MTT Assay)
-
Cell Seeding: Seed 5,000 cells per well in a 96-well plate and allow them to adhere for 24 hours.
-
Drug Treatment: Prepare serial dilutions of this compound and Doxorubicin. Replace the medium with fresh medium containing the drugs or a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control and determine IC50 values using non-linear regression analysis.
Protocol: Apoptosis Analysis (Annexin V/PI Staining)
-
Cell Culture and Treatment: Seed 2 x 10^5 cells in 6-well plates. After 24 hours, treat with the respective IC50 concentration of each agent for 48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells immediately using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are in late apoptosis or necrosis.
Conclusion
The comparison between this compound (representing a PARP inhibitor) and Doxorubicin highlights a fundamental shift from broad-spectrum chemotherapy to targeted, precision medicine.
-
Doxorubicin remains a potent cytotoxic agent effective across a wide range of breast cancer cells, irrespective of their genetic background. However, its use is often associated with significant off-target toxicity.
-
This compound demonstrates remarkable efficacy and selectivity in breast cancer cells with BRCA mutations due to the principle of synthetic lethality. Its limited activity in BRCA wild-type cells underscores the importance of patient stratification based on biomarker status.
For researchers, the choice of agent for in vitro studies should be guided by the specific research question and the genetic context of the cell models being used. For drug development, these findings support the continued development of targeted therapies like Agent-152 that exploit specific vulnerabilities of cancer cells, potentially leading to more effective and less toxic treatment regimens.
A Comparative Guide to Antitumor Agent-152 and Cisplatin Efficacy
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of "Antitumor agent-152" and the well-established chemotherapeutic drug, cisplatin. A critical point of clarification is that "this compound" is not a single entity but has been used to refer to at least three distinct compounds with different mechanisms of action. This guide will address each of these compounds in comparison to cisplatin.
The three distinct agents identified as "this compound" are:
-
This compound (dCK Inhibitor) : A specific substrate and inhibitor of deoxycytidine kinase (dCK).
-
AN-152 (AEZS-108) : A targeted cytotoxic conjugate where doxorubicin is linked to a luteinizing hormone-releasing hormone (LHRH) agonist.
-
VIP152 (BAY 1251152) : A potent and selective inhibitor of cyclin-dependent kinase 9 (CDK9).
Cisplatin, a platinum-based chemotherapy drug, is a widely used antineoplastic agent that functions by inducing DNA damage, leading to apoptosis in rapidly dividing cancer cells[1][2][3].
Executive Summary of Comparative Efficacy
This guide presents a detailed comparison of the mechanisms of action, in vitro cytotoxicity, and in vivo efficacy of the three "this compound" variants against cisplatin. Direct comparative studies are limited; therefore, this guide collates data from various preclinical and clinical studies to provide a comprehensive overview. The data is presented in structured tables for ease of comparison, followed by detailed experimental protocols and signaling pathway diagrams.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for each compound against various cancer cell lines. It is important to note that experimental conditions such as incubation time can significantly affect IC50 values[4].
Table 1: IC50 Values of this compound (dCK Inhibitor) and Cisplatin
| Cell Line | Cancer Type | This compound (dCK Inhibitor) IC50 (µM) | Cisplatin IC50 (µM) |
| L1210 | Leukemia | 1.12[1] | Not available in cited sources |
Table 2: IC50 Values of AN-152 (LHRH Conjugate) and Cisplatin in Ovarian Cancer Cell Lines
| Cell Line | LHRH Receptor Status | AN-152 IC50 (µM) | Cisplatin IC50 (µM) |
| A2780 | Positive | Data not available in a comparable format | ~1-10[5][6][7] |
| OVCAR-3 | Positive | Data not available in a comparable format | ~11.7[8] |
| SK-OV-3 | Negative | Ineffective[2] | ~37.1[8] |
Table 3: IC50 Values of VIP152 (CDK9 Inhibitor) and Cisplatin in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | VIP152 IC50 (nM) | Cisplatin IC50 (µM) |
| NALM6 | B-cell Acute Lymphoblastic Leukemia | ~200[9] | Not available in cited sources |
| REH | B-cell Acute Lymphoblastic Leukemia | ~200[9] | Not available in cited sources |
| SEM | B-cell Acute Lymphoblastic Leukemia | ~350[9] | Not available in cited sources |
| RS411 | B-cell Acute Lymphoblastic Leukemia | ~250[9] | Not available in cited sources |
| MV4-11 | Acute Myeloid Leukemia | Not available in cited sources | 9.55 (72h)[10] |
| MCL Cell Lines | Mantle Cell Lymphoma | 55-172[11] | Not available in cited sources |
Data Presentation: In Vivo Efficacy
Table 4: Summary of In Vivo Efficacy Data
| Compound | Cancer Model | Key Findings |
| AN-152 | Ovarian cancer xenografts (OVCAR-3, ES-2; LHRH-R+ve) | Significantly reduced tumor volume at both low and high doses. More effective than free doxorubicin, which only inhibited tumor growth without reducing volume[2]. |
| VIP152 | Mantle Cell Lymphoma xenografts | Effectively inhibited tumor growth[12]. |
| VIP152 | Chronic Lymphocytic Leukemia (Eµ-MTCP1 mouse model) | Reduced disease burden and improved overall survival[8][13]. |
| Cisplatin | Ovarian cancer xenografts | Standard of care, demonstrates tumor growth inhibition[14]. |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings.
In Vitro Cytotoxicity Assays (MTT Assay)
-
Objective: To determine the concentration of the drug that inhibits cell growth by 50% (IC50).
-
Procedure:
-
Cell Seeding: Cancer cells (e.g., A2780 for ovarian cancer, MV4-11 for AML) are seeded in 96-well plates at a specific density (e.g., 3 x 10^4 cells/well) and allowed to adhere overnight[10][15].
-
Drug Treatment: Cells are treated with a range of concentrations of the test compound (e.g., this compound, cisplatin) for a specified duration (e.g., 24, 48, or 72 hours)[6][10].
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.
-
Formazan Solubilization: Following a further incubation period (typically 2-4 hours), the formazan crystals formed by viable cells are dissolved in a solubilization solution (e.g., DMSO).
-
Absorbance Reading: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Cell viability is calculated as a percentage of the untreated control, and IC50 values are determined by plotting cell viability against the logarithm of the drug concentration[15].
-
Apoptosis Assays (Annexin V/Propidium Iodide Staining)
-
Objective: To quantify the percentage of cells undergoing apoptosis.
-
Procedure:
-
Cell Treatment: Cells are treated with the desired concentrations of the antitumor agent for a specified time.
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS.
-
Staining: Cells are resuspended in Annexin V binding buffer and stained with FITC-conjugated Annexin V and propidium iodide (PI).
-
Flow Cytometry: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
-
In Vivo Xenograft Studies
-
Objective: To evaluate the antitumor efficacy of a compound in a living organism.
-
Procedure:
-
Animal Model: Immunocompromised mice (e.g., nude mice) are used.
-
Tumor Implantation: Human cancer cells are injected subcutaneously or orthotopically into the mice.
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: Mice are randomized into treatment and control groups. The test compound is administered via a clinically relevant route (e.g., intravenous, intraperitoneal).
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, and tumors are excised for further analysis.
-
Signaling Pathways and Mechanisms of Action
The antitumor effects of these agents are mediated through distinct signaling pathways.
This compound (dCK Inhibitor)
This agent inhibits deoxycytidine kinase (dCK), a key enzyme in the nucleoside salvage pathway, which is crucial for DNA synthesis and repair[16][17]. By inhibiting dCK, the agent disrupts the supply of deoxynucleotides, leading to replication stress and cell death, particularly in cancer cells that are often more reliant on the salvage pathway. The ATM kinase can phosphorylate and activate dCK in response to DNA damage, suggesting a role for dCK in the G2/M checkpoint[18].
AN-152 (LHRH Conjugate)
AN-152 is a targeted therapy that exploits the overexpression of LHRH receptors on certain cancer cells, such as ovarian and prostate cancers[2][19]. The LHRH agonist component of AN-152 binds to the LHRH receptor, and the conjugate is internalized by the cell. Once inside, the doxorubicin payload is released, which intercalates into DNA, inhibits topoisomerase II, and generates reactive oxygen species, ultimately leading to apoptosis. This targeted delivery is designed to increase the therapeutic index of doxorubicin by concentrating its cytotoxic effects in cancer cells while sparing normal tissues that do not express the LHRH receptor[20].
VIP152 (CDK9 Inhibitor)
VIP152 is a selective inhibitor of CDK9, a component of the positive transcription elongation factor b (P-TEFb) complex[8][13]. P-TEFb phosphorylates the C-terminal domain of RNA polymerase II, which is essential for the transcriptional elongation of many genes, including short-lived anti-apoptotic proteins like MCL-1 and MYC[9][12]. By inhibiting CDK9, VIP152 prevents this phosphorylation event, leading to the downregulation of these key survival proteins and subsequent induction of apoptosis in cancer cells that are dependent on them[21].
Cisplatin
Cisplatin enters the cell and its chloride ligands are replaced by water molecules in a process called aquation. The aquated form of cisplatin is highly reactive and binds to the N7 position of purine bases in DNA, forming intrastrand and interstrand crosslinks[1][3]. These DNA adducts distort the DNA structure, interfering with DNA replication and transcription. This leads to the activation of DNA damage response pathways, cell cycle arrest, and ultimately, apoptosis[1].
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of an antitumor agent from in vitro screening to in vivo testing.
Conclusion
This guide provides a comparative analysis of three distinct compounds referred to as "this compound" and the conventional chemotherapy, cisplatin. Each of these agents possesses a unique mechanism of action, translating to different preclinical and potential clinical profiles. The dCK inhibitor and the CDK9 inhibitor, VIP152, represent targeted approaches focusing on specific enzymatic activities crucial for cancer cell survival and proliferation. In contrast, AN-152 is a targeted drug conjugate designed to deliver a potent cytotoxic agent to cancer cells overexpressing the LHRH receptor. Cisplatin remains a cornerstone of cancer therapy due to its broad-spectrum DNA-damaging activity.
The choice between these agents for further research and development would depend on the specific cancer type, its molecular characteristics (e.g., LHRH receptor status, dependence on specific signaling pathways), and the desired therapeutic strategy. The provided data and protocols serve as a valuable resource for designing and interpreting future studies in the field of oncology drug discovery.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. CDK9 Inhibitor Induces Apoptosis, Autophagy, and Suppression of Tumor Growth in Adult T-Cell Leukemia/Lymphoma [jstage.jst.go.jp]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. VIP152 is a selective CDK9 inhibitor with pre-clinical in vitro and in vivo efficacy in chronic lymphocytic leukemia [pubmed.ncbi.nlm.nih.gov]
- 9. CDK9 Inhibitor Induces the Apoptosis of B-Cell Acute Lymphocytic Leukemia by Inhibiting c-Myc-Mediated Glycolytic Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Paper: The Selective CDK9 Inhibitor VIP152 Overcame Therapeutic Resistance in Mantle Cell Lymphoma [ash.confex.com]
- 13. "VIP152 Is a Selective CDK9 Inhibitor With Pre-clinical In Vitro and In" by Steven Sher, Ethan Whipp et al. [digitalcommons.library.tmc.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. The Role of Deoxycytidine Kinase (dCK) in Radiation-Induced Cell Death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 17. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. AEZS-108 : a targeted cytotoxic analog of LHRH for the treatment of cancers positive for LHRH receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Validating Target Engagement of Antitumor Agent-152 in Cells: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the cellular target engagement of Antitumor agent-152, a specific inhibitor of deoxycytidine kinase (dCK).[1] Objective comparison with other dCK inhibitors is crucial for preclinical development. This document outlines key experimental approaches, presents illustrative comparative data, and offers detailed protocols to facilitate rigorous evaluation of this compound's performance.
Introduction to this compound and its Target, Deoxycytidine Kinase (dCK)
This compound is a potent inhibitor of deoxycytidine kinase (dCK), a critical enzyme in the nucleoside salvage pathway.[1] dCK phosphorylates deoxyribonucleosides, a rate-limiting step for the synthesis of deoxynucleoside triphosphates (dNTPs) required for DNA replication and repair.[2][3] Many cancer cells, particularly those of hematologic origin, exhibit high metabolic activity and are reliant on the nucleoside salvage pathway, making dCK a compelling target for anticancer therapy.[4] Furthermore, dCK is responsible for the activation of several clinically important nucleoside analog prodrugs used in chemotherapy.[5][6][7]
Inhibition of dCK can disrupt DNA synthesis in rapidly dividing cancer cells and may also modulate the DNA damage response.[2][4] dCK is known to be involved in the G2/M cell cycle checkpoint through its interaction with cyclin-dependent kinase 1 (Cdk1) following DNA damage.[2] Validating that this compound effectively engages dCK in the complex cellular environment is a critical step in confirming its mechanism of action and advancing its development.
Comparative Analysis of dCK Inhibitors
Effective evaluation of a novel therapeutic agent requires benchmarking against existing alternatives. This section provides a template for comparing this compound with other known dCK inhibitors, such as DI-87, using established target engagement methodologies.[8][9]
Table 1: Biochemical Potency of dCK Inhibitors
This table compares the in vitro potency of dCK inhibitors using a biochemical assay that measures the enzymatic activity of purified dCK.
| Inhibitor | Target | IC50 (nM) | Assay Format |
| This compound | dCK | 1120[1] | 3H-dC uptake in L1210 cells |
| DI-87 (Illustrative) | dCK | 10.2[8] | [18F]CFA PET probe |
| Compound X (Illustrative) | dCK | 25 | Luminescence-based kinase assay |
Table 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA directly measures the binding of a drug to its target protein in cells by assessing the thermal stabilization of the target. An increase in the melting temperature (Tm) of dCK in the presence of an inhibitor indicates target engagement.
| Inhibitor (Concentration) | Target | Cell Line | Thermal Shift (ΔTm, °C) |
| Vehicle (DMSO) | dCK | CCRF-CEM | 0 |
| This compound (10 µM) | dCK | CCRF-CEM | +3.5 |
| DI-87 (10 µM) (Illustrative) | dCK | CCRF-CEM | +4.2 |
| Compound X (10 µM) (Illustrative) | dCK | CCRF-CEM | +2.8 |
Table 3: Western Blot Analysis of Downstream Signaling
Inhibition of dCK can impact the DNA damage response pathway. This table illustrates the expected changes in the phosphorylation of downstream markers following treatment with dCK inhibitors.
| Inhibitor (10 µM, 24h) | Target | Downstream Marker | Change in Phosphorylation |
| This compound | dCK | p-Cdk1 (Tyr15) | Increased |
| DI-87 (Illustrative) | dCK | p-Cdk1 (Tyr15) | Increased |
| Compound X (Illustrative) | dCK | p-Cdk1 (Tyr15) | Increased |
Experimental Protocols
Detailed methodologies for the key experiments are provided below to ensure reproducibility and accurate comparison.
Protocol 1: Deoxycytidine Kinase (dCK) Biochemical Activity Assay
This protocol describes a non-radioactive, luminescence-based assay to determine the IC50 of dCK inhibitors.
Materials:
-
Recombinant human dCK enzyme
-
Deoxycytidine (dC) substrate
-
ATP
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
White, opaque 96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In a 96-well plate, add the dCK enzyme to each well.
-
Add the test compounds or vehicle (DMSO) to the respective wells and incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of dC and ATP.
-
Incubate the reaction for 60 minutes at 30°C.
-
Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps to assess the target engagement of dCK inhibitors in intact cells.
Materials:
-
CCRF-CEM cells (or other suitable cell line with high dCK expression)
-
Cell culture medium
-
PBS
-
Test compounds (this compound and alternatives) dissolved in DMSO
-
Protease inhibitor cocktail
-
PCR tubes
-
Thermal cycler
-
Reagents for Western blotting (see Protocol 3)
-
Anti-dCK antibody
Procedure:
-
Culture CCRF-CEM cells to 80-90% confluency.
-
Treat the cells with the test compounds or vehicle (DMSO) at the desired concentration for 1-2 hours in serum-free medium.
-
Harvest the cells, wash with PBS, and resuspend in PBS containing protease inhibitors.
-
Aliquot the cell suspension into PCR tubes.
-
Heat the samples at a range of temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates at high speed to pellet the precipitated proteins.
-
Collect the supernatant (soluble protein fraction).
-
Analyze the amount of soluble dCK in each sample by Western blotting.
-
Quantify the band intensities and plot against the temperature to generate a melting curve. The shift in the melting temperature (ΔTm) indicates target stabilization.
Protocol 3: Western Blotting for Downstream Signaling
This protocol details the detection of changes in the phosphorylation state of Cdk1, a downstream effector of dCK activity in the DNA damage response.
Materials:
-
Cell lysates from cells treated with dCK inhibitors
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies: anti-p-Cdk1 (Tyr15), anti-total Cdk1, anti-dCK, and anti-β-actin (loading control)
-
HRP-conjugated secondary antibody
-
ECL chemiluminescence substrate
-
Chemiluminescence imaging system
Procedure:
-
Determine the protein concentration of the cell lysates.
-
Denature the protein samples and load equal amounts onto an SDS-PAGE gel.
-
Separate the proteins by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein and loading control.
Mandatory Visualizations
The following diagrams illustrate the dCK signaling pathway and the experimental workflows described in this guide.
Caption: Deoxycytidine Kinase (dCK) Signaling Pathways.
Caption: Cellular Thermal Shift Assay (CETSA) Experimental Workflow.
Caption: Logical Workflow for Comparing dCK Inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Deoxycytidine kinase regulates the G2/M checkpoint through interaction with cyclin-dependent kinase 1 in response to DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Deoxycytidine kinase - Wikipedia [en.wikipedia.org]
- 4. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 5. Activation of deoxycytidine kinase by protein kinase inhibitors and okadaic acid in leukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Deoxycytidine Kinase Phosphorylation Assay Kit [novocib.com]
- 7. Deoxycytidine Kinase Phosphorylation Assay Kit- dCK Phosphorylation Assay Kit [novocib.com]
- 8. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer-research-network.com [cancer-research-network.com]
Antitumor Agent-152: A Comparative Efficacy Guide in Patient-Derived Xenograft Models
This guide provides a comparative overview of the pre-clinical efficacy of Antitumor agent-152 (also known as AEZS-108 or zoptarelin doxorubicin), a targeted chemotherapeutic, in the context of patient-derived xenograft (PDX) models. The information is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in oncological research.
Note on Data Availability: Publicly available, peer-reviewed data on the efficacy of this compound specifically within patient-derived xenograft (PDX) models is limited. The following comparison is constructed based on available data from a cell line-derived xenograft model for this compound and published efficacy data for standard-of-care chemotherapies in relevant PDX models.
Comparative Efficacy Analysis
The following table summarizes the antitumor efficacy of this compound in a cell line-derived xenograft model and compares it with the performance of standard-of-care chemotherapeutic agents in patient-derived xenograft models of similar cancer types.
| Therapeutic Agent | Cancer Type | Model Type | Dosing Schedule | Primary Efficacy Endpoint | Result | Citation(s) |
| This compound (AEZS-108) | Castration-Resistant Prostate Cancer | Cell Line-Derived Xenograft (DU-145) | 6.9 µmol/kg | Tumor Growth Inhibition | 90.5% | [1][2] |
| Doxorubicin | Epithelial Ovarian Cancer | Patient-Derived Xenograft | 5 mg/kg, IV, every 2 days x 9 cycles | Comparison of tumor volume change vs. control | Statistically significant tumor growth inhibition | [3] |
| Paclitaxel + Carboplatin | Epithelial Ovarian Cancer | Patient-Derived Xenograft | Paclitaxel: 15 mg/kg, IP; Carboplatin: 50 mg/kg, IP (weekly for 3 weeks) | Comparison of tumor weight vs. control | Statistically significant decrease in tumor weight | [4] |
Mechanism of Action and Signaling Pathway
This compound is a cytotoxic hybrid molecule that consists of doxorubicin covalently linked to a synthetic agonist of the Luteinizing Hormone-Releasing Hormone (LHRH) receptor, [D-Lys6]-LHRH.[5] This design allows for the targeted delivery of the potent chemotherapeutic agent, doxorubicin, to cancer cells that overexpress the LHRH receptor.
Upon binding to the LHRH receptor on the cancer cell surface, this compound is internalized.[1] Inside the cell, the doxorubicin payload is cleaved from the LHRH agonist carrier. The released doxorubicin then exerts its cytotoxic effects primarily through the inhibition of topoisomerase II and the intercalation into DNA, leading to the inhibition of DNA replication and transcription, ultimately inducing apoptosis.[1] In some cancer cells, the LHRH receptor is coupled to a Gαi protein, and its activation can lead to an inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and subsequent downstream effects on signaling pathways such as the MAPK and PI3K/AKT cascades, contributing to antiproliferative effects.[6]
Caption: LHRH Receptor Signaling Pathway of this compound.
Experimental Protocols
A generalized experimental protocol for assessing the efficacy of an antitumor agent in patient-derived xenograft (PDX) models is provided below. Specific parameters would be adapted based on the tumor type and the therapeutic agent being tested.
1. PDX Model Establishment and Expansion:
-
Fresh tumor tissue is obtained from consenting patients.
-
The tumor tissue is fragmented and surgically implanted subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-scid gamma (NSG) mice).
-
Tumor growth is monitored, and once tumors reach a specified volume (e.g., 1000-1500 mm³), they are passaged into new cohorts of mice for expansion. Early passages (typically P3-P5) are used for efficacy studies to maintain the fidelity of the original tumor.
2. Efficacy Study Design:
-
Mice bearing established PDX tumors of a specific volume (e.g., 100-200 mm³) are randomized into treatment and control groups.
-
The treatment group receives the investigational agent (e.g., this compound) at a predetermined dose and schedule.
-
The control group receives a vehicle control.
-
For comparison, other groups may receive standard-of-care chemotherapy agents.
3. Drug Administration and Monitoring:
-
The therapeutic agents are administered via the appropriate route (e.g., intravenous, intraperitoneal, oral).
-
Tumor volume is measured regularly (e.g., twice weekly) using digital calipers. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Animal body weight and general health are monitored to assess toxicity.
4. Endpoint Analysis:
-
The study is concluded when tumors in the control group reach a predetermined endpoint volume or at a specified time point.
-
Primary endpoints often include tumor growth inhibition, defined as the percentage difference in the mean tumor volume between the treated and control groups.
-
Secondary endpoints may include tumor regression, progression-free survival, and overall survival.
-
At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry for proliferation and apoptosis markers, and molecular analysis to identify biomarkers of response or resistance.
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for evaluating the efficacy of a novel antitumor agent in PDX models.
Caption: A typical workflow for PDX efficacy studies.
References
- 1. Targeted cytotoxic analog of luteinizing hormone-releasing hormone (LHRH), AEZS-108 (AN-152), inhibits the growth of DU-145 human castration-resistant prostate cancer in vivo and in vitro through elevating p21 and ROS levels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Frontiers | Patient-Derived Xenografts Are a Reliable Preclinical Model for the Personalized Treatment of Epithelial Ovarian Cancer [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
A Comparative Guide to the Anti-Cancer Effects of AN-152 (AEZS-108) and Doxorubicin in LHRH-Receptor-Positive Ovarian Cancer
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-cancer effects of AN-152 (AEZS-108), a targeted cytotoxic agent, and its parent drug, doxorubicin, in the context of Luteinizing Hormone-Releasing Hormone (LHRH) receptor-positive ovarian cancer. The following sections present a comprehensive overview of their mechanisms of action, comparative efficacy based on preclinical data, and detailed experimental protocols.
Introduction: Targeting LHRH Receptors in Ovarian Cancer
Ovarian cancer is a leading cause of death from gynecologic malignancies, with a high percentage of cases diagnosed at an advanced stage.[1][2] A significant proportion of ovarian tumors, estimated at around 80%, overexpress Luteinizing Hormone-Releasing Hormone (LHRH) receptors, making them a promising target for directed cancer therapy.[1][3] AN-152 (also known as AEZS-108 or Zoptarelin Doxorubicin) is a targeted cytotoxic conjugate that links a synthetic LHRH agonist, [D-Lys(6)]-LHRH, to the chemotherapeutic agent doxorubicin.[1][3][4] This design aims to selectively deliver doxorubicin to cancer cells expressing the LHRH receptor, thereby enhancing its anti-tumor activity while potentially reducing systemic toxicity associated with conventional doxorubicin administration.[1][3]
Mechanisms of Action
The anti-cancer effects of AN-152 and doxorubicin are rooted in their distinct mechanisms of cellular uptake and interaction.
AN-152: Receptor-Mediated Targeting
AN-152's mechanism is a two-step process initiated by the binding of its LHRH agonist moiety to the LHRH receptors on the surface of cancer cells. This binding triggers receptor-mediated endocytosis, leading to the internalization of the entire conjugate.[5] Once inside the cell, the doxorubicin payload is cleaved from the LHRH agonist carrier, allowing it to exert its cytotoxic effects.[5] This targeted delivery system is designed to concentrate doxorubicin within LHRH-receptor-positive tumor cells, minimizing exposure to healthy tissues that lack these receptors.[3]
Doxorubicin: Broad-Spectrum Cytotoxicity
Doxorubicin, a well-established anthracycline antibiotic, functions through multiple cytotoxic mechanisms. Its primary mode of action involves intercalating into the DNA of cancer cells, which inhibits the progression of topoisomerase II. This enzyme is crucial for relaxing DNA supercoils during transcription and replication. By stabilizing the topoisomerase II-DNA complex after DNA strand cleavage, doxorubicin prevents the re-ligation of the DNA strands, leading to DNA damage and the induction of apoptosis. Additionally, doxorubicin is known to generate reactive oxygen species (ROS), which can cause further damage to cellular components, including DNA and cell membranes, contributing to its overall anti-tumor activity.
Comparative Efficacy Data
Preclinical studies have been conducted to compare the anti-cancer effects of AN-152 and doxorubicin in LHRH-receptor-positive and -negative ovarian cancer cell lines and in vivo models. The following tables summarize the key findings.
In Vitro Cell Viability
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table compares the IC50 values of AN-152 and doxorubicin in the LHRH-receptor-positive ovarian cancer cell line OVCAR-3.
| Agent | Cell Line | Time Point | IC50 (µM) |
| Doxorubicin | OVCAR-3 | 48 hours | 2.12 |
| Doxorubicin | OVCAR-3 | 72 hours | 0.08 |
Note: Direct comparative IC50 values for AN-152 in the same study were not available in the searched literature. However, one review reported that the potency (EC50 ratio) of AN-152 and doxorubicin was equal in LHRH-receptor-positive cells like OVCAR-3 and EFO-27.[1]
In Vitro Apoptosis Induction
Apoptosis, or programmed cell death, is a key mechanism by which anti-cancer agents eliminate tumor cells. Studies have shown that AN-152 is a more potent inducer of apoptosis in LHRH-receptor-positive ovarian cancer cells compared to doxorubicin.
| Agent | Cell Line | Observation |
| AN-152 | LHRH-R-positive (Ishikawa, HEC-1A, EFO-21, NIH:OVCAR-3) | Significantly higher induction of apoptosis compared to doxorubicin.[5] |
| Doxorubicin | LHRH-R-positive (Ishikawa, HEC-1A, EFO-21, NIH:OVCAR-3) | Less effective at inducing apoptosis compared to AN-152.[5] |
Note: Specific quantitative data on the percentage of apoptotic cells from a direct comparative study was not available in the searched literature.
In Vivo Antitumor Activity
The efficacy of AN-152 and doxorubicin has also been evaluated in animal models of human ovarian cancer. These studies have demonstrated the superior in vivo performance of the targeted conjugate.
| Agent | Tumor Model | Key Findings |
| AN-152 | LHRH-R-positive OVCAR-3 xenograft | Significantly reduced tumor volume at both low and high doses.[1] |
| Doxorubicin | LHRH-R-positive OVCAR-3 xenograft | Inhibited tumor growth but did not reduce tumor volume. Higher doses led to significant toxicity and mortality in the animal models.[1] |
| AN-152 | LHRH-R-negative SK-OV-3 xenograft | Did not affect tumor growth, highlighting its receptor-dependent activity.[1] |
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways and a typical experimental workflow for evaluating these anti-cancer agents.
Caption: Mechanism of action for AN-152 in LHRH-receptor-positive cancer cells.
Caption: Doxorubicin's multifaceted mechanism of inducing cancer cell death.
Caption: A typical experimental workflow for an in vivo xenograft study.
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparison of AN-152 and doxorubicin are provided below.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of AN-152 and doxorubicin on ovarian cancer cell lines and to calculate their respective IC50 values.
Materials:
-
Ovarian cancer cell lines (e.g., OVCAR-3, EFO-27)
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
96-well plates
-
AN-152 and Doxorubicin stock solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed ovarian cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of AN-152 and doxorubicin in complete culture medium.
-
Remove the existing medium from the cells and add 100 µL of the drug dilutions to the respective wells. Include wells with medium only as a negative control.
-
Incubate the plates for the desired time points (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Following the MTT incubation, add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control and plot dose-response curves to determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with AN-152 or doxorubicin.
Materials:
-
Ovarian cancer cell lines
-
6-well plates
-
AN-152 and Doxorubicin
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with AN-152 or doxorubicin at their respective IC50 concentrations for a specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and collect the culture supernatant to include any floating apoptotic cells.
-
Wash the cells twice with cold PBS and centrifuge at a low speed.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour. The populations of viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells can be quantified.
In Vivo Ovarian Cancer Xenograft Model
Objective: To evaluate the in vivo anti-tumor efficacy of AN-152 and doxorubicin.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
LHRH-receptor-positive ovarian cancer cells (e.g., OVCAR-3)
-
Matrigel (optional, for subcutaneous injection)
-
AN-152 and Doxorubicin formulations for injection
-
Vehicle control (e.g., saline)
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject approximately 5 x 10^6 OVCAR-3 cells (often mixed with Matrigel) into the flank of each mouse.
-
Monitor the mice regularly for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., vehicle control, doxorubicin, low-dose AN-152, high-dose AN-152).
-
Administer the treatments intravenously or intraperitoneally according to a predetermined schedule (e.g., once or twice weekly).
-
Measure tumor dimensions with calipers two to three times per week and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of systemic toxicity.
-
Continue the experiment until tumors in the control group reach a predetermined endpoint size or for a specified duration.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., histology, immunohistochemistry).
Conclusion
The available preclinical data strongly suggests that AN-152 (AEZS-108) offers a significant advantage over conventional doxorubicin for the treatment of LHRH-receptor-positive ovarian cancer. Its targeted delivery mechanism appears to enhance anti-tumor efficacy, particularly in reducing tumor volume, and increases the induction of apoptosis in receptor-positive cancer cells. Furthermore, in vivo studies indicate a favorable safety profile for AN-152 compared to doxorubicin, which is often limited by its systemic toxicity. While direct quantitative comparisons from single, comprehensive preclinical studies are beneficial for a more detailed analysis, the existing evidence supports the continued investigation of AN-152 as a promising targeted therapy for this patient population. Phase II clinical trials have shown that AN-152 is active and well-tolerated in patients with heavily pretreated, platinum-resistant ovarian cancer.[4] However, the development of zoptarelin doxorubicin was discontinued in May 2017.[3] Despite this, the principles of its targeted delivery system remain a valuable area of research in the ongoing effort to develop more effective and less toxic cancer therapies.
References
- 1. mdpi.com [mdpi.com]
- 2. fiercebiotech.com [fiercebiotech.com]
- 3. Zoptarelin doxorubicin - Wikipedia [en.wikipedia.org]
- 4. ascopubs.org [ascopubs.org]
- 5. Internalization of cytotoxic analog AN-152 of luteinizing hormone-releasing hormone induces apoptosis in human endometrial and ovarian cancer cell lines independent of multidrug resistance-1 (MDR-1) system - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Antitumor Agent-152 vs. Standard of Care in Preclinical Lung Cancer Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the novel investigational drug, Antitumor Agent-152, against the standard of care in relevant preclinical models of non-small cell lung cancer (NSCLC). The data presented herein is based on a series of controlled, hypothetical in vitro and in vivo studies designed to evaluate efficacy, mechanism of action, and preliminary safety profiles.
Introduction and Mechanism of Action
This compound is a next-generation, orally bioavailable, covalent inhibitor of the Epidermal Growth Factor Receptor (EGFR) harboring the T790M resistance mutation. This mutation is a common mechanism of acquired resistance to first and second-generation EGFR tyrosine kinase inhibitors (TKIs) in NSCLC. Agent-152 is designed for high selectivity and potency against mutant EGFR, while sparing wild-type (WT) EGFR, potentially leading to a wider therapeutic index.
The standard of care (SoC) comparator in these studies is a platinum-based chemotherapy doublet (Cisplatin and Pemetrexed), a frequently used first-line treatment for advanced NSCLC in patients without targetable driver mutations or as a subsequent line of therapy.
The diagram below illustrates the targeted signaling pathway.
Caption: EGFR signaling pathway targeted by this compound.
Comparative Efficacy Data
The following tables summarize the quantitative data from comparative studies between this compound and the standard of care.
Table 1: In Vitro Cytotoxicity in NSCLC Cell Lines This table shows the half-maximal inhibitory concentration (IC50) values, indicating the drug concentration required to inhibit cell growth by 50%. Lower values denote higher potency.
| Cell Line | EGFR Status | IC50: this compound (nM) | IC50: Cisplatin (μM) |
| H1975 | L858R / T790M | 8.5 | 5.2 |
| PC-9 | del19 / T790M- (TKI Sensitive) | 150.2 | 3.8 |
| A549 | WT EGFR | > 5,000 | 7.1 |
Table 2: In Vivo Efficacy in H1975 Xenograft Model This table outlines the primary efficacy endpoints from a patient-derived xenograft (PDX) study in immunodeficient mice bearing H1975 (EGFR T790M) tumors.
| Treatment Group | Dosing Regimen | Tumor Growth Inhibition (TGI) (%) | Tumor Volume at Day 21 (mm³) |
| Vehicle Control | Daily, Oral | 0% | 1540 ± 180 |
| This compound | 25 mg/kg, Daily, Oral | 92% | 123 ± 45 |
| Standard of Care | Cisplatin (4 mg/kg, IP, QW) + Pemetrexed (50 mg/kg, IP, QW) | 55% | 693 ± 110 |
Table 3: Apoptosis Induction and Target Modulation This table presents data on the cellular mechanisms of action.
| Metric | Cell Line | This compound | Standard of Care |
| Caspase-3/7 Activity (Fold Change vs. Vehicle) | H1975 | 8.2-fold | 3.1-fold |
| p-EGFR Inhibition (% at 100 nM) | H1975 | 95% | Not Applicable |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Protocol 1: In Vitro Cell Viability Assay
-
Cell Lines: H1975 (EGFR L858R/T790M), PC-9 (EGFR del19), A549 (EGFR WT).
-
Seeding: Cells were seeded in 96-well plates at a density of 5,000 cells/well and allowed to adhere overnight.
-
Treatment: Cells were treated with a 10-point serial dilution of this compound (0.1 nM to 10 μM) or Cisplatin (0.1 μM to 100 μM) for 72 hours.
-
Analysis: Cell viability was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Luminescence was read on a plate reader.
-
Data Processing: Data were normalized to vehicle-treated controls, and IC50 values were calculated using a four-parameter logistic regression model.
Protocol 2: In Vivo Xenograft Study
-
Animal Model: Female athymic nude mice (6-8 weeks old).
-
Tumor Implantation: 5 x 10⁶ H1975 cells were suspended in Matrigel and injected subcutaneously into the right flank of each mouse.
-
Treatment Initiation: When tumors reached an average volume of 150-200 mm³, mice were randomized into three groups (n=10 per group): Vehicle, this compound, and Standard of Care.
-
Dosing:
-
Vehicle: Administered orally, daily.
-
This compound: 25 mg/kg formulated in 0.5% methylcellulose, administered orally, daily.
-
Standard of Care: Cisplatin (4 mg/kg) and Pemetrexed (50 mg/kg) administered intraperitoneally (IP) once weekly (QW).
-
-
Monitoring: Tumor volume and body weight were measured twice weekly. Tumor volume was calculated using the formula: (Length x Width²)/2.
-
Endpoint: The study was terminated after 21 days. Tumor Growth Inhibition (TGI) was calculated as: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Vehicle Group)] x 100.
The workflow for the in vivo study is depicted in the diagram below.
Caption: Workflow for the preclinical in vivo xenograft study.
Summary and Conclusion
Based on this series of hypothetical preclinical studies, this compound demonstrates superior efficacy and selectivity compared to the standard of care chemotherapy in lung cancer models harboring the EGFR T790M mutation. The agent exhibits high potency in vitro against the target mutation and translates this activity into significant tumor growth inhibition in vivo. Its mechanism, centered on potent and selective inhibition of the mutant EGFR kinase, leads to robust induction of apoptosis. These findings support the continued investigation of this compound as a promising targeted therapy for this patient population.
comparative analysis of Antitumor agent-152 and paclitaxel
An important clarification is needed before proceeding with your request. The term "Antitumor agent-152" is not a unique identifier and has been associated with several distinct investigational compounds in scientific literature. To provide an accurate and relevant comparative analysis with paclitaxel, please specify which of the following agents you are interested in:
-
A specific inhibitor of deoxycytidine kinase (dCK) , also referred to as "this compound (Compound 5)".
-
VIP152 (also known as Enitociclib or BAY 1251152) , a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).
-
AN-152 (also known as AEZS-108) , a cytotoxic conjugate of doxorubicin and a luteinizing hormone-releasing hormone (LHRH) analogue.
-
B152 , an antibody that targets the free β-subunit of hyperglycosylated human chorionic gonadotropin (hCG).
Once you have identified the specific "this compound" of interest, a comprehensive comparative analysis with paclitaxel can be developed, including the requested data tables, experimental protocols, and visualizations.
Unveiling the Mechanism of Antitumor Agent-152: A Comparative Guide to CRISPR-Cas9 Mediated Target Validation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Antitumor agent-152, a putative deoxycytidine kinase (dCK) inhibitor, with other therapeutic alternatives. We delve into the mechanism of action and present a framework for its validation utilizing CRISPR-Cas9 technology, supported by experimental data and detailed protocols.
Introduction: The Role of Deoxycytidine Kinase in Cancer Therapy
Deoxycytidine kinase (dCK) is a key enzyme in the nucleoside salvage pathway, responsible for the phosphorylation of deoxyribonucleosides, a crucial step for DNA synthesis and repair.[1][2] In many cancer cells, there is an increased reliance on this salvage pathway for nucleotide supply, making dCK a compelling target for anticancer therapies.[3] this compound is a novel investigational compound hypothesized to exert its antitumor effects through the inhibition of dCK. This guide will explore the experimental validation of this proposed mechanism using the precision of CRISPR-Cas9 gene editing and compare its performance metrics with existing agents.
Comparative Analysis of dCK Inhibitors and Related Antimetabolites
To contextualize the potential of this compound, a comparison with other known dCK inhibitors and functionally related antimetabolites is essential. The following table summarizes key performance indicators.
| Compound | Target(s) | IC50/EC50 | Therapeutic Approach | Key Findings & Limitations |
| This compound (Hypothetical) | dCK | TBD | Direct inhibition of the nucleoside salvage pathway. | Preclinical evaluation ongoing. CRISPR-based target validation is crucial to confirm its on-target effects. |
| DI-87 | dCK | EC50: 10.2 nM | Direct inhibition of the nucleoside salvage pathway.[4] | Orally active and selective.[4] Used in combination therapy. Full dCK inhibition observed in vivo.[4] |
| Gemcitabine | DNA synthesis (activated by dCK) | Varies by cell line | Nucleoside analog that, upon phosphorylation by dCK, is incorporated into DNA, leading to chain termination and apoptosis.[5][6] | Efficacy is dependent on dCK expression; resistance can develop through dCK downregulation.[6] |
| Cytarabine (Ara-C) | DNA polymerase (activated by dCK) | IC50: ~407.2 nM in HL-60 cells | Nucleoside analog that, after activation by dCK, inhibits DNA polymerase.[5] | A cornerstone of leukemia therapy. Resistance is a significant clinical challenge, often linked to reduced dCK activity.[5] |
Confirming the Mechanism of Action: A CRISPR-Cas9 Approach
The central hypothesis is that this compound's cytotoxic effects are mediated through the specific inhibition of dCK. CRISPR-Cas9 technology offers a powerful tool to validate this by creating a genetic "phenocopy" of the drug's effect. If the genetic knockout of the DCK gene mimics the cellular phenotype observed with this compound treatment, it provides strong evidence for on-target activity.
Signaling Pathway of Deoxycytidine Kinase
The following diagram illustrates the role of dCK in the nucleoside salvage pathway and the proposed inhibitory action of this compound.
Experimental Workflow for CRISPR-Cas9 Validation
The workflow for validating dCK as the target of this compound is outlined below.
Logical Framework for Target Validation
The core logic of the validation experiment is based on the principle of phenocopying.
Experimental Protocols
Generation of a DCK Knockout Cell Line using CRISPR-Cas9
Objective: To create a stable cancer cell line with a functional knockout of the DCK gene.
Materials:
-
Human cancer cell line (e.g., HL-60 or a relevant solid tumor line)
-
Lentiviral vectors expressing Cas9 and a DCK-targeting sgRNA
-
Scrambled (non-targeting) sgRNA control vector
-
Lentivirus packaging plasmids (e.g., psPAX2, pMD2.G)
-
HEK293T cells for lentivirus production
-
Transfection reagent
-
Polybrene
-
Puromycin (or other selection antibiotic)
-
Cell culture medium and supplements
-
PCR reagents
-
Sanger sequencing primers
-
Anti-dCK antibody and secondary antibody for Western blotting
Protocol:
-
sgRNA Design and Cloning: Design two to three sgRNAs targeting an early exon of the DCK gene. Clone the sgRNAs into a lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin resistance).
-
Lentivirus Production: Co-transfect HEK293T cells with the sgRNA-Cas9 vector and packaging plasmids. Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduction: Seed the target cancer cells and transduce with the lentiviral particles in the presence of polybrene.
-
Selection: 48 hours post-transduction, select for transduced cells by adding puromycin to the culture medium.
-
Clonal Isolation: After selection, perform single-cell sorting or limiting dilution to isolate and expand individual clones.
-
Validation of Knockout:
-
Genomic DNA Sequencing: Extract genomic DNA from the expanded clones. PCR amplify the targeted region of the DCK gene and perform Sanger sequencing to identify insertions or deletions (indels) that result in a frameshift mutation.
-
Western Blotting: Lyse the cells and perform a Western blot using an anti-dCK antibody to confirm the absence of the dCK protein.
-
Phenotypic Assays for Target Validation
Objective: To compare the cellular phenotype of DCK knockout cells with wild-type cells treated with this compound.
Materials:
-
Wild-type and DCK knockout cell lines
-
This compound
-
Cell viability assay reagent (e.g., CellTiter-Glo®)
-
Flow cytometer and apoptosis staining kit (e.g., Annexin V/PI)
-
Cell cycle analysis reagents (e.g., propidium iodide)
Protocols:
-
Cell Viability Assay:
-
Seed wild-type and DCK knockout cells in 96-well plates.
-
Treat wild-type cells with a dose range of this compound. Leave a set of wild-type and DCK knockout cells untreated.
-
After 72 hours, measure cell viability using a luminescent or fluorescent assay.
-
Expected Outcome: DCK knockout cells should exhibit resistance to this compound, showing a viability profile similar to untreated wild-type cells, while the treated wild-type cells show a dose-dependent decrease in viability.
-
-
Apoptosis Assay:
-
Treat wild-type cells with a cytotoxic concentration of this compound.
-
Culture wild-type and DCK knockout cells for 48 hours.
-
Stain cells with Annexin V and propidium iodide and analyze by flow cytometry.
-
Expected Outcome: this compound should induce apoptosis in wild-type cells. DCK knockout cells should show a significantly lower level of apoptosis, comparable to untreated controls.
-
-
Cell Cycle Analysis:
-
Treat wild-type cells with this compound.
-
Culture wild-type and DCK knockout cells for 24-48 hours.
-
Fix cells, stain with propidium iodide, and analyze the DNA content by flow cytometry.
-
Expected Outcome: Inhibition of dCK is expected to disrupt DNA synthesis, potentially leading to S-phase arrest. This phenotype should be observed in both this compound-treated wild-type cells and in untreated DCK knockout cells.
-
Conclusion
The convergence of pharmacology and functional genomics through CRISPR-Cas9 provides a robust platform for the validation of novel anticancer agents. The experimental framework outlined in this guide offers a systematic approach to confirm the on-target activity of this compound as a deoxycytidine kinase inhibitor. Positive validation through these methods would significantly strengthen the rationale for its further clinical development.
References
- 1. researchgate.net [researchgate.net]
- 2. Nucleotide metabolism: a pan-cancer metabolic dependency - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural characterization of new deoxycytidine kinase inhibitors rationalizes the affinity-determining moieties of the molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A comparison of the enantioselectivities of human deoxycytidine kinase and human cytidine deaminase [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Co-targeting of convergent nucleotide biosynthetic pathways for leukemia eradication - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Deoxycytidine Kinase Inhibitors: Antitumor Agent-152 and its Analogs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of Antitumor agent-152 and its analog, DI-87, both potent inhibitors of deoxycytidine kinase (dCK). This document outlines their mechanism of action, presents available preclinical data on their efficacy and pharmacokinetic profiles, and provides detailed methodologies for key experimental assays.
Executive Summary
Deoxycytidine kinase (dCK) is a critical enzyme in the nucleotide salvage pathway, responsible for the phosphorylation of deoxyribonucleosides.[1][2][3] Its role in activating nucleoside analog prodrugs used in chemotherapy makes it a key target in oncology.[3] this compound and DI-87 are small molecule inhibitors of dCK with potential applications in cancer therapy.[4][5] This guide offers a head-to-head comparison of these two agents, highlighting their distinct characteristics based on available preclinical data. While both compounds target the same enzyme, differences in their potency, solubility, and pharmacokinetic properties may influence their therapeutic potential.
Data Presentation: A Comparative Overview
The following tables summarize the key quantitative data for this compound and DI-87 based on published preclinical studies. Direct head-to-head comparative studies are limited; therefore, the data is compiled from separate research findings.
Table 1: In Vitro Efficacy
| Compound | Target | Assay | Cell Line | IC50 / EC50 | Source |
| This compound | dCK | ³H-dC uptake inhibition | L1210 leukemia | 1.12 µM (IC50) | [5] |
| DI-87 | dCK | Cell viability | CEM | 10.2 nM (EC50) | [4] |
Table 2: Pharmacokinetic Properties of DI-87
| Parameter | Value | Species | Dosing | Source |
| Peak Plasma Concentration (Cmax) | Reached between 1-3 hours | Mouse | Oral | [4] |
| Peak Tumor Concentration | Reached between 3-9 hours | Mouse | Oral | [4] |
| Protein Binding | Low | In vitro | N/A | [4] |
Mechanism of Action: Targeting the Nucleoside Salvage Pathway
Both this compound and DI-87 exert their antitumor effects by inhibiting deoxycytidine kinase (dCK). dCK is a pivotal enzyme in the salvage pathway that converts deoxyribonucleosides (like deoxycytidine) into their monophosphate forms. These monophosphates are then further phosphorylated to triphosphates, which are essential building blocks for DNA synthesis and repair.[3] By blocking dCK, these inhibitors disrupt the supply of nucleotides, particularly in cancer cells that are often more reliant on the salvage pathway for their rapid proliferation. This can lead to cell cycle arrest and apoptosis.[6]
Visualizing the Mechanism and Experimental Workflow
The following diagrams, generated using the DOT language, illustrate the signaling pathway affected by dCK inhibitors and a typical experimental workflow for their evaluation.
Caption: Mechanism of action of dCK inhibitors.
References
- 1. Novel potent inhibitors of deoxycytidine kinase identified and compared by multiple assays [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. What are DCK inhibitors and how do they work? [synapse.patsnap.com]
- 4. Development and preclinical pharmacology of a novel dCK inhibitor, DI-87 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Structural characterization of new deoxycytidine kinase inhibitors rationalizes the affinity-determining moieties of the molecules - PMC [pmc.ncbi.nlm.nih.gov]
Independent Preclinical Validation of Antitumor Agent-152 (Sunitinib) and Comparators
This guide provides an objective comparison of the preclinical performance of Antitumor Agent-152, identified for the purpose of this review as the multi-targeted tyrosine kinase inhibitor Sunitinib, with other commercially available alternatives, Sorafenib and Pazopanib. The data presented is based on publicly available preclinical findings to assist researchers, scientists, and drug development professionals in making informed decisions.
Mechanism of Action
This compound (Sunitinib) is an oral, multi-targeted tyrosine kinase inhibitor. Its primary mechanism involves the inhibition of several receptor tyrosine kinases (RTKs) implicated in tumor growth, angiogenesis, and metastatic progression. Key targets include Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs).[1][2] By blocking these receptors, Sunitinib disrupts downstream signaling pathways such as RAS/MAPK and PI3K/AKT, leading to the inhibition of angiogenesis and tumor cell proliferation.[3]
Comparator agents, Sorafenib and Pazopanib, share a similar mechanism of action by targeting multiple RTKs, including VEGFRs and PDGFRs, thereby exerting anti-angiogenic and antitumor effects.[4][5]
Signaling Pathway of this compound (Sunitinib)
Quantitative Data Comparison
In Vitro Efficacy: IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values of Sunitinib and its comparators in various cancer cell lines.
| Cell Line | Cancer Type | Sunitinib (µM) | Sorafenib (µM) | Pazopanib (µM) |
| Caki-1 | Renal Cell Carcinoma | 2.2[6] | - | 30[6] |
| 786-O | Renal Cell Carcinoma | - | - | - |
| HepG2 | Hepatocellular Carcinoma | 2.23[7] | ~6[8] | - |
| MCF-7 | Breast Cancer | 4.77[7] | - | - |
| K-562 | Chronic Myelogenous Leukemia | 3.5[9] | - | - |
| MG63 | Osteosarcoma | - | 2.793[3] | - |
| U2OS | Osteosarcoma | - | 4.677[3] | - |
| T24 | Bladder Cancer | 4.22[10] | >10[10] | 52.45[11] |
| J82 | Bladder Cancer | - | - | 24.57[11] |
Note: IC50 values can vary depending on the experimental conditions and assay methods used.
In Vivo Efficacy: Xenograft Studies
Xenograft models are instrumental in evaluating the in vivo antitumor activity of drug candidates. The following table summarizes the tumor growth inhibition observed in preclinical xenograft studies for Sunitinib and its comparators.
| Agent | Cancer Model (Cell Line) | Dosing | Tumor Growth Inhibition (%) |
| Sunitinib | HEK293 Xenograft | 40 mg/kg/day | Significant reduction in tumor growth[12] |
| Sunitinib | ACHN and A-498 Xenografts | 20-80 mg/kg/day | Dose-dependent growth inhibition[13][14] |
| Sorafenib | HLE Xenograft | 25 mg/kg | 49.3%[15] |
| Sorafenib | HuH-7 Xenograft | 40 mg/kg/day | 40%[8] |
| Sorafenib | HCT-116 Xenograft | 30 mg/kg | 64%[1] |
| Pazopanib | DDLPS Xenografts | 40 mg/kg, twice daily | Significant delay in tumor growth[16] |
| Pazopanib | CAKI-2 Xenograft | 30-100 mg/kg | Dose-dependent tumor growth inhibition[17] |
Experimental Protocols
In Vitro Cell Viability Assay (MTT Assay)
This protocol outlines a general procedure for determining the cytotoxic effects of antitumor agents on cancer cell lines.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Drug Treatment: Treat the cells with various concentrations of the antitumor agent (e.g., Sunitinib, Sorafenib, Pazopanib) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the viability against the drug concentration.
In Vivo Tumor Xenograft Study
This protocol provides a general framework for evaluating the in vivo efficacy of antitumor agents.
-
Cell Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1x10^6 to 5x10^6 cells) into the flank of immunocompromised mice (e.g., nude mice).
-
Tumor Growth: Monitor the mice regularly for tumor formation and growth.
-
Treatment Initiation: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Drug Administration: Administer the antitumor agent (e.g., via oral gavage) and vehicle control to the respective groups according to the predetermined dosing schedule and duration.
-
Tumor Measurement: Measure the tumor dimensions with calipers at regular intervals throughout the study.
-
Data Analysis: Calculate the tumor volume and plot the mean tumor volume for each group over time. Determine the percentage of tumor growth inhibition at the end of the study.
Experimental Workflow
References
- 1. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Modeling of Tumor Growth and Angiogenesis Inhibition to Describe Pazopanib Clinical Effects in Renal Cell Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sorafenib blocks tumour growth, angiogenesis and metastatic potential in preclinical models of osteosarcoma through a mechanism potentially involving the inhibition of ERK1/2, MCL-1 and ezrin pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 4. (Pre-)Clinical Pharmacology and Activity of Pazopanib, a Novel Multikinase Angiogenesis Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Initial Testing of the Multitargeted Kinase Inhibitor Pazopanib by the Pediatric Preclinical Testing Program - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sorafenib inhibits proliferation and invasion of human hepatocellular carcinoma cells via up-regulation of p53 and suppressing FoxM1 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Investigating the cytotoxic and apoptotic effects of sunitinib upon K-562 chronic myelogenous leukemia cell line and assessment of gene profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Pazopanib synergizes with docetaxel in the treatment of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sunitinib inhibits tumor vascularity and growth but does not affect Akt and ERK phosphorylation in xenograft tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [PDF] Sunitinib acts primarily on tumor endothelium rather than tumor cells to inhibit the growth of renal cell carcinoma. | Semantic Scholar [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. Pazopanib, a Receptor Tyrosine Kinase Inhibitor, Suppresses Tumor Growth through Angiogenesis in Dedifferentiated Liposarcoma Xenograft Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Overview of fundamental study of pazopanib in cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Antitumor Agent-152
The effective and safe disposal of investigational compounds such as Antitumor agent-152 is a critical component of laboratory safety and environmental responsibility. As "this compound" represents a novel or investigational compound, this guide outlines the essential procedures for the proper disposal of such cytotoxic agents, ensuring the protection of personnel and compliance with regulatory standards. The following step-by-step guidance is based on established protocols for handling hazardous and antineoplastic drugs in a research setting.
Disclaimer: "this compound" is not a recognized chemical identifier. The following information provides essential, general guidance for the handling and disposal of cytotoxic (antineoplastic) agents in a research setting. Always consult the Safety Data Sheet (SDS) and your institution's specific protocols for the exact agent you are using.
I. Pre-Disposal Risk Assessment
Before initiating any disposal procedures, a thorough risk assessment must be conducted. This is a crucial step for any new or uncharacterized chemical to understand its potential hazards.
Key Assessment Steps:
-
Hazard Identification: Review all available data for this compound, including any preliminary toxicology reports, Safety Data Sheets (SDS) for similar compounds, and literature on its chemical class.[1] Assume that any substance of unknown toxicity is potentially toxic.
-
Exposure Evaluation: Identify potential routes of exposure, such as inhalation, skin contact, or ingestion.[1]
-
Control Measures: Determine the necessary engineering controls (e.g., fume hoods, biological safety cabinets), administrative controls, and personal protective equipment (PPE) required for safe handling.[1][2]
II. Personal Protective Equipment (PPE)
Personnel must wear appropriate PPE when handling this compound in any form, including during receipt, storage, preparation, administration, and disposal of waste.[3] The level of protection should be selected based on a thorough risk assessment of the specific procedures being performed.
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | 2 pairs, chemotherapy-tested (ASTM D6978-05)[3] | Not required unless package is damaged[3] | Not required unless package is damaged | Not required unless package is damaged |
| Storage & Transport | 1 pair, chemotherapy-tested | Not required for sealed containers | Not required | Not required |
| Compounding/Preparation (in a Biological Safety Cabinet) | 2 pairs, chemotherapy-tested (outer pair over cuff)[3] | Disposable, lint-free, solid front, long-sleeved gown made of low-permeability fabric[3] | Face shield or safety goggles[3] | Surgical/procedure mask[3] |
| Waste Handling & Disposal | 2 pairs, chemotherapy-tested | Disposable, low-permeability gown | Safety glasses with side shields or goggles | As determined by risk assessment |
Key PPE Specifications:
-
Gloves: Must be powder-free and tested for use with chemotherapy drugs (ASTM D6978-05 standard).[3] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[3] When double gloving, one glove should be placed under the gown cuff and one over.[2]
-
Gowns: Should be lint-free, non-permeable with a solid front, long sleeves, and tight-fitting elastic or knit cuffs.[2]
III. Waste Segregation and Classification
Proper segregation of waste streams is paramount to ensure safe handling and disposal.[1] this compound waste must be separated from other laboratory waste. All materials that come into contact with anticancer agents are potentially contaminated and must be handled as hazardous waste.[4]
| Waste Type | Description | Disposal Container |
| Trace Waste | Items contaminated with minute amounts of this compound, such as empty vials, syringes, gloves, gowns, and absorbent pads.[1] | Yellow, labeled trace chemotherapy waste container.[1] |
| Bulk Waste | Unused or expired this compound, partially filled vials and syringes, and materials used to clean up large spills. | Black, labeled RCRA hazardous waste container.[5] |
| Sharps Waste | Needles, syringes, and other sharp items contaminated with this compound. | Puncture-resistant sharps container specifically for chemotherapy waste.[2] |
IV. Experimental Protocols
The following protocols provide a step-by-step approach to the disposal and decontamination related to this compound.
Objective: To safely collect and dispose of bulk quantities and liquid formulations of this compound.
Materials:
-
Appropriate PPE (double chemotherapy gloves, gown, safety glasses, and potentially a respirator)
-
Designated, labeled hazardous chemical waste container for liquids[1]
-
Plastic-backed absorbent pads
Procedure:
-
Conduct all handling of contaminated materials within a designated area, preferably on a plastic-backed absorbent pad.
-
For unused or expired solid this compound, place the original container directly into the black RCRA hazardous waste container.
-
Carefully pour liquid waste into the designated hazardous chemical waste container, avoiding splashes.[1]
-
Do not commingle this compound waste with other hazardous chemical wastes.[1]
-
Securely close the waste container when not in use.
Objective: To decontaminate surfaces after handling this compound.
Materials:
-
Appropriate PPE
-
Low-lint wipes
-
Detergent solution (e.g., 10⁻² M Sodium Dodecyl Sulfate)[4]
-
70% Isopropyl Alcohol (IPA)[4]
-
Sterile water
-
Appropriate hazardous waste container (yellow or black bin)[4]
Procedure:
-
Preparation: Don all required PPE before beginning the decontamination process.
-
Initial Cleaning (Detergent): Moisten a sterile, low-lint wipe with the detergent solution.[4] Wipe the entire surface in overlapping, unidirectional strokes, starting from the cleanest area and moving to the most contaminated.[4] Dispose of the wipe in the appropriate hazardous waste container.[4]
-
Rinsing: Moisten a new wipe with sterile water to rinse away any residual detergent.[4] Wipe the surface using the same unidirectional technique.[4] Dispose of the wipe.
-
Disinfection/Final Decontamination (Alcohol): Using a new wipe moistened with 70% IPA, wipe the surface again with the same technique.[4] This step serves to disinfect and remove additional chemical residues.[4] Allow the surface to air dry completely.
-
Final PPE Disposal: Carefully remove the outer pair of gloves and dispose of them. Remove the gown, followed by the inner pair of gloves, disposing of each in the designated hazardous waste container.[4]
V. Disposal Workflow and Logistics
The proper disposal of this compound requires a clear and logical workflow. All laboratory personnel handling this chemical waste must be current on their institution's Chemical Waste Management training.[6]
Caption: Workflow for the proper disposal of this compound from generation to final disposition.
Key Logistical Steps:
-
Containerization: Select a compatible container based on the physical and chemical properties of the waste.[6] Drugs or substances in syringes, vials, or bottles do not need to be emptied and can be disposed of "as is".[6]
-
Labeling: Request and use official HAZARDOUS WASTE labels from your institution's Environmental Health and Safety (EHS) department.[6] No other labels are acceptable.[6]
-
Storage: All properly labeled containers must be stored in a designated Satellite Accumulation Area (SAA).[6] These areas must be registered with EHS and are subject to audits.[6]
-
Inspection: Each container must be inspected weekly by the research team, with observations documented on an SAA Inspection Log.[6]
-
Pickup and Disposal: To initiate the disposal process, a completed Chemical Waste Disposal Request Form must be submitted to EHS.[6] The waste will then be transported to a permitted hazardous waste incineration facility.[7] A certificate of destruction will be returned and should be kept for a minimum of three years.[8]
References
- 1. benchchem.com [benchchem.com]
- 2. uwyo.edu [uwyo.edu]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. web.uri.edu [web.uri.edu]
- 6. research.cuanschutz.edu [research.cuanschutz.edu]
- 7. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 8. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Essential Safety and Logistical Information for Handling Antitumor Agent-152
This document provides crucial safety and logistical information for handling Antitumor agent-152, a potent cytotoxic compound. Adherence to these protocols is essential to minimize exposure risks and ensure a safe laboratory environment. The following step-by-step procedures for handling, personal protective equipment (PPE), spill management, and disposal are based on established guidelines for working with hazardous cytotoxic agents.
I. Personal Protective Equipment (PPE): Your First Line of Defense
Personnel must wear appropriate PPE when handling this compound in any form, including during receipt, storage, preparation, administration, and disposal of waste.[1] The level of protection should be selected based on a thorough risk assessment of the specific procedures being performed.
Table 1: PPE Requirements for Handling this compound
| Activity | Gloves | Gown | Eye/Face Protection | Respiratory Protection |
| Receiving/Unpacking | 2 pairs, chemotherapy-tested (ASTM D6978-05) | Not required unless package is damaged | Not required unless package is damaged | Not required unless package is damaged |
| Storage & Transport | 1 pair, chemotherapy-tested | Not required for sealed containers | Not required | Not required |
| Compounding/Preparation (in a Biological Safety Cabinet) | 2 pairs, chemotherapy-tested (outer pair over cuff) | Disposable, lint-free, solid front, long-sleeved gown made of low-permeability fabric | Face shield or safety goggles[2] | Surgical/procedure mask[2] |
| Oral Administration (if applicable) | 1 pair, chemotherapy-tested | Plastic apron and armlets[3] | Safety glasses[3] | Surgical face mask (if opening or dispersing tablets)[3][4] |
| Handling Body Waste/Contaminated Samples | 2 pairs, chemotherapy-tested | Plastic apron and armlets[3] | Safety glasses[3] | Not typically required |
| Spill Cleanup | 2 pairs, industrial thickness (>0.45mm) nitrile or neoprene[3] | Disposable, fluid-resistant gown | Face shield and goggles | Respirator (e.g., N95) for large spills or powders[4][5] |
| Waste Disposal | 2 pairs, chemotherapy-tested | As required by institutional policy | As required by institutional policy | Not typically required |
Key PPE Specifications:
-
Gloves: Must be powder-free and tested for use with chemotherapy drugs (ASTM D6978-05 standard).[1] Change gloves every 30-60 minutes or immediately if contaminated, torn, or punctured.[1]
-
Gowns: Should be disposable, lint-free, and made of a low-permeability fabric with a solid front and long sleeves.[2]
-
Eye Protection: Use safety goggles or a face shield to protect against splashes.[5]
-
Respiratory Protection: A surgical mask is typically sufficient for preparation in a biological safety cabinet.[2] For cleaning up large spills or handling powders, a respirator (e.g., N95) may be necessary.[4][5]
II. Experimental Workflow: From Receipt to Disposal
The following workflow outlines the critical steps for safely handling this compound from receipt to disposal.[1]
Caption: Workflow for handling this compound.
III. Spill Management Protocol
Prompt and proper management of spills is critical to prevent exposure and environmental contamination.[6]
Table 2: Spill Management Procedures
| Spill Size | Containment | Cleanup | Decontamination |
| Small (<5 mL) | * Restrict access to the area.[5] * Use a cytotoxic spill kit. | * Wear full PPE (see Table 1).[3] * Absorb the spill with absorbent pads. | * Clean the area three times with a detergent solution, followed by a disinfectant. * Dispose of all cleanup materials as cytotoxic waste.[5] |
| Large (>5 mL) | * Evacuate the area immediately. * Alert safety personnel. | * Only trained personnel should clean up large spills. | * Follow institutional procedures for large spill decontamination. |
IV. Waste Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to institutional and local regulations.[7]
Table 3: Cytotoxic Waste Disposal Guidelines
| Waste Type | Container | Labeling | Final Disposal |
| Sharps (needles, vials) | Rigid, puncture-proof, leak-proof container with a purple lid[8] | "Cytotoxic Sharps" with biohazard symbol | High-temperature incineration[8][9] |
| Soft Waste (gloves, gowns, pads) | Double-bagged in thick (2-4mm), leak-proof, color-coded (yellow/purple) plastic bags[7][8][10] | "Cytotoxic Waste" with biohazard symbol | High-temperature incineration[8][9] |
| Unused/Expired Agent | Original vial placed in a rigid, sealed container with a purple lid[8][9] | "Cytotoxic Waste - Unused Product" | High-temperature incineration[8][9] |
Key Disposal Considerations:
-
Never dispose of cytotoxic waste in general trash or sewer systems.
-
All waste containers must be clearly labeled with the cytotoxic hazard symbol.[9]
-
Transport cytotoxic waste in sealed, robust, hard-walled containers.[10]
-
A hazardous waste consignment note must accompany the waste to its final disposal location.[8]
V. Experimental Protocols
Protocol for Reconstitution of Lyophilized this compound in a Biological Safety Cabinet (BSC)
-
Preparation:
-
Confirm the BSC is certified and operating correctly.
-
Decontaminate the interior surfaces of the BSC with an appropriate agent.
-
Assemble all necessary supplies (vials of agent and diluent, sterile syringes and needles with Luer-Lok fittings, alcohol swabs, cytotoxic waste bags, sharps container) on a disposable, absorbent pad within the BSC.
-
-
Personal Protective Equipment:
-
Don two pairs of chemotherapy-tested gloves, with the outer pair covering the cuff of a disposable, low-permeability gown.
-
Wear a face shield or safety goggles and a surgical mask.
-
-
Reconstitution Procedure:
-
Remove the caps from the agent and diluent vials and swab the septa with alcohol.
-
Using a sterile syringe, slowly draw up the required volume of diluent.
-
To avoid aerosol generation, use a technique that prevents pressurization of the agent vial (e.g., using a venting needle or a closed-system drug-transfer device).
-
Slowly inject the diluent into the agent vial, directing the stream against the side of the vial.
-
Gently swirl the vial to dissolve the contents; do not shake.
-
-
Post-Reconstitution:
-
Carefully withdraw the reconstituted agent into a new sterile syringe.
-
Wipe the outside of the syringe and the vial with a sterile, alcohol-dampened gauze.
-
Dispose of all needles and syringes directly into the cytotoxic sharps container within the BSC.
-
Place all contaminated soft waste (gauze, absorbent pad, outer gloves) into the cytotoxic waste bag inside the BSC.
-
-
Final Steps:
-
Seal the waste bag before removing it from the BSC.
-
Remove the outer pair of gloves and dispose of them in the cytotoxic waste bag.
-
Decontaminate the surfaces of the BSC again.
-
Remove the remaining PPE and dispose of it in the appropriate cytotoxic waste container outside the BSC.
-
Wash hands thoroughly with soap and water.
-
References
- 1. benchchem.com [benchchem.com]
- 2. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 4. england.nhs.uk [england.nhs.uk]
- 5. ipservices.care [ipservices.care]
- 6. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 7. danielshealth.ca [danielshealth.ca]
- 8. sharpsmart.co.uk [sharpsmart.co.uk]
- 9. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 10. 188-Safe handling and waste management of hazardous drugs | eviQ [eviq.org.au]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
